Product packaging for Amg-208(Cat. No.:CAS No. 1002304-34-8)

Amg-208

Cat. No.: B1684691
CAS No.: 1002304-34-8
M. Wt: 383.4 g/mol
InChI Key: HEAIZQNMNCHNFD-UHFFFAOYSA-N
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Description

AMG-208 is a member of the class of quinolines that is 7-methoxyquinoline substituted at position 4 by a (6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy group. AMG exhibits antitumour activity, particularly in prostate cancer. It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines, an aromatic ether and a triazolopyridazine.
This compound has been used in trials studying the treatment of Cancer, Tumors, Oncology, Prostate Cancer, and Oncology Patients, among others.
c-Met Inhibitor AMG 208 is a selective small-molecule inhibitor of the proto-oncogene c-Met with potential antineoplastic activity. c-Met inhibitor AMG 208 inhibits the ligand-dependent and ligand-independent activation of c-Met, inhibiting its tyrosine kinase activity, which may result in cell growth inhibition in tumors that overexpress c-Met. C-Met encodes the hepatocyte growth factor receptor tyrosine kinase, plays an important role in epithelial cell proliferation and has been shown to be overexpressed in a variety of cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a MET inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N5O2 B1684691 Amg-208 CAS No. 1002304-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-28-16-7-8-17-19(13-16)23-12-11-20(17)29-14-22-25-24-21-10-9-18(26-27(21)22)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAIZQNMNCHNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OCC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143039
Record name AMG-208
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Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002304-34-8
Record name 7-Methoxy-4-[(6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name AMG-208
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Record name AMG-208
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Record name AMG-208
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Record name AMG-208
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-208

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent, orally bioavailable, small-molecule inhibitor targeting the c-Met and RON receptor tyrosine kinases. Dysregulation of the HGF/c-Met and MSP/RON signaling pathways is implicated in the pathogenesis of numerous human cancers, promoting tumor growth, survival, invasion, and metastasis. By selectively inhibiting these key oncogenic drivers, this compound has demonstrated anti-tumor activity in both preclinical models and early-phase clinical trials, particularly in prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling effects, and key experimental data.

Introduction: The Rationale for Targeting c-Met and RON

The c-Met proto-oncogene encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF). The HGF/c-Met signaling axis plays a crucial role in embryonic development and tissue regeneration. However, in numerous malignancies, aberrant c-Met activation, through ligand-dependent or -independent mechanisms such as gene amplification, overexpression, or mutations, drives oncogenesis. Similarly, RON (Recepteur d'Origine Nantais), another member of the Met family, and its ligand, macrophage-stimulating protein (MSP), are implicated in cancer progression. The structural homology between c-Met and RON provides a strong rationale for the development of dual inhibitors like this compound to overcome potential signaling redundancy and resistance mechanisms.

Core Mechanism of Action: Dual Inhibition of c-Met and RON

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the c-Met and RON kinase domains, thereby inhibiting their phosphorylation and subsequent activation. This blockade of kinase activity prevents the initiation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and invasion.

Inhibition of c-Met Signaling

This compound is a highly potent inhibitor of c-Met kinase. It has been shown to inhibit both wild-type and certain mutated forms of the c-Met receptor. The inhibition of c-Met by this compound has been demonstrated in various in vitro and cellular assays.

Inhibition of RON Signaling

This compound is also recognized as a dual selective inhibitor of RON kinase. By targeting RON, this compound can further disrupt pro-tumorigenic signaling, particularly in cancers where RON is overexpressed or co-activated with c-Met.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

Target/AssayIC50 ValueCell Line/SystemReference
c-Met Kinase Activity9 nMCell-free assay[1]
Wild-type MET5.2 nMNot specified[2]
HGF-mediated c-Met Phosphorylation46 nMPC3 (prostate cancer)[1]
VEGF Receptor 2 (VEGF-R2)112 nMNot specified[2]

Table 2: Cytochrome P450 Inhibition by this compound

EnzymeIC50 ValueConditionReference
CYP3A432 µMWithout pre-incubation[3]
CYP3A44.1 µMWith 30-minute pre-incubation[3]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosingReference
Clearance (Cl)0.37 L/h/kg0.5 mg/kg i.v.[1]
Volume of distribution (Vss)0.38 L/kg0.5 mg/kg i.v.[1]
Half-life (T1/2)1 hour0.5 mg/kg i.v.[1]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.

The HGF/c-Met Signaling Pathway and its Inhibition by this compound

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Ligand Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 Autophosphorylation & Adaptor Recruitment PI3K PI3K cMet->PI3K AMG208 This compound AMG208->cMet Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

Caption: Inhibition of the HGF/c-Met signaling pathway by this compound.

The MSP/RON Signaling Pathway and its Inhibition by this compound

RON_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MSP MSP RON RON Receptor MSP->RON Ligand Binding & Dimerization PI3K PI3K RON->PI3K Autophosphorylation & Downstream Activation MAPK MAPK (ERK) RON->MAPK AMG208 This compound AMG208->RON Inhibition AKT AKT PI3K->AKT Survival Survival AKT->Survival CellMotility Cell Motility MAPK->CellMotility

Caption: Inhibition of the MSP/RON signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of c-Met inhibitors like this compound.

c-Met Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase domain.

Methodology:

  • Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Procedure:

    • This compound is serially diluted to various concentrations.

    • The recombinant c-Met kinase is incubated with the different concentrations of this compound in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP ([γ-³²P]ATP) and measuring incorporation into the substrate, or using a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Methodology:

  • Cell Line: A cancer cell line that expresses c-Met, such as PC3 (prostate cancer), is used.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are then serum-starved for a period to reduce basal receptor phosphorylation.

    • The cells are pre-incubated with various concentrations of this compound for a defined time.

    • The cells are then stimulated with HGF to induce c-Met phosphorylation.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated c-Met (p-c-Met) and total c-Met are measured by Western blotting or an ELISA-based assay using specific antibodies.

  • Data Analysis: The ratio of p-c-Met to total c-Met is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition of c-Met phosphorylation against the drug concentration.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Lines: Cancer cell lines with known c-Met or RON dependency.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with a range of concentrations of this compound.

    • The plates are incubated for a period that allows for several cell divisions (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce MTT to a purple formazan product.

    • After a few hours of incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration of this compound, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.

Clinical Development and Future Directions

A first-in-human, Phase I clinical trial (NCT00813384) of this compound was conducted in patients with advanced solid tumors.[4][5] The study employed a dose-escalation design to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD) of orally administered this compound.[4] A total of 54 patients were enrolled across seven dose cohorts (25 mg to 400 mg).[4] Dose-limiting toxicities included increased aspartate aminotransferase, thrombocytopenia, acute myocardial infarction, prolonged QT interval, and hypertension.[4][5] The MTD was not reached.[4][5] Encouragingly, evidence of anti-tumor activity was observed, with one complete response and three partial responses, predominantly in patients with prostate cancer.[4][5]

Potential Mechanisms of Resistance

As with other targeted therapies, the development of resistance is a potential limitation to the efficacy of this compound. Potential mechanisms of resistance to c-Met inhibitors can be broadly categorized as:

  • On-target alterations: Secondary mutations in the c-Met kinase domain that prevent drug binding.

  • Bypass signaling: Activation of alternative signaling pathways that can compensate for the inhibition of c-Met and RON. This can include the upregulation of other receptor tyrosine kinases such as EGFR or HER2, or mutations in downstream signaling components like KRAS.

Further research is needed to specifically investigate the mechanisms of resistance to this compound.

Conclusion

This compound is a potent dual inhibitor of the c-Met and RON receptor tyrosine kinases with a well-defined mechanism of action. By targeting these key oncogenic drivers, this compound has demonstrated promising anti-tumor activity in preclinical and early clinical settings. The in-depth understanding of its molecular interactions and downstream effects, as outlined in this guide, is crucial for its continued development and for identifying patient populations most likely to benefit from this targeted therapy. Future studies will likely focus on combination strategies to overcome potential resistance and enhance the clinical efficacy of this compound.

References

Preclinical Profile of AMG-208: A c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted on AMG-208, a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when dysregulated, plays a critical role in various aspects of cancer, including cell proliferation, survival, migration, and invasion.[1][2] this compound has been investigated for its potential as an antineoplastic agent in various tumor models that overexpress c-Met.[3][4]

Core Mechanism of Action

This compound functions as a potent and selective dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another related receptor tyrosine kinase.[5] It competitively inhibits the tyrosine kinase activity of c-Met, blocking both ligand-dependent activation by its ligand, Hepatocyte Growth Factor (HGF), and ligand-independent activation that can result from receptor overexpression, gene amplification, or mutations.[3][4] This inhibition prevents the downstream signaling cascades responsible for tumor cell growth and survival.[3]

HGF/c-Met Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for this compound. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

HGF_cMET_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation Adaptor Adaptor Proteins (e.g., GAB1, GRB2) p_cMet->Adaptor Recruits AMG208 This compound AMG208->p_cMet Inhibits RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription mTOR->Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Leads to

Caption: this compound inhibits the HGF/c-Met signaling pathway.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent inhibitory activity of this compound against c-Met kinase. These assays are crucial for determining the direct biochemical potency and the cellular effects of the compound.

Quantitative In Vitro Data
Assay TypeTarget/Cell LineParameterValueReference
Cell-Free Kinase Assayc-MetIC509 nM[5]
Cell-Free Kinase AssayWild-type METIC505.2 nM[1]
Cell-Free Kinase AssayVEGF-R2IC50112 nM[1]
Cell-Based Phosphorylation AssayPC3 cells (Prostate Cancer)IC5046 nM[5]
Experimental Protocols: In Vitro Assays

1. Cell-Free Kinase Assay:

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the isolated c-Met kinase domain.

  • Methodology:

    • Recombinant human c-Met kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.

    • A serial dilution of this compound is added to the reaction wells.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • The IC50 value, the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based c-Met Phosphorylation Assay:

  • Objective: To assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

  • Methodology:

    • PC3 cells, which endogenously express c-Met, are cultured to sub-confluency.

    • Cells are serum-starved for a period to reduce basal receptor activation.

    • The cells are pre-incubated with varying concentrations of this compound for a specified time.

    • c-Met activation is stimulated by the addition of HGF.

    • Following stimulation, cells are lysed, and protein concentrations are determined.

    • The levels of phosphorylated c-Met and total c-Met are measured using an immunoassay technique, such as ELISA or Western blot.

    • The IC50 is determined by quantifying the reduction in phosphorylated c-Met relative to total c-Met across the this compound concentration range.

Experimental Workflow: In Vitro Kinase Assay

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Recombinant c-Met Kinase D Incubate Kinase, Substrate, & this compound A->D B Prepare Peptide Substrate & ATP B->D C Prepare Serial Dilution of this compound C->D E Initiate Reaction with ATP D->E F Stop Reaction & Quantify Phosphorylation E->F G Generate Dose-Response Curve F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of a drug candidate. This compound has been shown to suppress proliferation and induce apoptosis in human tumor xenograft models.[1][6]

Quantitative In Vivo Data (Pharmacokinetics in Rats)
Animal ModelDose & AdministrationParameterValueReference
Male Sprague-Dawley Rats0.5 mg/kg i.v.Clearance (Cl)0.37 L/h/kg[5]
Male Sprague-Dawley Rats0.5 mg/kg i.v.Volume of Distribution (Vss)0.38 L/kg[5]
Male Sprague-Dawley Rats0.5 mg/kg i.v.Half-life (T1/2)1 hour[5]
Male Sprague-Dawley Rats2 mg/kg p.o.AUC0→∞2517 ng·h/mL[5]
Male Sprague-Dawley Rats2 mg/kg p.o.Bioavailability (F)43%[5]
Experimental Protocols: In Vivo Studies

1. Tumor Xenograft Model:

  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that overexpress c-Met.

    • Tumors are allowed to grow to a palpable, measurable size.

    • Animals are randomized into vehicle control and treatment groups.

    • This compound is administered orally at various dose levels and schedules.

    • Tumor volume is measured regularly using calipers throughout the study.

    • At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated c-Met).

    • The efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.

2. Pharmacokinetic (PK) Study:

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Methodology:

    • A defined dose of this compound is administered to animals (e.g., rats) via intravenous (i.v.) and oral (p.o.) routes.

    • Blood samples are collected at predetermined time points after dosing.

    • Plasma is separated from the blood samples.

    • The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.

Experimental Workflow: In Vivo Xenograft Study

in_vivo_workflow A Implant Human Tumor Cells into Immunocompromised Mice B Allow Tumors to Grow to Measurable Size A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Vehicle or this compound (e.g., daily oral gavage) C->D E Measure Tumor Volume Regularly (e.g., 2-3 times/week) D->E F Monitor Animal Health and Body Weight D->F G End of Study: Excise Tumors for Biomarker Analysis E->G H Analyze Data: Compare Tumor Growth between Groups E->H F->H G->H

Caption: Workflow for a typical in vivo tumor xenograft study.

Metabolism and Cytochrome P450 Inhibition

Understanding the metabolic fate and potential for drug-drug interactions is a critical component of preclinical evaluation. Studies with liver microsomes have provided initial insights into this compound's metabolism and its effect on key drug-metabolizing enzymes.

Quantitative Metabolism Data
SystemEnzymeParameterValueConditionReference
Human Liver MicrosomesCYP3A4IC5032 µMWithout pre-incubation[5]
Human Liver MicrosomesCYP3A4IC504.1 µMWith 30 min pre-incubation[5]

Incubation of this compound with rat and human liver microsomes in the presence of NADPH resulted in C6-phenylarene oxidation products as the primary metabolites.[5] Furthermore, this compound demonstrated time-dependent inhibition of CYP3A4, with an eightfold decrease in the IC50 value after pre-incubation, suggesting a potential for mechanism-based inhibition.[5]

Summary

The preclinical data for this compound characterize it as a potent and selective inhibitor of c-Met and RON kinases. It effectively blocks HGF-mediated c-Met phosphorylation in cancer cells and demonstrates anti-tumor activity in vivo. Pharmacokinetic studies in rats show good oral bioavailability. The compound exhibits time-dependent inhibition of CYP3A4, a factor to consider in clinical development. Collectively, these preclinical findings provided a strong rationale for advancing this compound into clinical trials for patients with advanced solid tumors.[1][7]

References

Technical Guide: Downstream Signaling Effects of AMG-208

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met and RON receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the affected signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the mechanism and application of this compound and other c-Met inhibitors.

Introduction to this compound and the c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways. These pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, RAS/mitogen-activated protein kinase (MAPK) (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, are crucial for normal cellular processes such as proliferation, survival, and motility. However, aberrant c-Met activation, through overexpression, mutation, or autocrine/paracrine HGF stimulation, is a key driver of tumorigenesis and metastasis in a variety of cancers.

This compound has been developed as a dual inhibitor of c-Met and RON, another related receptor tyrosine kinase. By targeting the ATP-binding site of these kinases, this compound effectively blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream effector proteins and suppressing oncogenic signaling.

Quantitative Analysis of this compound Activity

The inhibitory potential of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its efficacy against its primary target and its impact on cancer cell viability.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineIC50Citation
c-MetKinase AssayCell-free9 nM[1]
HGF-mediated c-Met PhosphorylationCellular AssayPC346 nM[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer9.25 ± 0.22[2]
A-549Lung Cancer9.56 ± 0.19[2]
HepG2Liver Cancer10.56 ± 0.19[2]

Downstream Signaling Pathways Affected by this compound

This compound-mediated inhibition of c-Met leads to the attenuation of multiple downstream signaling cascades critical for cancer cell survival and proliferation.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Upon c-Met activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Treatment with c-Met inhibitors, including those structurally and functionally similar to this compound, has been shown to decrease the phosphorylation of AKT (p-AKT) in a dose-dependent manner.

RAS/ERK (MAPK) Pathway

The RAS/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of c-Met leads to the activation of the RAS GTPase, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Inhibition of c-Met by small molecules has been demonstrated to reduce the levels of p-ERK.

JAK/STAT Pathway

The JAK/STAT pathway plays a crucial role in cytokine signaling and is also activated by receptor tyrosine kinases like c-Met. Upon c-Met activation, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. Inhibition of the c-Met pathway has been shown to effectively suppress the phosphorylation of STAT3.

Visualization of this compound's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the c-Met signaling pathway and the points of inhibition by this compound, as well as a typical experimental workflow for assessing its downstream effects.

AMG208_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS JAK JAK cMet->JAK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Survival Survival pAKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Proliferation pERK->Proliferation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation Angiogenesis Angiogenesis pSTAT3->Angiogenesis AMG208 This compound AMG208->cMet Inhibits

Figure 1: this compound Signaling Pathway Inhibition.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-ERK, anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

An In-Depth Technical Guide to AMG-208: A Dual RON and c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG-208, a potent small-molecule inhibitor targeting the Recepteur d'Origine Nantais (RON) and c-Met receptor tyrosine kinases. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The Rationale for Targeting RON Kinase

RON, also known as MST1R (Macrophage Stimulating 1 Receptor), is a member of the MET receptor tyrosine kinase family.[1][2] Its natural ligand is the Macrophage Stimulating Protein (MSP), also referred to as Hepatocyte Growth Factor-Like protein (HGFL).[1][3] Upon MSP binding, RON dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways crucial for cell growth, survival, and motility.[3][4]

In normal physiology, RON signaling is tightly regulated and plays a role in processes like inflammation modulation and tissue regeneration.[5][6] However, in various cancers, RON is often overexpressed or constitutively activated through mutations or the generation of splice variants.[1][7] This aberrant signaling drives oncogenesis by promoting proliferation, metastasis, and resistance to therapy, making RON an attractive target for cancer drug development.[2][5]

This compound was developed as a selective, orally active inhibitor designed to block this oncogenic signaling. It is structurally a member of the quinoline class of compounds.[8] Notably, this compound is a dual inhibitor, also potently targeting the c-Met receptor, a close homolog of RON that is also frequently dysregulated in cancer.[2][9]

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site within the kinase domains of RON and c-Met.[8][10] This blockade prevents the autophosphorylation of the receptors, which is the critical initial step for signal transduction. By inhibiting this activation, this compound effectively shuts down the downstream signaling cascades that are pathologically activated in cancer cells. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and STAT signaling axes, which are central to tumor cell proliferation, survival, and invasion.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase Assay Type IC50 Value Reference(s)
c-Met Cell-free kinase assay 9 nM [9]
c-Met Cell-free kinase assay 5.2 nM [11][12]
c-Met Cell-free kinase assay 9.3 nM [13]
HGF-mediated c-Met Phosphorylation Cell-based (PC3 cells) 46 nM [9][13]
RON - Dual selective inhibitor [9][14]
VEGFR2 Cell-free kinase assay 112 nM [11][12]
CYP3A4 Human liver microsomes (no pre-incubation) 32 µM [9][13]

| CYP3A4 | Human liver microsomes (30 min pre-incubation) | 4.1 µM |[9][13] |

Table 2: Preclinical Pharmacokinetic Properties of this compound in Rats

Administration Route Dose Clearance (Cl) Volume of Distribution (Vss) Half-life (T1/2) Oral Bioavailability (F) AUC0→∞ Reference(s)
Intravenous (i.v.) 0.5 mg/kg 0.37 L/h/kg 0.38 L/kg 1 hour - - [9][13]

| Intravenous (i.v.) | 2 mg/kg | - | - | - | 43% | 2517 ng·h/mL |[9] |

Table 3: Phase 1 First-in-Human Clinical Trial (NCT00813384) Overview

Parameter Description Reference(s)
Study Design Dose-escalation study in patients with advanced solid tumors. [11][15][16]
Dose Cohorts 25, 50, 100, 150, 200, 300, and 400 mg (oral, once daily). [11][16]
Patient Population 54 patients enrolled. Most common tumors were prostate, colon, esophageal, and NSCLC. [11][15]
Maximum Tolerated Dose (MTD) Not reached. [11][16]
Pharmacokinetics Exposure increased linearly with dose; mean plasma half-life was 21.4–68.7 hours. [11][15]
Clinical Activity 1 Complete Response (prostate cancer), 3 Partial Responses (2 prostate, 1 kidney cancer). [11][15]

| Most Frequent Grade ≥3 Adverse Events | Anemia, hypertension, prolonged QT, thrombocytopenia. |[11][15] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for understanding the function and evaluation of this compound. The following diagrams were generated using the Graphviz DOT language.

G Canonical RON Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space RON RON Receptor PI3K PI3K RON->PI3K Autophosphorylation & Recruitment RAS RAS RON->RAS STAT STAT RON->STAT MSP MSP/HGFL Ligand MSP->RON Binding & Dimerization AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility STAT->Proliferation

Caption: Canonical RON Kinase Signaling Pathway.

G Mechanism of this compound Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space RON RON Receptor (Kinase Domain) Blocked SIGNALING BLOCKED RON->Blocked Inhibits Autophosphorylation MSP MSP/HGFL Ligand MSP->RON PI3K PI3K RAS RAS STAT STAT AMG208 This compound AMG208->RON Binds to Kinase Domain Blocked->PI3K Blocked->RAS Blocked->STAT

Caption: Mechanism of this compound Inhibition.

G General Workflow for In Vivo Xenograft Study A Implant Human Tumor Cells into Immunocompromised Mice B Allow Tumors to Establish to a Predetermined Size A->B C Randomize Mice into Treatment Groups (Vehicle vs. This compound) B->C D Administer Treatment (e.g., Oral Gavage) According to Schedule C->D E Monitor Tumor Volume and Body Weight Periodically D->E F Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis E->F

Caption: General Workflow for In Vivo Xenograft Study.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize RON kinase inhibitors like this compound.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase.

  • Reagents and Materials:

    • Recombinant human RON or c-Met kinase.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution (concentration is typically at or near the Km for the specific kinase).

    • Biotinylated peptide substrate.

    • This compound, serially diluted in DMSO.

    • Detection reagents (e.g., TR-FRET, AlphaScreen, or filter-binding with ³³P-ATP).

  • Procedure:

    • Add kinase buffer to the wells of a 384-well microplate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Add the recombinant kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA.

    • Add detection reagents according to the manufacturer's protocol (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin for TR-FRET).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the ability of a compound to inhibit ligand-induced receptor phosphorylation within a cellular environment.

  • Reagents and Materials:

    • Human cancer cell line expressing RON (e.g., T47D, HT29) or c-Met (e.g., PC3).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Serum-free medium for starvation.

    • Recombinant human MSP/HGFL.

    • This compound, serially diluted.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: Rabbit anti-phospho-RON (pY1238/1239), Rabbit anti-total-RON, and HRP-conjugated secondary antibody.

    • SDS-PAGE gels, transfer membranes, and Western blot reagents.

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with MSP/HGFL (e.g., 10 nM) for 15-30 minutes at 37°C.[17]

    • Immediately place plates on ice, aspirate the medium, and wash once with cold PBS.

    • Lyse the cells by adding cold lysis buffer and scraping.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-phospho-RON antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-RON antibody as a loading control.

  • Data Analysis:

    • Perform densitometry on the resulting bands to quantify the p-RON/total RON ratio.

    • Normalize the data to the stimulated control and plot against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This compound is a potent, dual inhibitor of the RON and c-Met receptor tyrosine kinases with demonstrated preclinical activity and manageable toxicity in early clinical trials.[9][11] Its ability to block key oncogenic signaling pathways provides a strong rationale for its development. The antitumor activity observed, particularly in prostate cancer, highlights its potential as a therapeutic agent.[11][15] Future research will likely focus on identifying patient populations most likely to benefit from RON/c-Met inhibition, exploring rational combination therapies to overcome resistance, and further clarifying the distinct roles of RON versus c-Met inhibition in different tumor contexts.

References

AMG-208 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG-208, a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise) kinases, which are crucial mediators of cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3] this compound, identified as a 7-methoxy-4-((6-phenyl-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials for advanced solid tumors.[5][6] Understanding the structure-activity relationship of this compound is pivotal for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Biological Activity of this compound

This compound exhibits potent inhibitory activity against its primary targets, c-Met and RON, and demonstrates selectivity over other kinases. The following tables summarize the key in vitro and cellular activities of this compound.

TargetIC50 (nM)Assay TypeReference
c-Met9Cell-free kinase[2]
c-Met (wild-type)5.2Cell-free kinase[7]
RON-Dual selective inhibitor[2]
VEGF-R2112Kinase[7]

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary and secondary kinase targets.

Cell LineAssayIC50 (nM)Reference
PC3HGF-mediated c-Met phosphorylation46[2]

Table 2: Cellular Activity of this compound. This table details the potency of this compound in a cell-based assay measuring the inhibition of ligand-induced receptor phosphorylation.

ParameterValue (unit)SpeciesDosingReference
CYP3A4 Inhibition (without preincubation)32 µMHuman Liver Microsomes-[1]
CYP3A4 Inhibition (with 30 min preincubation)4.1 µMHuman Liver Microsomes-[1]
Clearance (Cl)0.37 L/h/kgRat0.5 mg/kg i.v.[2]
Volume of Distribution (Vss)0.38 L/kgRat0.5 mg/kg i.v.[2]
Half-life (T1/2)1 hourRat0.5 mg/kg i.v.[2]
Bioavailability (F)43%Rat2 mg/kg p.o.[2]

Table 3: Pharmacokinetic and Off-Target Activity of this compound. This table summarizes key pharmacokinetic parameters and the inhibitory effect of this compound on the metabolic enzyme CYP3A4.

Structure-Activity Relationship (SAR) Analysis

Detailed structure-activity relationship studies specifically on this compound analogs are not extensively available in the public domain. However, based on the broader class of quinoline and triazolopyridazine-based c-Met inhibitors, several key structural features can be inferred to be critical for its activity.

The quinoline core serves as a crucial scaffold, likely involved in key interactions within the ATP-binding pocket of the c-Met kinase. The 7-methoxy group on the quinoline ring may contribute to the overall binding affinity and selectivity. The ether linkage provides the necessary spacing and orientation for the triazolopyridazine moiety.

The [1][2][4]triazolo[4,3-b]pyridazine system is a common hinge-binding motif in many kinase inhibitors. This bicyclic heteroaromatic system is likely to form hydrogen bonds with the hinge region of the c-Met kinase domain, a critical interaction for potent inhibition. The 6-phenyl substituent on the triazolopyridazine ring likely extends into a hydrophobic pocket, contributing significantly to the binding affinity. Modifications to this phenyl ring, such as the introduction of various substituents, would be expected to modulate the potency and selectivity profile of the inhibitor.

Experimental Protocols

c-Met Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the c-Met kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis p1 Prepare kinase buffer: 40mM Tris, pH 7.5 20mM MgCl2 0.1mg/ml BSA 50μM DTT p2 Dilute recombinant human c-Met kinase and substrate (e.g., poly[Glu:Tyr]) in kinase buffer. p1->p2 p3 Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer. p2->p3 r1 Add diluted this compound or DMSO (control) to a 384-well plate. p3->r1 r2 Add diluted c-Met kinase to the wells. r1->r2 r3 Initiate the reaction by adding ATP (e.g., 10 µM [γ-33P]-ATP). r2->r3 r4 Incubate at room temperature for a defined period (e.g., 60 minutes). r3->r4 d1 Terminate the reaction and quantify substrate phosphorylation. r4->d1 d2 For radiometric assays, capture the 33P-labeled substrate on a filter and measure radioactivity. d1->d2 Radiometric d3 For luminescence-based assays (e.g., ADP-Glo), measure the generated ADP. d1->d3 Luminescent d4 Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. d2->d4 d3->d4 G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment and Stimulation cluster_analysis Analysis of Phosphorylation cp1 Seed cells (e.g., PC3) in a multi-well plate and allow them to adhere. cp2 Serum-starve the cells for several hours to reduce basal receptor phosphorylation. cp1->cp2 t1 Pre-incubate the cells with serial dilutions of this compound or DMSO (control) for a defined period (e.g., 1-2 hours). cp2->t1 t2 Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation. t1->t2 a1 Lyse the cells to extract proteins. t2->a1 a2 Determine protein concentration of the lysates. a1->a2 a3 Analyze the levels of phosphorylated c-Met and total c-Met by Western blot or ELISA. a2->a3 a4 Quantify the band intensities and normalize phospho-c-Met to total c-Met. a3->a4 a5 Calculate the percentage of inhibition for each This compound concentration and determine the IC50. a4->a5 G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 AMG208 This compound AMG208->p_cMet inhibits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Angiogenesis Angiogenesis ERK->Angiogenesis PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival AKT->Invasion AKT->Angiogenesis

References

AMG-208: A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met and RON receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway, primarily through amplification or mutation, is implicated in the pathogenesis and progression of numerous human cancers. This technical guide provides an in-depth overview of the target profile and selectivity of this compound, summarizing key preclinical data. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for relevant assays, and visual representations of the targeted signaling pathways and experimental workflows.

Target Profile

This compound is characterized as a highly selective dual inhibitor of c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise), two closely related receptor tyrosine kinases.[1] The primary mechanism of action of this compound is the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]

Primary Targets: c-Met and RON

The primary targets of this compound are the c-Met and RON kinases. It has been shown to potently inhibit c-Met with an IC50 value of 9 nM in cell-free assays.[1][2]

Selectivity Profile

Preclinical studies have demonstrated that this compound exhibits selectivity for c-Met and RON. At higher concentrations, it has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] A summary of the inhibitory activity of this compound against key kinases is presented in Table 1.

Quantitative Data

The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays.

TargetAssay TypeIC50 (nM)Reference(s)
c-MetCell-free kinase assay9[1][2]
c-MetCell-free kinase assay5.2[3]
HGF-mediated c-Met phosphorylationPC3 cells46[1]
VEGFR2Cell-free kinase assay112[3]
Table 1: Inhibitory Activity of this compound

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by c-Met and RON activation. Upon ligand binding (HGF for c-Met, MSP for RON), these receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins and signaling molecules.

c-Met and RON Downstream Signaling

The activation of c-Met and RON initiates several key signaling pathways, including:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation and is activated through the recruitment of GRB2 and SOS to the phosphorylated receptor, leading to RAS activation and subsequent signaling through RAF, MEK, and ERK.

  • PI3K/Akt Pathway: This pathway is a major driver of cell survival and is initiated by the binding of the p85 subunit of PI3K to the activated receptor, leading to the activation of Akt.

  • STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can be directly recruited to the activated receptors, leading to their phosphorylation, dimerization, and translocation to the nucleus to regulate gene expression related to cell survival and proliferation.

  • Src and FAK: These non-receptor tyrosine kinases can also be activated downstream of c-Met and RON, playing roles in cell motility and invasion.

AMG208_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet_RON c-Met / RON HGF->cMet_RON binds MSP MSP MSP->cMet_RON binds GRB2_SOS GRB2/SOS cMet_RON->GRB2_SOS activates PI3K PI3K cMet_RON->PI3K activates STAT STAT cMet_RON->STAT activates Src_FAK Src/FAK cMet_RON->Src_FAK activates AMG208 This compound AMG208->cMet_RON inhibits RAS RAS GRB2_SOS->RAS Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Motility) STAT->Transcription Src_FAK->Transcription (via cytoskeletal changes) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Akt->Transcription Biochemical_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Add assay buffer, substrate, and serially diluted this compound Initiation Add recombinant kinase and ATP Reagents->Initiation Incubation Incubate at controlled temperature Initiation->Incubation Stopping Stop reaction (e.g., add EDTA) Incubation->Stopping Detection_Reagent Add detection reagent Stopping->Detection_Reagent Readout Measure signal (luminescence/absorbance) Detection_Reagent->Readout IC50_Calc Calculate IC50 value Readout->IC50_Calc Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Seeding Seed PC3 cells Starvation Serum starve cells Seeding->Starvation Inhibitor Pre-treat with this compound Starvation->Inhibitor Stimulation Stimulate with HGF Inhibitor->Stimulation Lysis Lyse cells and extract proteins Stimulation->Lysis Quantification Quantify p-c-Met and total c-Met (Western Blot / ELISA) Lysis->Quantification Normalization Normalize p-c-Met to total c-Met Quantification->Normalization IC50_Calc Calculate IC50 value Normalization->IC50_Calc

References

AMG-208: A Potent c-Met Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Inhibitory Activity of AMG-208

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, a selective small-molecule inhibitor of the c-Met proto-oncogene. Designed for researchers, scientists, and drug development professionals, this document details the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, outlines the experimental methodologies used for these determinations, and illustrates its mechanism of action through signaling pathway diagrams.

Core Efficacy Data: In Vitro IC50 Values

The potency of this compound has been characterized through various in vitro assays, including cell-free enzymatic assays and cell-based functional assays. The summarized data highlights its high affinity and selectivity for the c-Met receptor tyrosine kinase.

Assay TypeTarget/Cell LineIC50 Value
Cell-Free Kinase Assayc-Met9 nM[1]
Cell-Free Kinase AssayMet9.3 nM[2]
Cell-Free Kinase AssayWild-Type MET5.2 nM[3]
Cell-Based Phosphorylation AssayPC3 (Prostate Cancer)46 nM[1][4][5]
Cell-Free Kinase AssayVEGF-R2112 nM[3]

Note: The IC50 value for VEGF-R2 indicates potential off-target activity at higher concentrations.

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase, targeting both ligand-dependent and ligand-independent activation.[6][7][8] The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor normally triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, migration, and survival.

This compound effectively blocks this autophosphorylation, thereby inhibiting the activation of several critical downstream signaling cascades, including the RAS-ERK, PI3K-AKT, and PLCγ-PKC pathways.[9] Key signaling molecules affected by the inhibition of c-Met include ERK1/2, AKT, FAK, GAB1, and STAT3/5.[10]

Below are diagrams illustrating the HGF/c-Met signaling pathway and the workflow for a typical in vitro IC50 determination experiment.

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation AMG208 This compound AMG208->p_cMet inhibits GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PLCg PLCγ p_cMet->PLCg PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plates Compound_Prep 2. Prepare serial dilutions of this compound Add_Compound 3. Add this compound dilutions to cells Compound_Prep->Add_Compound Incubation 4. Incubate for a defined period (e.g., 72h) Add_Compound->Incubation Add_Reagent 5. Add viability reagent (e.g., MTT) Incubation->Add_Reagent Incubate_Reagent 6. Incubate for color development Add_Reagent->Incubate_Reagent Measure_Absorbance 7. Measure absorbance with a plate reader Incubate_Reagent->Measure_Absorbance Calculate_IC50 8. Plot dose-response curve and calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: General workflow for determining IC50 values using a cell-based viability assay.

Experimental Protocols

The determination of this compound's IC50 values relies on established and reproducible experimental protocols. Below are detailed methodologies for the key assays cited.

In Vitro c-Met Kinase Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant c-Met kinase (catalytic domain)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (in DMSO)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a multi-well plate, add the c-Met enzyme to the kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data is normalized to controls, and IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Inhibition of c-Met Phosphorylation Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the HGF-induced autophosphorylation of the c-Met receptor in a cellular context.

Materials:

  • PC3 cells (or other relevant cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hepatocyte Growth Factor (HGF)

  • This compound (in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • Western blot or ELISA reagents

  • 96-well plates or cell culture dishes

Procedure:

  • Seed PC3 cells in appropriate culture vessels and allow them to adhere and grow.

  • Prior to treatment, serum-starve the cells for several hours to reduce basal receptor activation.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

  • Immediately wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated c-Met and total c-Met using either Western blotting or a specific ELISA kit.

  • For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the specific antibodies.

  • Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.

  • Calculate the percentage of inhibition for each this compound concentration relative to the HGF-stimulated control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay is a common method to assess the impact of a compound on cell proliferation and viability, from which an IC50 value can be derived.

Materials:

  • Target cancer cell line (e.g., PC3)

  • Cell culture medium

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Following the incubation period, add a small volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[11][12][13]

  • Solubilize the formazan crystals by adding the solubilization solution to each well and mix thoroughly.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

References

AMG-208: A Technical Overview of HGF-Mediated Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG-208, a selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the mechanism of action of this compound in the context of Hepatocyte Growth Factor (HGF)-mediated signaling, presents key quantitative data, outlines representative experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.

Introduction to HGF/c-Met Signaling and its Role in Oncology

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and invasion. Under normal physiological conditions, the HGF/c-Met signaling pathway is tightly regulated. However, aberrant activation of this pathway through c-Met overexpression, gene amplification, or mutations is a known driver in numerous human cancers. This dysregulation is often associated with poor prognosis and resistance to certain cancer therapies. Consequently, the HGF/c-Met pathway has emerged as a significant target for therapeutic intervention in oncology.

This compound is a potent and selective inhibitor of c-Met, designed to block both ligand-dependent and ligand-independent activation of the receptor, thereby inhibiting its tyrosine kinase activity. This inhibition is expected to result in the suppression of tumor cell growth and proliferation in cancers that are dependent on c-Met signaling.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its potency against its primary target, c-Met, as well as its activity on other kinases.

Assay Type Target Cell Line IC50 Value Reference
Cell-Free Kinase AssayWild-Type c-MetN/A5.2 nM
Cell-Free Kinase Assayc-MetN/A9 nM
Cell-Based Phosphorylation Assayc-MetPC346 nM

Table 1: In Vitro Inhibitory Activity of this compound against c-Met. The IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity.

Target Kinase IC50 Value Reference
VEGFR2112 nM

Table 2: Kinase Selectivity Profile of this compound. This table highlights the selectivity of this compound for c-Met over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Core Signaling Pathway and Mechanism of Inhibition

The HGF/c-Met signaling cascade is a complex network of intracellular events. The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and downstream effectors, leading to the activation of multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways collectively promote cell growth, survival, and motility.

This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization P P c-Met Receptor->P Autophosphorylation This compound This compound This compound->c-Met Receptor Inhibition GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K STAT STAT P->STAT RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT->Motility Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., PC3 cells) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation AMG208_Treatment 3. This compound Treatment Serum_Starvation->AMG208_Treatment HGF_Stimulation 4. HGF Stimulation AMG208_Treatment->HGF_Stimulation Cell_Lysis 5. Cell Lysis HGF_Stimulation->Cell_Lysis Protein_Quantification 6. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 7. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 8. Transfer to Membrane SDS_PAGE->Transfer Blocking 9. Blocking Transfer->Blocking Primary_Antibody 10. Primary Antibody Incubation (anti-p-c-Met, anti-c-Met) Blocking->Primary_Antibody Secondary_Antibody 11. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 12. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 13. Data Analysis Detection->Analysis

AMG-208: A Technical Overview of its Anti-Proliferative and Pro-Apoptotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, and metastasis in various human cancers. This technical guide provides an in-depth analysis of the effects of this compound on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: c-Met Inhibition

This compound exerts its anti-tumor effects primarily through the inhibition of the c-Met signaling pathway. c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS-ERK, PI3K-AKT, and STAT3 pathways, which collectively promote cell growth, survival, and invasion. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways. Notably, this compound has also been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase implicated in cancer.

Signaling Pathway of c-Met and Inhibition by this compound

AMG_208_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival STAT3->Proliferation STAT3->Survival Invasion Invasion/ Metastasis STAT3->Invasion AMG208 This compound AMG208->cMet Inhibits

Caption: Mechanism of this compound action on the c-Met signaling pathway.

Effects on Cell Proliferation

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with c-Met overexpression or amplification. The inhibition of c-Met leads to cell cycle arrest and a reduction in tumor cell growth.

Quantitative Data: Inhibition of Kinase Activity and Cell Growth
ParameterValueCell Line/SystemReference
c-Met Kinase Activity IC50 9 nMCell-free assay[1]
HGF-mediated c-Met Phosphorylation IC50 46 nMPC3 (Prostate Cancer)[1]

Note: Specific GI50 (50% growth inhibition) values for this compound in various cancer cell lines are not consistently reported in publicly available literature. The data presented here reflects the direct inhibitory effect on the target kinase.

Effects on Apoptosis

By blocking the pro-survival signals emanating from the c-Met receptor, particularly through the PI3K-AKT and STAT3 pathways, this compound effectively induces apoptosis in cancer cells. This programmed cell death is a key contributor to its anti-tumor efficacy. Preclinical studies have shown that this compound suppressed proliferation and induced apoptosis in human tumor xenograft models[2].

Quantitative Data: Induction of Apoptosis

Specific quantitative data from publicly available preclinical studies detailing the percentage of apoptotic cells or the fold-increase in caspase-3 activity following this compound treatment is limited.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time, then lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to each lysate.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the signal to the protein concentration and express the results as a fold-change in caspase-3 activity compared to the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the c-Met signaling pathway.

  • Protein Extraction: Treat cells with this compound for various times and at different concentrations. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualization of Experimental Workflows

Cell Viability and Apoptosis Assay Workflow

Workflow cluster_proliferation Cell Proliferation Assay (MTT) cluster_apoptosis Apoptosis Assay (Caspase-3 Activity) cluster_western Western Blot Analysis P1 Seed Cells P2 Treat with this compound P1->P2 P3 Add MTT Reagent P2->P3 P4 Solubilize Formazan P3->P4 P5 Measure Absorbance P4->P5 A1 Seed & Treat Cells A2 Lyse Cells A1->A2 A3 Add Caspase-3 Substrate A2->A3 A4 Measure Signal A3->A4 W1 Treat Cells & Lyse W2 Protein Separation (SDS-PAGE) W1->W2 W3 Transfer to Membrane W2->W3 W4 Antibody Incubation W3->W4 W5 Detection W4->W5

Caption: Standard workflows for assessing cell viability, apoptosis, and signaling.

Conclusion

This compound is a selective c-Met inhibitor that effectively suppresses cell proliferation and induces apoptosis in cancer cells. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the downregulation of key pro-survival signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on c-Met targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

The Role of AMG-208 in Prostate Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMG-208, a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, and its investigation in the context of prostate cancer. This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The c-Met Signaling Axis in Prostate Cancer

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of oncogenesis and metastasis in numerous cancers, including prostate cancer.[1][2] The c-Met receptor, a transmembrane tyrosine kinase, is often overexpressed in prostate tumors, with expression levels correlating with disease progression and the development of castration-resistant prostate cancer (CRPC).[1][3] Activation of c-Met by its ligand, HGF, which is often secreted by stromal cells in the tumor microenvironment, triggers a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, regulate crucial cellular processes such as proliferation, survival, motility, and invasion.[2][4][5] The aberrant activation of the HGF/c-Met axis has been linked to resistance to conventional therapies, making it a compelling target for therapeutic intervention in advanced prostate cancer.[1]

This compound is a potent and selective inhibitor of c-Met kinase activity.[6] It has also been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase implicated in tumor progression.[7] By blocking the ATP-binding site of these kinases, this compound inhibits their phosphorylation and subsequent downstream signaling, thereby impeding tumor growth and metastasis.

Preclinical Data: In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent inhibitory activity of this compound against c-Met.

In Vitro Activity

In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM against c-Met kinase activity.[7] In the human prostate cancer cell line PC3, which expresses c-Met, this compound inhibited HGF-mediated c-Met phosphorylation with an IC50 of 46 nM.[7] These findings highlight the compound's direct and potent inhibitory effect on the target kinase.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetCell LineIC50 ValueReference
Cell-free kinase assayc-MetN/A9 nM[7]
HGF-mediated c-Met phosphorylationc-MetPC346 nM[7]

Clinical Evaluation: The First-in-Human Phase 1 Study

A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT00813384) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[8][9][10] A cohort of this study included patients with prostate cancer.[8]

Study Design and Patient Population

Patients received oral doses of this compound once daily in escalating cohorts ranging from 25 mg to 400 mg.[9][10][11] Of the 54 patients enrolled in the dose-escalation phase, 19% (10 patients) had prostate cancer.[8][11]

Clinical Activity in Prostate Cancer

This compound demonstrated promising signs of antitumor activity, particularly in patients with prostate cancer.[8][9]

Table 2: Antitumor Activity of this compound in Prostate Cancer Patients (Phase 1 Study)

Response TypeDose LevelNumber of PatientsReference
Complete Response300 mg1[9][11]
Partial Response400 mg2[9][11]
Safety and Tolerability

The treatment was generally manageable, with the maximum tolerated dose not being reached in the study.[9][10][11] Dose-limiting toxicities (DLTs) were observed at higher doses.

Table 3: Dose-Limiting Toxicities (DLTs) Observed in the Phase 1 Study of this compound

Dose LevelDLT EventGradeReference
200 mgIncreased AST3[9][10][11]
200 mgThrombocytopenia3[9][10][11]
300 mgAcute Myocardial Infarction4[9][10][11]
300 mgProlonged QT Interval3[9][10][11]
400 mgHypertension3[9][10][11]
Pharmacokinetics

Pharmacokinetic analysis revealed that this compound exposure increased linearly with the dose. The mean plasma half-life was estimated to be between 21.4 and 68.7 hours.[9][10][11]

Signaling Pathways and Mechanism of Action

This compound exerts its antitumor effects by inhibiting the c-Met signaling cascade. The binding of HGF to c-Met normally leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins.

HGF_cMET_Signaling cluster_downstream Downstream Signaling HGF HGF cMET c-Met Receptor HGF->cMET Binds & Activates PI3K PI3K cMET->PI3K MAPK MAPK cMET->MAPK AMG208 This compound AMG208->cMET Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Metastasis Migration, Invasion & Metastasis ERK->Metastasis

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Experimental Protocols

Cell-Based Assays

Objective: To determine the effect of the inhibitor on cell viability and proliferation.

Generalized Protocol for MTS Assay:

  • Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTS_Assay_Workflow A Seed Prostate Cancer Cells B Treat with This compound A->B C Incubate (e.g., 72h) B->C D Add MTS Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Generalized workflow for an MTS cell proliferation assay.

In Vivo Xenograft Models

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

Generalized Protocol for Orthotopic Xenograft Mouse Model:

  • Cell Preparation: Harvest and resuspend prostate cancer cells in an appropriate medium (e.g., Matrigel).

  • Orthotopic Injection: Surgically implant the cells into the prostate gland of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth over time using methods such as caliper measurements or in vivo imaging.

  • Compound Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control orally at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the compound.

Xenograft_Model_Workflow A Implant Prostate Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize and Treat with this compound B->C D Measure Tumor Volume & Body Weight C->D E Excise Tumors for Final Analysis D->E F Compare Treatment vs. Control Groups E->F

Caption: Generalized workflow for an in vivo xenograft study.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for prostate cancer by effectively targeting the c-Met signaling pathway. Preclinical data established its potent inhibitory activity, which translated into promising signals of clinical efficacy in a Phase 1 trial, particularly in patients with prostate cancer. The manageable safety profile further supports its development. For researchers, the compelling preclinical and early clinical data for this compound underscore the therapeutic relevance of the HGF/c-Met axis in prostate cancer. Further investigation into predictive biomarkers and combination strategies will be crucial in optimizing the clinical application of c-Met inhibitors for patients with advanced prostate cancer.

References

AMG-208: A Technical Guide for Researchers on its Application in MET-Amplified Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG-208, a small molecule inhibitor of the c-MET receptor tyrosine kinase, with a specific focus on its relevance to MET-amplified tumors. This document synthesizes publicly available preclinical and clinical data, outlines detailed experimental methodologies for key assays, and presents signaling pathways and workflows through structured diagrams.

Core Concepts: MET Amplification and this compound

The MET proto-oncogene encodes the receptor tyrosine kinase c-MET.[1] Amplification of the MET gene is a known oncogenic driver in various cancers, leading to overexpression and constitutive activation of the c-MET receptor.[1] This aberrant signaling promotes tumor growth, proliferation, invasion, and angiogenesis.[1] Furthermore, MET amplification has been identified as a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors.[1]

This compound is a selective, orally bioavailable small molecule inhibitor of c-MET.[2][3] It has been investigated in clinical trials for the treatment of advanced solid tumors.[1][4]

Preclinical and In Vitro Activity of this compound

While extensive preclinical data on this compound in MET-amplified specific models is not publicly available, the first-in-human study publication states that this compound "suppressed proliferation and induced apoptosis in human tumor xenograft models (data on file)".[1] The following table summarizes the available in vitro inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Cell LineSource
Wild-type METKinase Assay5.2N/A[1]
HGF-mediated c-MET phosphorylationCell-based Assay46PC3 (Prostate Cancer)[5]
VEGFR2Kinase Assay112N/A[1]

Clinical Studies of this compound

A first-in-human, phase 1 clinical trial (NCT00813384) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[1][4]

Table 2: Summary of Phase 1 Clinical Trial of this compound (NCT00813384)
ParameterDetailsSource
Study Design Dose-escalation study with cohorts ranging from 25 mg to 400 mg once daily.[1][4]
Patient Population 54 patients with advanced solid tumors, including prostate, colon, esophageal, and non-small cell lung cancer.[1]
Pharmacokinetics This compound exposure increased linearly with dose. The mean plasma half-life was estimated to be between 21.4 and 68.7 hours.[4]
Safety and Tolerability The maximum tolerated dose (MTD) was not reached. Dose-limiting toxicities included grade 3 increased AST, grade 3 thrombocytopenia, grade 4 acute myocardial infarction, grade 3 prolonged QT, and grade 3 hypertension. The most common treatment-related adverse events were fatigue, nausea, hypertension, and diarrhea.[4]
Preliminary Efficacy One complete response (prostate cancer) and three partial responses (two in prostate cancer, one in kidney cancer) were observed.[4]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified MET Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by HGF binding to the c-MET receptor, leading to the activation of downstream pathways involved in cell proliferation and survival.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds pMET Phosphorylated c-MET cMET->pMET Dimerization & Autophosphorylation AMG208 This compound AMG208->pMET Inhibits RAS RAS pMET->RAS PI3K PI3K pMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified MET signaling pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for In Vitro Kinase Assay

This diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant MET Kinase - Kinase Buffer - ATP - Substrate start->reagents inhibitor Prepare Serial Dilutions of this compound start->inhibitor reaction Incubate Kinase, Substrate, ATP, and this compound reagents->reaction inhibitor->reaction detection Add Detection Reagent (e.g., Luminescent ATP detection) reaction->detection read Read Signal on Plate Reader detection->read analysis Calculate % Inhibition and Determine IC50 read->analysis end End analysis->end

Caption: A general workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following sections provide representative protocols for key experiments. It is important to note that the specific protocols used in the this compound studies are not publicly available, and these are based on standard laboratory methods.

MET Gene Amplification Detection by Fluorescence In Situ Hybridization (FISH)

Principle: FISH is a cytogenetic technique that uses fluorescent probes that bind to specific DNA sequences to visualize and quantify the number of copies of a particular gene, in this case, MET, relative to a control probe (e.g., for centromere 7, CEP7).

Methodology:

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Pretreatment: Slides are treated with a protease solution to digest proteins and allow probe access to the DNA.

  • Probe Hybridization: A dual-color probe set for MET and CEP7 is applied to the slides, which are then denatured at high temperature and hybridized overnight.

  • Washing: Post-hybridization washes are performed to remove unbound probes.

  • Counterstaining and Visualization: The slides are counterstained with DAPI to visualize the nuclei and analyzed under a fluorescence microscope.

  • Scoring: The number of MET (e.g., red signals) and CEP7 (e.g., green signals) signals are counted in at least 50 non-overlapping tumor cell nuclei. The MET/CEP7 ratio is calculated. A ratio ≥ 2.0 is often considered amplification.

Cell-Based MET Phosphorylation Assay

Principle: This assay measures the ability of a compound to inhibit HGF-induced autophosphorylation of the c-MET receptor in a cellular context.

Methodology:

  • Cell Culture: PC3 cells are seeded in 96-well plates and grown to near confluence.

  • Serum Starvation: Cells are serum-starved for 24 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Cells are pre-incubated with serial dilutions of this compound for 1-2 hours.

  • HGF Stimulation: Recombinant human HGF is added to the wells to a final concentration of 50 ng/mL and incubated for 15-30 minutes at 37°C.

  • Cell Lysis: The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors.

  • ELISA for Phospho-MET:

    • An ELISA plate is coated with a capture antibody specific for total c-MET.

    • Cell lysates are added to the wells.

    • A detection antibody specific for phosphorylated tyrosine residues, conjugated to an enzyme (e.g., HRP), is added.

    • A substrate is added, and the colorimetric or chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The signal is normalized to total protein concentration, and the IC50 is calculated.

Western Blotting for MET Signaling Pathway Components

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a sample, allowing for the assessment of the phosphorylation status of key signaling molecules downstream of c-MET.

Methodology:

  • Sample Preparation: Cells are treated with this compound and/or HGF as described in the phosphorylation assay. Cell lysates are prepared, and protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total MET, phospho-MET, total AKT, phospho-AKT, total ERK, and phospho-ERK.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light is detected using an imaging system.

  • Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound is a potent inhibitor of the c-MET receptor tyrosine kinase with demonstrated clinical activity in some patients with advanced solid tumors. While its development appears to have been discontinued, the study of this compound provides valuable insights for the continued investigation of c-MET inhibitors in the context of MET-amplified cancers. The methodologies and data presented in this guide serve as a resource for researchers in the field of oncology and drug development. Further research is warranted to fully elucidate the potential of targeting the MET pathway in this genetically defined patient population.

References

AMG-208: A Technical Deep Dive into its Anti-Angiogenic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a critical mediator of tumor growth, invasion, and angiogenesis. This technical guide provides an in-depth analysis of this compound's core anti-angiogenic activities, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. Through its targeted inhibition of the HGF/c-Met signaling axis, and at higher concentrations, the VEGFR2 pathway, this compound presents a compelling strategy for disrupting the vascularization of solid tumors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-angiogenic therapies.

Core Mechanism of Action: Inhibition of the c-Met Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a key driver of this process. This compound exerts its anti-angiogenic effects primarily by inhibiting the c-Met receptor tyrosine kinase.[1][2][3]

The HGF/c-Met Axis in Angiogenesis:

  • Activation: Under normal and pathological conditions, HGF binds to its receptor, c-Met, which is expressed on the surface of endothelial cells.[4] This binding triggers the dimerization and autophosphorylation of the c-Met receptor, leading to the activation of its intracellular kinase domain.

  • Downstream Signaling: The activated c-Met receptor recruits and phosphorylates various downstream effector proteins, initiating a cascade of signaling pathways that are crucial for angiogenesis. These include:

    • PI3K/Akt Pathway: Promotes endothelial cell survival, proliferation, and migration.

    • Ras/MEK/ERK Pathway: Stimulates endothelial cell proliferation and differentiation.

    • Src/FAK Pathway: Regulates cell adhesion and migration.[5]

  • Angiogenic Outcomes: The culmination of these signaling events leads to key processes in angiogenesis, including endothelial cell proliferation, migration, invasion, and the formation of new vascular tubes.[2]

This compound's Intervention:

This compound is a selective, ATP-competitive inhibitor of the c-Met kinase.[3] By binding to the ATP-binding pocket of the c-Met receptor, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascades that drive angiogenesis.[3] Preclinical data has shown that this compound can inhibit both ligand-dependent (HGF-mediated) and ligand-independent c-Met activation.

At higher concentrations, this compound has also been shown to inhibit other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another critical mediator of angiogenesis.[1] This dual-targeting capability may contribute to a more comprehensive blockade of tumor-induced neovascularization.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
Wild-type c-MetKinase Assay5.2 nM[1]
HGF-mediated c-Met Phosphorylation (PC3 cells)Cell-based Assay46 nM[6]
VEGFR2Kinase Assay112 nM[1]

Table 2: Phase I Clinical Trial of this compound (NCT00813384) - Key Parameters [1][3]

ParameterDetails
Study Design First-in-human, open-label, dose-escalation study
Patient Population 54 patients with advanced solid tumors
Dose Cohorts 25, 50, 100, 150, 200, 300, and 400 mg (orally, once daily)
Maximum Tolerated Dose (MTD) Not reached
Dose-Limiting Toxicities (DLTs) Grade 3 increased AST (200 mg), Grade 3 thrombocytopenia (200 mg), Grade 4 acute myocardial infarction (300 mg), Grade 3 prolonged QT (300 mg), Grade 3 hypertension (400 mg)
Pharmacokinetics Linear increase in exposure with dose; mean plasma half-life of 21.4–68.7 hours
Antitumor Activity 1 complete response (prostate cancer), 3 partial responses (2 prostate cancer, 1 kidney cancer)

Signaling Pathways and Experimental Workflows

HGF/c-Met Signaling Pathway in Angiogenesis

The following diagram illustrates the central role of the HGF/c-Met signaling pathway in promoting angiogenesis and the point of intervention for this compound.

HGF_cMet_Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Downstream Signaling cluster_outcomes Angiogenic Processes HGF HGF cMet c-Met Receptor HGF->cMet Binds to PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Activates Ras_MEK Ras/MEK Pathway cMet->Ras_MEK Activates Src_FAK Src/FAK Pathway cMet->Src_FAK Activates Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation Migration Endothelial Cell Migration PI3K_Akt->Migration Survival Endothelial Cell Survival PI3K_Akt->Survival Ras_MEK->Proliferation Src_FAK->Migration AMG208 This compound AMG208->cMet Inhibits (ATP-competitive)

Figure 1: HGF/c-Met Signaling Pathway in Angiogenesis and this compound Inhibition.

Experimental Workflow: Evaluating this compound's Anti-Angiogenic Effects

The following diagram outlines a typical experimental workflow to assess the anti-angiogenic properties of a c-Met inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Kinase c-Met Kinase Assay IC50 IC50 Determination Kinase->IC50 Phospho c-Met Phosphorylation Assay (Western Blot) Phospho->IC50 Prolif Endothelial Cell Proliferation Assay Prolif->IC50 Migrate Endothelial Cell Migration Assay Quant Quantitative Analysis of Migration and Tube Formation Migrate->Quant Tube Tube Formation Assay Tube->Quant MVD Microvessel Density (MVD) Analysis (Immunohistochemistry) MVD_Quant MVD Quantification MVD->MVD_Quant Xenograft Tumor Xenograft Model Xenograft->MVD TumorVol Tumor Volume Measurement Xenograft->TumorVol

Figure 2: Experimental workflow for assessing the anti-angiogenic activity of this compound.

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Culture: HUVECs are cultured in endothelial growth medium (EGM) supplemented with growth factors.

  • Seeding: Cells are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a basal medium containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Cells are then stimulated with a pro-angiogenic factor like HGF or VEGF.

  • Incubation: Plates are incubated for 48-72 hours.

  • Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

  • Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) is calculated.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the migration of endothelial cells in response to a chemoattractant.

Methodology:

  • Chamber Preparation: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) separating the upper and lower chambers is used. The lower side of the membrane is coated with an extracellular matrix protein like fibronectin or collagen.

  • Chemoattractant: The lower chamber is filled with a basal medium containing a chemoattractant, such as HGF or VEGF.

  • Cell Seeding: HUVECs are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) and then seeded into the upper chamber in a serum-free medium.

  • Incubation: The chamber is incubated for 4-6 hours to allow for cell migration.

  • Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by counting under a microscope in several random fields.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding and Treatment: HUVECs are suspended in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., HGF or VEGF). The cell suspension is then added to the Matrigel-coated wells.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.

  • Imaging and Analysis: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Western Blot Analysis of c-Met Phosphorylation

Objective: To determine the inhibitory effect of this compound on HGF-induced c-Met phosphorylation and downstream signaling in endothelial cells.

Methodology:

  • Cell Culture and Starvation: HUVECs are grown to near confluence and then serum-starved for several hours to reduce basal signaling.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft and Microvessel Density (MVD) Analysis

Objective: To evaluate the anti-angiogenic and anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Cell Implantation: Human tumor cells known to drive angiogenesis are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound or a vehicle control orally on a daily schedule.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Tissue Collection: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Immunohistochemistry (IHC): Tumor sections are stained with an antibody against an endothelial cell marker, such as CD31.

  • MVD Quantification: The stained sections are examined under a microscope, and the microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields ("hot spots") within the tumor.

Conclusion

This compound demonstrates a clear and potent anti-angiogenic mechanism of action through the targeted inhibition of the HGF/c-Met signaling pathway. Preclinical data, supported by early clinical findings, underscore its potential as a therapeutic agent for solid tumors by disrupting their vascular supply. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of c-Met inhibitors as a promising class of anti-cancer drugs. Further research focusing on quantitative assessments of anti-angiogenic efficacy in various preclinical models will be crucial for optimizing the clinical application of this compound and similar targeted therapies.

References

Preclinical Pharmacokinetics of AMG-208: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases, which are crucial mediators of cell proliferation, survival, and migration. Dysregulation of the c-Met and RON signaling pathways has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and metabolic data for this compound, intended to support further research and development efforts.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the kinase activity of both c-Met and RON. In preclinical studies, this compound has demonstrated potent inhibition of c-Met with an IC50 of 9 nM in cell-free assays.[1] Furthermore, it effectively inhibits HGF-mediated c-Met phosphorylation in PC3 cells with an IC50 of 46 nM.[1]

Signaling Pathways

The signaling cascades initiated by the activation of c-Met and RON receptors are complex and involve multiple downstream effectors that regulate key cellular processes. This compound's dual inhibitory action disrupts these pathways, leading to the suppression of tumor growth and progression.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration This compound This compound This compound->c-Met Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by this compound.

RON_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MSP MSP RON RON MSP->RON Binds GRB2 GRB2 RON->GRB2 Recruits PI3K PI3K RON->PI3K Beta-Catenin Beta-Catenin RON->Beta-Catenin SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility Beta-Catenin->Motility This compound This compound This compound->RON Inhibits

Figure 2: Simplified RON Signaling Pathway and Inhibition by this compound.

Preclinical Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in male Sprague-Dawley rats. The available data from these studies are summarized in the tables below.

Intravenous Administration in Rats
Parameter0.5 mg/kg2 mg/kg
Clearance (Cl) 0.37 L/h/kg-
Volume of Distribution (Vss) 0.38 L/kg-
Half-life (T1/2) 1 hour-
AUC (0-inf) -2517 ng·h/mL
Data sourced from Selleck Chemicals.[1]
Oral Administration in Rats
ParameterValue
Bioavailability (F) 43%
Data sourced from Selleck Chemicals.[1]

Note: Comprehensive preclinical pharmacokinetic data for this compound in other species such as mice, dogs, and monkeys are not publicly available at the time of this guide's compilation.

Metabolism

In vitro studies using rat and human liver microsomes have shown that the primary metabolic pathway for this compound is oxidation, leading to the formation of C6-phenylarene oxidation products as the major metabolites.[1]

This compound has also been identified as a time-dependent inhibitor of CYP3A4. Pre-incubation with human liver microsomes for 30 minutes resulted in a potent inhibition of CYP3A4 metabolic activity, with an IC50 of 4.1 μM.[1] This represents an eightfold increase in potency compared to the IC50 of 32 μM observed without preincubation.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on standard practices in preclinical drug development, the following sections outline the likely methodologies employed.

In Vivo Pharmacokinetic Studies

The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models.

in_vivo_pk_workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling IV or Oral Administration Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Serial sampling at predefined time points Bioanalysis Bioanalysis Plasma Preparation->Bioanalysis Centrifugation PK Analysis PK Analysis Bioanalysis->PK Analysis LC-MS/MS for drug concentration measurement Pharmacokinetic Parameters Pharmacokinetic Parameters PK Analysis->Pharmacokinetic Parameters Calculation of Cmax, Tmax, AUC, etc.

Figure 3: General Workflow for In Vivo Pharmacokinetic Studies.

Methodology Details:

  • Animal Models: Typically, rodents (mice, rats) and non-rodents (dogs, monkeys) are used.

  • Dosing: The compound is administered intravenously (to determine clearance, volume of distribution, and half-life) and orally (to assess bioavailability).

  • Sample Collection: Blood samples are collected at various time points post-dosing.

  • Sample Processing: Plasma is separated from whole blood by centrifugation.

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.

In Vitro Metabolism Studies (Liver Microsomes)

These assays are conducted to assess the metabolic stability of a compound and identify the enzymes responsible for its metabolism.

in_vitro_metabolism_workflow Incubation Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Test compound + Liver Microsomes + NADPH at 37°C Sample Analysis Sample Analysis Reaction Quenching->Sample Analysis Addition of organic solvent at various time points Data Analysis Data Analysis Sample Analysis->Data Analysis LC-MS/MS to measure remaining parent drug Metabolic Stability Metabolic Stability Data Analysis->Metabolic Stability Calculation of half-life and intrinsic clearance

Figure 4: General Workflow for In Vitro Liver Microsome Stability Assay.

Methodology Details:

  • Test System: Liver microsomes from various species (e.g., rat, human) are used as they contain a high concentration of drug-metabolizing enzymes.

  • Incubation: The test compound is incubated with liver microsomes in the presence of cofactors like NADPH (nicotinamide adenine dinucleotide phosphate) to initiate metabolic reactions.

  • Time Points: Aliquots are taken at different time points, and the reaction is stopped.

  • Analysis: The amount of the parent drug remaining at each time point is measured by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability (half-life and intrinsic clearance).

Conclusion

The available preclinical data indicate that this compound is a potent dual inhibitor of c-Met and RON with oral bioavailability in rats. Its metabolism is primarily oxidative, and it exhibits time-dependent inhibition of CYP3A4. While this guide provides a foundational understanding of this compound's preclinical pharmacokinetics, it is important to note the absence of comprehensive data across multiple species and detailed ADME parameters in the public domain. Further studies are necessary to fully characterize its pharmacokinetic profile and to support its continued clinical development.

References

AMG-208 Oral Bioavailability in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the oral bioavailability of AMG-208, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, in preclinical animal models. The data presented here is crucial for understanding the pharmacokinetic profile of this compound and for informing its development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound has been characterized in male Sprague-Dawley rats. The key pharmacokinetic parameters are summarized in the table below, providing a clear comparison between intravenous and oral administration routes.

ParameterAdministration RouteDoseValueUnitsReference
Clearance (Cl)Intravenous (i.v.)0.5 mg/kg0.37L/h/kg[1][2]
Volume of Distribution at Steady State (Vss)Intravenous (i.v.)0.5 mg/kg0.38L/kg[1][2]
Half-life (T1/2)Intravenous (i.v.)0.5 mg/kg1hour[1][2]
Area Under the Curve (AUC0→∞)Oral (p.o.)2 mg/kg2517ng·h/mL[1]
Oral Bioavailability (F) Oral (p.o.) 2 mg/kg 43 % [1]

Experimental Protocols

The pharmacokinetic data presented above was obtained from a study in male Sprague-Dawley rats.[1][2] The experimental design involved two arms to determine the absolute oral bioavailability.

Intravenous Administration:

  • Animal Model: Male Sprague-Dawley rats.[1][2]

  • Dose: 0.5 mg/kg.[1][2]

  • Formulation: Not specified.

  • Blood Sampling: Serial blood samples were collected at specified time points post-administration to determine the plasma concentration-time profile.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for small molecule quantification.

Oral Administration:

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Dose: 2 mg/kg.[1]

  • Formulation: Not specified.

  • Blood Sampling: Serial blood samples were collected at specified time points post-gavage to determine the plasma concentration-time profile.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated bioanalytical method.

Data Analysis: The oral bioavailability (F) was calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral administration to the AUC from the intravenous administration.

Visualizations

Signaling Pathway

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. By inhibiting c-Met, this compound blocks these oncogenic signals.

AMG208_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Activates AMG208 This compound AMG208->cMet Inhibits Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Simplified HGF/c-Met signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical pharmacokinetic study conducted to determine the oral bioavailability of this compound in rats.

PK_Workflow start Pharmacokinetic Study in Male Sprague-Dawley Rats iv_arm Intravenous (i.v.) Administration (0.5 mg/kg) start->iv_arm po_arm Oral (p.o.) Administration (2 mg/kg) start->po_arm blood_sampling_iv Serial Blood Sampling iv_arm->blood_sampling_iv blood_sampling_po Serial Blood Sampling po_arm->blood_sampling_po analysis_iv Plasma Concentration Analysis blood_sampling_iv->analysis_iv analysis_po Plasma Concentration Analysis blood_sampling_po->analysis_po pk_params_iv Calculate i.v. PK Parameters (AUC, Cl, Vss, T1/2) analysis_iv->pk_params_iv pk_params_po Calculate p.o. PK Parameters (AUC) analysis_po->pk_params_po bioavailability Calculate Oral Bioavailability (F) pk_params_iv->bioavailability pk_params_po->bioavailability

Caption: Experimental workflow for determining the oral bioavailability of this compound in rats.

References

Methodological & Application

AMG-208 Cellular Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] At higher concentrations, it has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key receptor tyrosine kinase involved in angiogenesis.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for cellular assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound against its primary and secondary targets.

TargetAssay TypeCell Line/SystemIC50 (nM)
c-Met (wild-type)Cell-free kinase assayN/A5.2[1]
HGF-mediated c-Met phosphorylationCellular AssayPC3 (Prostate Cancer)46[3]
VEGFR2Kinase AssayN/A112[1][2]

Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to visualize its targets within their respective signaling cascades.

cMet_signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 P3 P cMet->P3 AMG208 This compound AMG208->cMet Inhibits Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) P1->Downstream P2->Downstream P3->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: c-Met Signaling Pathway Inhibition by this compound.

VEGFR_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 AMG208 This compound (at higher conc.) AMG208->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) P1->Downstream P2->Downstream Response Angiogenesis Endothelial Cell Proliferation & Migration Downstream->Response

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Experimental Workflow

A typical workflow for evaluating the cellular effects of this compound is outlined below.

experimental_workflow Start Start: Select Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treat Treat with This compound (Dose-Response) Culture->Treat Assay Perform Cellular Assays Treat->Assay Phos Phosphorylation Assay (ELISA) Assay->Phos Via Cell Viability Assay (MTT) Assay->Via Mig Cell Migration Assay (Wound Healing) Assay->Mig Data Data Analysis (IC50 Calculation) Phos->Data Via->Data Mig->Data End End: Determine Efficacy Data->End

References

Application Notes: In Vivo Xenograft Model for Evaluating AMG-208 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG-208 is a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in various cellular processes, including proliferation, survival, migration, and invasion.[3] In numerous cancers, the HGF/c-Met signaling pathway is aberrantly activated through mechanisms such as gene amplification, overexpression, or activating mutations, which often correlates with poor prognosis and metastasis.[3][4] This makes c-Met an attractive target for cancer therapy. Preclinical evaluation of c-Met inhibitors like this compound is essential to determine anti-tumor efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and identify potential biomarkers of response.

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard and valuable preclinical tool for this purpose.[5] By using cell lines with known c-Met activation status, researchers can assess the specific on-target effects of this compound. These models allow for the evaluation of tumor growth inhibition, the modulation of downstream signaling pathways in the tumor tissue, and the determination of optimal dosing schedules.[6][7] This document provides a detailed protocol for designing and executing an in vivo xenograft study to evaluate the anti-tumor activity of this compound.

Mechanism of Action: The HGF/c-Met Signaling Pathway

HGF binding to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[3] This activation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. These include the RAS/MAPK pathway, which primarily drives cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and motility.[3] this compound exerts its anti-tumor effect by competitively inhibiting the ATP-binding site of the c-Met kinase, thereby blocking its phosphorylation and the subsequent activation of these oncogenic pathways.

HGF_cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-Met Receptor GRB2 GRB2/SOS cMET->GRB2 Activates PI3K PI3K cMET->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Invasion Motility, Invasion AKT->Invasion mTOR->Proliferation HGF HGF (Ligand) HGF->cMET Binds AMG208 This compound AMG208->cMET Inhibits

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for a subcutaneous xenograft study to evaluate this compound.

Cell Line Selection and Culture
  • Rationale: The choice of cell line is critical. Cell lines with documented c-Met gene amplification or high protein overexpression are most likely to be sensitive to this compound.[8]

  • Recommended Cell Lines:

    • GTL-16 or MKN-45: Human gastric carcinoma cell lines with MET amplification.[8]

    • U-87 MG: Human glioblastoma cell line known to express c-Met.[7]

  • Protocol:

    • Culture selected cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells 2-3 times post-thawing before implantation to ensure robust growth.[5]

    • Harvest cells during the exponential growth phase (approx. 80-90% confluency).[5]

Animal Model and Husbandry
  • Rationale: Immunocompromised mice are required to prevent rejection of human tumor cells.[5]

  • Recommended Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Protocol:

    • Acclimate animals for at least one week before the start of the experiment.

    • House mice in sterile conditions (e.g., individually ventilated cages) with free access to autoclaved food and water.

    • Monitor animal health daily throughout the study.

Subcutaneous Xenograft Implantation
  • Protocol:

    • Harvest and count cultured cancer cells.

    • Wash cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix to a final concentration of 5-10 x 10^6 cells per 100 µL.

    • Anesthetize the mouse using isoflurane.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

Study Design and this compound Treatment
  • Rationale: A dose-response study is essential to determine efficacy and tolerability. This compound is an oral inhibitor, making oral gavage the appropriate administration route.[1]

  • Protocol:

    • Monitor tumor growth post-implantation. When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Treatment Groups:

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

      • Group 2: this compound Low Dose (e.g., 10 mg/kg)

      • Group 3: this compound High Dose (e.g., 30 mg/kg)

    • Drug Formulation: Prepare a suspension of this compound in the vehicle solution daily.

    • Administration: Administer the assigned treatment orally (p.o.) via gavage once daily (QD) for 21 consecutive days. Dose volume should be 10 mL/kg body weight.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis A Select & Culture c-Met+ Cell Line B Harvest & Prepare Cell Suspension A->B D Subcutaneous Injection of Tumor Cells B->D C Acclimate Athymic Nude Mice C->D E Monitor Tumor Growth to 100-150 mm³ D->E F Randomize Mice into Treatment Groups E->F G Daily Oral Dosing (21 days) - Vehicle - this compound (Low Dose) - this compound (High Dose) F->G H Monitor Tumor Volume & Body Weight (2x/week) G->H I Endpoint Reached (e.g., Tumor >1500 mm³) H->I J Collect Tumors & Plasma I->J K Data Analysis: - Tumor Growth Inhibition - PK/PD Analysis J->K

Caption: Workflow for an this compound in vivo xenograft efficacy study.

Monitoring and Endpoints
  • Protocol:

    • Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Record the body weight of each mouse twice weekly as a measure of general toxicity.

    • Define study endpoints in accordance with IACUC guidelines. This typically includes:

      • Tumor volume exceeding 1500-2000 mm³.

      • Body weight loss exceeding 20%.

      • Signs of significant morbidity (ulceration, distress).

    • At the end of the study, euthanize mice and collect terminal blood (for PK analysis) and tumor tissue (for PD analysis).

Pharmacodynamic (PD) Biomarker Analysis
  • Rationale: To confirm that this compound is hitting its target in vivo, tumor lysates should be analyzed for c-Met phosphorylation.

  • Protocol:

    • A satellite group of tumor-bearing mice can be used for PD analysis.

    • Administer a single oral dose of vehicle or this compound.

    • Collect tumors at various time points post-dose (e.g., 2, 6, 12, 24 hours).

    • Flash-freeze tumors in liquid nitrogen.

    • Prepare tumor lysates and perform Western blot analysis using antibodies against phosphorylated c-Met (p-Met) and total c-Met. A reduction in the p-Met/total Met ratio indicates target engagement.[6]

Data Presentation & Interpretation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: In Vitro Activity of this compound

This table summarizes the potency of this compound against its primary kinase target.

CompoundTarget KinaseIC₅₀ (nM)Reference
This compoundc-Met (wild-type)5.2[1]
This compoundVEGFR2112[1]

IC₅₀: Half maximal inhibitory concentration.

Table 2: Example In Vivo Efficacy Data in a Xenograft Model

This table illustrates how to present the primary efficacy outcomes from the study. Values are representative for a potent c-Met inhibitor.

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control101250 ± 150-+5.2
This compound (10 mg/kg, QD)10500 ± 8560%+2.1
This compound (30 mg/kg, QD)10250 ± 5080%-1.5

TGI (%) is calculated at the end of the study relative to the vehicle control group.

Table 3: Representative Pharmacokinetic Parameters of this compound in Mice

This table shows key pharmacokinetic parameters that can be determined from plasma samples collected during the study. Values are illustrative.

Dose GroupCₘₐₓ (ng/mL)Tₘₐₓ (hr)AUC₀₋₂₄ (ng·h/mL)T½ (hr)
10 mg/kg850268008
30 mg/kg25002210009

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC₀₋₂₄: Area under the curve from 0 to 24 hours. T½: Half-life.

References

Application Notes and Protocols for AMG-208 Dosing in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver in the development and progression of many human cancers.[1][2][3] Dysregulation of this pathway, through c-Met overexpression, amplification, or mutation, can lead to increased cell proliferation, survival, motility, invasion, and angiogenesis.[1][4][5] this compound has shown potential in preclinical models to inhibit HGF-mediated c-Met phosphorylation and suppress tumor growth. This document provides a generalized protocol for evaluating the in vivo efficacy of this compound in mouse xenograft models, based on common practices for c-Met inhibitors.

HGF/c-Met Signaling Pathway

The binding of HGF to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which regulate key cellular processes involved in tumorigenesis.

HGF_cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response HGF HGF cMET c-Met Receptor HGF->cMET Binding & Dimerization p_cMET Phosphorylated c-Met (Y1234, Y1235, Y1349, Y1356) cMET->p_cMET Autophosphorylation GRB2 GRB2/SOS p_cMET->GRB2 PI3K PI3K p_cMET->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Activation Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Motility Motility & Invasion Transcription->Motility Angiogenesis Angiogenesis Transcription->Angiogenesis AMG208 This compound AMG208->p_cMET Inhibition

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data on Dosing of c-Met Inhibitors in Mouse Models

CompoundMouse ModelDoseRoute of AdministrationDosing ScheduleReference
KRC-00715Hs746T Xenograft50 mg/kgOral GavageDaily for 10 days[6]
PF-2341066GTL-16 Xenograft>50 mg/kgOral GavageDaily[7]
CrizotinibICR (CD-1) Mice4 mgOral GavageSingle Dose[8][9]

Experimental Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation

  • Cell Lines: Select a human cancer cell line with known c-Met expression or activation (e.g., Hs746T, GTL-16).

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable sterile medium (e.g., PBS or serum-free medium) at a concentration of 1x10^7 to 5x10^7 cells/mL. To enhance tumor take rate, cells can be mixed with an equal volume of Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

2. Tumor Growth Monitoring and Randomization

  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. This compound Preparation and Administration

  • Vehicle Preparation: Select an appropriate vehicle for this compound solubilization (e.g., 0.5% methylcellulose in sterile water). The vehicle should be tested for any intrinsic anti-tumor effects.

  • This compound Formulation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing. The concentration should be calculated based on the mean body weight of the mice in each treatment group.

  • Route of Administration: Based on the preclinical data for other c-Met inhibitors, oral gavage is a common and effective route.[6][7][8][10]

  • Dosing Schedule: A starting dose can be extrapolated from in vitro IC50 values and data from similar compounds. A dose-finding study is highly recommended. A potential starting point could be in the range of 25-50 mg/kg, administered daily.

4. Monitoring and Endpoint

  • Body Weight and Clinical Signs: Monitor the body weight of the mice and observe for any clinical signs of toxicity at least twice a week.

  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint is often tumor growth inhibition.

  • Study Termination: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo mouse xenograft study.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis CellCulture Cell Culture TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Dosing Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis TissueHarvesting Tissue Harvesting & Analysis Endpoint->TissueHarvesting

Caption: A typical experimental workflow for an in vivo mouse xenograft study.

Conclusion

The provided protocol offers a general framework for conducting in vivo studies to evaluate the efficacy of this compound in mouse models. It is crucial to emphasize that the optimal dosing schedule for this compound has not been definitively established in the public literature. Therefore, initial dose-finding and tolerability studies are essential to determine the maximum tolerated dose and the most effective dosing regimen for specific tumor models. Careful monitoring for both anti-tumor efficacy and potential toxicity is paramount for the successful preclinical evaluation of this compound.

References

Application Notes and Protocols for AMG-208 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in various cellular processes, including proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] this compound has been shown to inhibit both ligand-dependent and ligand-independent c-Met activation.[3][7] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting to investigate its biological effects.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight 383.4 g/mol [1][8]
Formula C₂₂H₁₇N₅O₂[1][8]
CAS Number 1002304-34-8[1][8]
Mechanism of Action Selective inhibitor of c-Met and RON receptor tyrosine kinases.[1]
IC₅₀ (cell-free c-Met kinase assay) 9 nM[1]
IC₅₀ (HGF-mediated c-Met phosphorylation in PC3 cells) 46 nM[1][2][9]
IC₅₀ (wild-type c-Met) 5.2 nM[4][8]
IC₅₀ (VEGFR2) 112 nM[4][8]
Solubility ≥3.83 mg/mL in DMSO[2][9]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) Up to 1 month at -20°C or 6 months at -80°C (aliquoted)[7][9]

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is poorly soluble in aqueous solutions but is soluble in DMSO.[2] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 383.4 g/mol x 1000 mg/g = 3.834 mg

  • Add the calculated amount of this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • To aid dissolution, gently vortex the tube and/or warm it to 37°C. An ultrasonic bath can also be used for a short period.[9]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][9]

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]

2. Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Cells plated in multi-well plates, flasks, or dishes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point could be a range from 1 nM to 1 µM.

  • Important: To avoid precipitation of the compound, it is recommended to first dilute the DMSO stock solution in a small volume of cell culture medium and then add this intermediate dilution to the final volume of medium in the cell culture vessel. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1-0.5%, as higher concentrations can be toxic to cells.[10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Remove the existing medium from the cultured cells.

  • Add the cell culture medium containing the desired final concentration of this compound to the cells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Following incubation, proceed with downstream assays such as cell viability assays (e.g., MTS, WST-1), Western blotting for pathway analysis, or migration/invasion assays.[12][13]

Visualization of Pathways and Workflows

AMG208_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF c-Met c-Met HGF->c-Met Binds and Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Migration Migration c-Met->Migration Invasion Invasion c-Met->Invasion Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->c-Met Inhibits

Caption: this compound inhibits HGF-induced c-Met signaling pathways.

AMG208_Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Weigh this compound Powder B Dissolve in DMSO (10 mM Stock) A->B C Aliquot and Store at -80°C B->C D Plate Cells E Prepare Working Concentrations in Medium D->E F Treat Cells (include Vehicle Control) E->F G Incubate for Desired Time F->G H Cell Viability Assay G->H I Western Blot (p-Met, p-Akt, p-ERK) G->I J Migration/Invasion Assay G->J K Other Functional Assays G->K

Caption: Experimental workflow for this compound in cell culture.

References

Amg-208 solubility in DMSO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, motility, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[4][6][7] this compound has demonstrated antineoplastic activity and has been evaluated in clinical trials for the treatment of advanced solid tumors.[1][8][9] These notes provide detailed protocols for the solubilization and application of this compound in experimental settings.

Mechanism of Action

This compound functions as a selective inhibitor of both c-Met and RON (Recepteur d'Origine Nantais) kinases.[3][10] It inhibits the tyrosine kinase activity of c-Met, thereby blocking both ligand-dependent and ligand-independent activation of the receptor.[1] This inhibition prevents the downstream activation of multiple signaling cascades that are crucial for tumor cell growth, survival, and metastasis.[6][11] At higher concentrations, this compound can also inhibit other kinases, such as VEGF receptor 2 (VEGFR2).[7]

The binding of HGF to its receptor, c-Met, triggers a cascade of intracellular signaling events. Key pathways activated downstream of c-Met include the RAS/MAPK cascade, the PI3K/AKT pathway, and the STAT pathway.[5][11] These pathways collectively drive cellular responses like proliferation, survival, migration, and invasion.[11] this compound's inhibitory action on c-Met effectively blocks these oncogenic signals.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds & Activates RAS_RAF_MEK_ERK RAS/MAPK Pathway c-Met->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT STAT STAT Pathway c-Met->STAT This compound This compound This compound->c-Met Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration_Invasion Migration & Invasion STAT->Migration_Invasion Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay Cell-Based Assay A Equilibrate this compound Powder to RT B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Volumes D->E For Storage H Prepare Working Solution in Cell Culture Medium D->H For Immediate Use F Store at -20°C or -80°C E->F G Thaw Stock Aliquot F->G G->H I Treat Cells with Working Solution H->I J Incubate and Analyze I->J

References

Application Notes and Protocols for AMG-208 in Immunofluorescence Studies of Met Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, upon activation by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key factor in the progression and metastasis of numerous cancers, making it a significant target for therapeutic intervention. AMG-208 is a selective, small-molecule inhibitor that targets the c-Met tyrosine kinase, inhibiting both ligand-dependent and independent activation. Understanding the subcellular localization of c-Met in response to inhibitors like this compound is critical for elucidating its mechanism of action and for the development of effective cancer therapies. Immunofluorescence is a powerful technique to visualize and quantify changes in protein localization within cells.

These application notes provide a detailed protocol for utilizing immunofluorescence to study the effect of this compound on the subcellular localization of the c-Met receptor in cancer cell lines.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of c-Met, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to a reduction in cell proliferation, migration, and invasion in c-Met-dependent tumor models. The effect of this compound on the trafficking and cellular localization of the c-Met receptor is a key area of investigation to fully understand its biological impact.

Data Presentation: Quantifying the Effect of this compound on c-Met Localization

Immunofluorescence imaging coupled with quantitative analysis allows for the precise measurement of changes in c-Met distribution within the cell. The following tables present representative data on the subcellular localization of c-Met in a hypothetical cancer cell line following treatment with this compound. This data is illustrative and serves as a template for expected results.

Table 1: Quantification of c-Met Fluorescence Intensity in Different Cellular Compartments

Treatment GroupMean Fluorescence Intensity (Membrane)Mean Fluorescence Intensity (Cytoplasm)Mean Fluorescence Intensity (Nucleus)
Vehicle Control150 ± 1245 ± 510 ± 2
This compound (10 nM)125 ± 1060 ± 612 ± 3
This compound (50 nM)90 ± 885 ± 915 ± 4
This compound (100 nM)65 ± 7110 ± 1118 ± 4

Intensity values are in arbitrary fluorescence units (AFU). Data are presented as mean ± standard deviation.

Table 2: Percentage of Cells with Predominant c-Met Localization

Treatment GroupPredominantly Membrane (%)Predominantly Cytoplasmic (%)Predominantly Nuclear (%)
Vehicle Control85105
This compound (10 nM)70255
This compound (50 nM)40555
This compound (100 nM)20755

Based on qualitative scoring of at least 200 cells per condition.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on c-Met localization using immunofluorescence.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line known to express c-Met (e.g., MKN-45, U-87 MG, A549).

  • Cell Seeding: Seed cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of fixation.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

  • Treatment: Once cells are adhered and have reached the desired confluency, replace the medium with the prepared this compound containing medium or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Immunofluorescence Staining Protocol
  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • For intracellular staining, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST [PBS with 0.1% Tween 20]) for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against c-Met (ensure the antibody is validated for immunofluorescence) in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer. Protect from light from this step onwards.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a confocal or high-resolution fluorescence microscope.

    • Capture images using consistent settings for all experimental groups.

    • Quantify the fluorescence intensity in different cellular compartments (membrane, cytoplasm, nucleus) using image analysis software (e.g., ImageJ, CellProfiler).

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binds P P c-Met->P Autophosphorylation This compound This compound This compound->P Inhibits GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation STAT3->Survival

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Immunofluorescence

IF_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed Cells on Coverslips B Cell Adherence & Growth (60-70% Confluency) A->B C Treat with this compound or Vehicle Control B->C D Incubate (2-24 hours) C->D E Fix with 4% PFA D->E F Permeabilize (0.25% Triton X-100) E->F G Block with 1% BSA F->G H Incubate with Primary Ab (anti-c-Met) G->H I Incubate with Secondary Ab (Fluorophore-conjugated) H->I J Counterstain with DAPI I->J K Mount Coverslips J->K L Image with Confocal Microscope K->L M Quantify Fluorescence Intensity L->M

Caption: Step-by-step workflow for analyzing c-Met localization after this compound treatment.

Logical Relationship of this compound Action on Met Localization

AMG208_Met_Localization This compound This compound c-Met_Kinase c-Met Kinase Domain This compound->c-Met_Kinase Binds to Inhibition Inhibition of Kinase Activity c-Met_Kinase->Inhibition Downstream_Signaling Reduced Downstream Signaling Inhibition->Downstream_Signaling Internalization Potential Increase in c-Met Internalization Inhibition->Internalization Membrane_Localization Decreased Membrane Localization Internalization->Membrane_Localization Cytoplasmic_Localization Increased Cytoplasmic Localization Internalization->Cytoplasmic_Localization

Caption: Hypothesized effect of this compound on the subcellular localization of c-Met.

Application Notes and Protocols for AMG-208 in Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, processes that are often dysregulated in cancer. Aberrant c-Met activation is implicated in the progression and metastasis of various solid tumors. These application notes provide detailed protocols for utilizing this compound in fundamental in vitro assays to assess its impact on cancer cell migration and invasion, key processes in tumor metastasis.

Mechanism of Action

This compound is an orally bioavailable inhibitor that targets the ATP-binding site of the c-Met kinase, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways. By inhibiting c-Met, this compound can effectively suppress tumor cell growth, survival, and motility.

Key Characteristics of this compound:

ParameterValueReference
Target c-Met (Hepatocyte Growth Factor Receptor, HGFR)[1][2]
IC₅₀ (c-Met) 9 nM (cell-free assay)[2]
IC₅₀ (HGF-mediated c-Met phosphorylation in PC3 cells) 46 nM[2]

c-Met Signaling Pathway

Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular signaling events that promote cell migration and invasion. Key downstream pathways include the RAS/MAPK, PI3K/Akt, and STAT pathways. This compound's inhibition of c-Met effectively blocks these downstream signals.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Migration, Invasion, Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription STAT3->Transcription AMG208 This compound AMG208->cMet Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by this compound.

Data Presentation

While specific quantitative data on the dose-response of this compound in migration and invasion assays from publicly available preclinical studies are limited, the following tables provide a template for how such data should be structured. The hypothetical data is based on the known potency of c-Met inhibitors in similar assays.

Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)

Cell LineThis compound Concentration (nM)Wound Closure Inhibition (%)
PC-3 (Prostate) 0 (Control)0
1025
5060
10085
HT-29 (Colon) 0 (Control)0
1020
5055
10080

Table 2: Effect of this compound on Cancer Cell Invasion (Transwell Assay)

Cell LineThis compound Concentration (nM)Invasion Inhibition (%)
MDA-MB-231 (Breast) 0 (Control)0
1030
5070
10090
A549 (Lung) 0 (Control)0
1028
5065
10088

Experimental Protocols

Cell Migration Assay (Wound Healing / Scratch Assay)

This assay measures the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HT-29)

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • 6- or 12-well tissue culture plates

  • Sterile p200 pipette tips or a wound healing assay insert

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Create Wound: Once the cells are confluent, create a scratch in the monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a uniform cell-free gap.

  • Wash: Gently wash the wells with serum-free medium to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0. Place the plate in a 37°C, 5% CO₂ incubator.

  • Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Wound_Healing_Workflow A Seed cells to form a confluent monolayer B Create a scratch (wound) in the monolayer A->B C Wash to remove detached cells B->C D Add medium with This compound or vehicle C->D E Image wound at T=0 D->E F Incubate and image at subsequent time points E->F G Measure wound area and calculate closure rate F->G

Figure 2: Workflow for the Wound Healing Cell Migration Assay.
Cell Invasion Assay (Transwell / Boyden Chamber Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Transwell inserts with a porous membrane (typically 8 µm pores)

  • Matrigel or other basement membrane extract (BME)

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Protocol:

  • Coat Inserts: Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the apical side of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow for gelation.

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Assay Setup: Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells.

  • Cell Seeding: Seed the cell suspension containing this compound into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

  • Remove Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.

  • Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol. Stain the fixed cells with crystal violet.

  • Image and Quantify: Take images of the stained cells using a microscope. Count the number of invaded cells per field of view. The results can be expressed as the percentage of invasion inhibition compared to the vehicle control.

Transwell_Invasion_Workflow A Coat Transwell insert with Matrigel B Add chemoattractant to lower chamber A->B C Seed cells with this compound or vehicle in upper chamber B->C D Incubate to allow for invasion C->D E Remove non-invading cells from the top of the insert D->E F Fix and stain invading cells on the bottom E->F G Image and quantify invaded cells F->G

Figure 3: Workflow for the Transwell Cell Invasion Assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anti-migratory and anti-invasive properties of this compound. By utilizing these standardized assays, researchers can effectively characterize the in vitro efficacy of this compound and other c-Met inhibitors, contributing to the development of novel cancer therapeutics targeting metastatic disease. Consistent and well-documented experimental procedures are crucial for generating reproducible and reliable data.

References

Application Notes and Protocols: AMG-208 Pharmacodynamic Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of pharmacodynamic biomarkers relevant to the study of AMG-208, a selective inhibitor of the c-Met receptor tyrosine kinase. The following sections detail the methodologies for assessing c-Met pathway modulation in both preclinical and clinical settings, including the analysis of circulating biomarkers, tumor tissue phospho-c-Met levels, and tumor growth inhibition.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades that drive cell proliferation, survival, and migration. This compound exerts its therapeutic effect by inhibiting this initial phosphorylation step.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_inactive c-Met (inactive) HGF->cMet_inactive binds cMet_active p-c-Met (active) cMet_inactive->cMet_active Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-ERK, PI3K-AKT) cMet_active->Downstream activates AMG208 This compound AMG208->cMet_active inhibits Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation promotes

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Analysis of Circulating Pharmacodynamic Biomarkers

A first-in-human study of this compound evaluated a panel of circulating biomarkers to assess the systemic pharmacodynamic effects of the drug.[1] Of the biomarkers analyzed, placental growth factor (PlGF) showed a dose-dependent increase, suggesting a pharmacodynamic response to this compound.[1]

Table 1: Circulating Biomarkers Evaluated in the First-in-Human Study of this compound

Biomarker CategoryBiomarkerObserved Pharmacodynamic Effect
c-Met Pathway Soluble METNo significant change
Hepatocyte Growth Factor (HGF)No significant change
Angiogenesis Placental Growth Factor (PlGF)Dose-dependent increase
VEGF-R2No significant change
sFlt-1No significant change
VEGFNo significant change
Other Kinases c-KitNo significant change
Bone Metabolism sCTxNo significant change
P1NPNo significant change
BALPNo significant change

Protocol: Quantification of Circulating Biomarkers by ELISA

This protocol provides a general framework for the quantification of soluble biomarkers like PlGF, sMET, and HGF in patient serum or plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available ELISA kit for the specific biomarker (e.g., Human PlGF ELISA Kit)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H₂SO₄)

  • Patient serum or plasma samples

  • Calibrators and controls provided with the ELISA kit

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.

  • Coating: A microplate pre-coated with a capture antibody specific for the target biomarker is typically provided.

  • Sample Incubation: Add 100 µL of standards, controls, and patient samples to the appropriate wells. Incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate as recommended (e.g., 1 hour at room temperature).

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for the recommended time (e.g., 30 minutes at room temperature).

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the patient samples.

ELISA_Workflow Start Start: Patient Sample (Serum/Plasma) AddSample Add Sample to Coated Plate Start->AddSample Incubate1 Incubate & Wash AddSample->Incubate1 AddDetectionAb Add Detection Antibody Incubate1->AddDetectionAb Incubate2 Incubate & Wash AddDetectionAb->Incubate2 AddEnzyme Add Enzyme Conjugate Incubate2->AddEnzyme Incubate3 Incubate & Wash AddEnzyme->Incubate3 AddSubstrate Add Substrate & Stop Solution Incubate3->AddSubstrate ReadPlate Read Absorbance at 450 nm AddSubstrate->ReadPlate Analyze Analyze Data ReadPlate->Analyze

Caption: Generalized workflow for a sandwich ELISA.

Analysis of Phospho-c-Met in Tumor Tissue

The direct measurement of c-Met phosphorylation in tumor biopsies provides a proximal pharmacodynamic biomarker of this compound activity. This compound has been shown to inhibit HGF-mediated c-Met phosphorylation in vitro.

Protocol: Immunohistochemistry (IHC) for Phospho-c-Met (p-c-Met)

This protocol outlines the steps for detecting p-c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody: Rabbit anti-phospho-c-Met (Tyr1234/1235)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB chromogen substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS).

  • Blocking:

    • Incubate with a protein block (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-p-c-Met antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Chromogen Detection:

    • Rinse with wash buffer.

    • Incubate with DAB substrate solution until the desired brown stain intensity develops.

  • Counterstaining:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and xylene.

    • Coverslip with mounting medium.

  • Analysis:

    • Stained slides are evaluated by a pathologist. Staining intensity and the percentage of positive tumor cells are scored.

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-p-c-Met) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection DAB Detection SecondaryAb->Detection Counterstain Counterstain & Mount Detection->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

Caption: Workflow for immunohistochemical staining of p-c-Met.

In Vitro and In Vivo Assessment of this compound Activity

Preclinical studies are essential to characterize the potency and efficacy of c-Met inhibitors.

Table 2: In Vitro and In Vivo Activity of this compound

Assay TypeModelEndpointResult
In Vitro Kinase Assay Cell-freec-Met kinase activityIC₅₀ = 9 nM
In Vitro Cell-Based Assay PC3 cellsHGF-mediated c-Met phosphorylationIC₅₀ = 46 nM
In Vivo Xenograft Model Human tumor xenograftsTumor growthSuppression of proliferation and induction of apoptosis

Protocol: In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line with c-Met expression (e.g., PC3)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected tumor cell line under standard conditions.

    • Implant tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally at various dose levels to the treatment groups.

    • Administer the vehicle to the control group.

    • Dosing is typically performed daily.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Pharmacodynamic Analysis (Optional):

    • At specified time points after the final dose, tumors can be harvested for biomarker analysis (e.g., p-c-Met IHC or ELISA).

  • Endpoint:

    • The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Xenograft_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeat Endpoint Study Endpoint & Data Analysis Measurement->Endpoint

Caption: Workflow for a tumor xenograft study.

References

Application Notes and Protocols: A Framework for AMG-208 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical and clinical studies investigating AMG-208 in combination with other targeted therapies. Given that this compound, a selective c-Met inhibitor, has shown manageable toxicities and preliminary antitumor activity as a monotherapy, its evaluation in combination regimens is a logical next step to enhance efficacy and overcome potential resistance mechanisms.[1][2] This document outlines a hypothetical study design for combining this compound with an Epidermal Growth Factor Receptor (EGFR) inhibitor, a rational approach based on the known crosstalk between the c-Met and EGFR signaling pathways.[1][3]

Preclinical Evaluation of this compound in Combination with an EGFR Inhibitor

Rationale for Combination

The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation and has been found to be overexpressed in various cancers.[4][5][6] Aberrant c-Met signaling can lead to resistance to EGFR-targeted therapies.[3] Co-inhibition of both c-Met and EGFR pathways presents a promising strategy to achieve synergistic antitumor effects and delay the onset of drug resistance.

Data Presentation: In Vitro Synergy

The following table summarizes hypothetical quantitative data from in vitro experiments designed to assess the synergistic effects of this compound and an EGFR inhibitor (e.g., erlotinib) on a non-small cell lung cancer (NSCLC) cell line with known EGFR mutation and c-Met activation.

Cell LineTreatmentIC50 (nM)Combination Index (CI)
HCC827 This compound45N/A
Erlotinib20N/A
This compound + Erlotinib (1:1 ratio)80.4 (Synergistic)

Note: The data presented in this table is illustrative and intended to represent the expected outcomes of the described experimental protocols.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and an EGFR inhibitor, alone and in combination.

Materials:

  • Cancer cell line (e.g., HCC827)

  • This compound (Selleck Chemicals)[7]

  • EGFR inhibitor (e.g., erlotinib)

  • 96-well plates

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the EGFR inhibitor, both individually and in a fixed-ratio combination.

  • Treat the cells with the drug solutions and incubate for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

  • Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Objective: To assess the effect of this compound and the EGFR inhibitor on downstream signaling pathways.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

AMG-208_Combination_Therapy_Signaling cluster_membrane Cell Membrane cluster_drugs Therapeutic Intervention cluster_downstream Downstream Signaling cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS EGFR EGFR EGFR->PI3K EGFR->RAS AMG208 This compound AMG208->cMet inhibits EGFRi EGFR Inhibitor EGFRi->EGFR inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Dual inhibition of c-Met and EGFR pathways by this compound and an EGFR inhibitor.

Experimental Workflow Diagram

Preclinical_Workflow start Hypothesis: Combination of this compound and EGFR inhibitor is synergistic invitro In Vitro Studies (e.g., NSCLC cell lines) start->invitro viability Cell Viability Assays (MTS) Determine IC50 and CI invitro->viability western Western Blot Analysis Assess pathway inhibition invitro->western invivo In Vivo Studies (Xenograft Models) viability->invivo western->invivo tumor_growth Tumor Growth Inhibition Measure tumor volume over time invivo->tumor_growth biomarker Biomarker Analysis (IHC, Western blot from tumors) invivo->biomarker conclusion Conclusion: Combination is effective and warrants clinical investigation tumor_growth->conclusion biomarker->conclusion

Caption: Workflow for preclinical evaluation of this compound combination therapy.

Hypothetical Phase I Clinical Trial Design: this compound in Combination with an EGFR Inhibitor

Study Objectives
  • Primary: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a standard dose of an EGFR inhibitor in patients with advanced solid tumors.

  • Secondary: To evaluate the safety and tolerability of the combination, to assess the pharmacokinetic (PK) profile of both drugs when co-administered, and to observe preliminary antitumor activity.

Patient Population
  • Inclusion Criteria: Patients with advanced or metastatic solid tumors who have progressed on standard therapies, ECOG performance status of 0-1.[8][9]

  • Exclusion Criteria: Prior treatment with a c-Met inhibitor, uncontrolled hypertension, significant cardiac abnormalities.[2][8]

Study Design

This would be an open-label, dose-escalation study following a 3+3 design.[1] Patients would receive a standard, approved dose of an EGFR inhibitor daily, in combination with escalating doses of this compound. Based on the monotherapy trial, starting doses for this compound could be 100 mg or 150 mg, escalating to 200 mg, 300 mg, and 400 mg.[1][2][10]

Data Presentation: Dose Escalation and Dose-Limiting Toxicities (DLTs)

The following table presents a hypothetical summary of the dose-escalation phase.

Dose CohortThis compound Dose (daily)EGFR Inhibitor DoseNumber of PatientsDLTs Observed
1150 mgStandard30
2200 mgStandard61 (Grade 3 fatigue)
3300 mgStandard61 (Grade 3 diarrhea)
4400 mgStandard62 (Grade 3 hypertension, Grade 4 thrombocytopenia)

Note: This data is for illustrative purposes. The MTD in this hypothetical scenario would be 300 mg of this compound in combination with the standard dose of the EGFR inhibitor.

Experimental Protocols

Objective: To characterize the plasma concentrations of this compound and the EGFR inhibitor over time when administered in combination.

Procedure:

  • Collect serial blood samples at pre-defined time points (e.g., pre-dose, 1, 2, 4, 8, 24 hours post-dose) on Day 1 and at steady state.

  • Process blood samples to separate plasma and store at -80°C.

  • Analyze plasma concentrations of both drugs using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Logical Relationship Diagram

Clinical_Trial_Logic start Patient Enrollment (Advanced Solid Tumors) dose_escalation Dose Escalation Phase (3+3 Design) This compound (escalating) + EGFR Inhibitor (fixed dose) start->dose_escalation safety_monitoring Safety and Tolerability Monitoring (Adverse Events, DLTs) dose_escalation->safety_monitoring pk_analysis Pharmacokinetic Analysis (Drug-drug interactions) dose_escalation->pk_analysis mtd_rp2d Determine MTD and RP2D safety_monitoring->mtd_rp2d pk_analysis->mtd_rp2d dose_expansion Dose Expansion Phase (at RP2D) mtd_rp2d->dose_expansion efficacy_assessment Preliminary Efficacy Assessment (RECIST criteria) dose_expansion->efficacy_assessment biomarker_analysis Biomarker Analysis (Tumor biopsies) dose_expansion->biomarker_analysis conclusion Go/No-Go Decision for Phase II efficacy_assessment->conclusion biomarker_analysis->conclusion

References

Application Notes and Protocols for the Combination of MET and EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Framework Based on Preclinical and Clinical Rationale

Note to the Reader: As of the latest literature search, specific preclinical or clinical studies evaluating the combination of AMG-208 with EGFR inhibitors have not been publicly reported. Therefore, these application notes are constructed based on the well-established scientific rationale for combining c-Met and EGFR inhibitors and include representative data and protocols from studies with other c-Met inhibitors. This document is intended to provide a foundational framework for researchers interested in exploring such a combination.

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in various cancers, particularly non-small cell lung cancer (NSCLC). However, the efficacy of EGFR tyrosine kinase inhibitors (TKIs) is often limited by the development of acquired resistance. One of the key mechanisms of resistance to EGFR TKIs is the amplification and/or activation of the c-Met receptor tyrosine kinase.[1][2] This activation can bypass EGFR blockade and reactivate downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to continued tumor cell proliferation and survival.[3][4]

This compound is a potent and selective small-molecule inhibitor of c-Met. The combination of a c-Met inhibitor like this compound with an EGFR inhibitor represents a rational therapeutic strategy to overcome or delay the onset of resistance to EGFR-targeted therapies. This document provides a theoretical framework and representative protocols for investigating the synergistic potential of combining a c-Met inhibitor with an EGFR inhibitor.

Signaling Pathway and Rationale for Combination

The crosstalk between EGFR and c-Met signaling pathways is a critical driver of tumorigenesis and drug resistance. The following diagram illustrates the rationale for dual inhibition.

EGFR_MET_Crosstalk cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates c-MET c-MET c-MET->EGFR Resistance Bypass c-MET->RAS_RAF_MEK_ERK Activates c-MET->PI3K_AKT_mTOR Activates EGFR_Inhibitor EGFR Inhibitor (e.g., Erlotinib, Gefitinib, Osimertinib) EGFR_Inhibitor->EGFR Inhibits AMG208 c-Met Inhibitor (e.g., this compound) AMG208->c-MET Inhibits Cell_Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Figure 1: Rationale for dual EGFR and c-Met inhibition.

Quantitative Data Presentation

The following tables present representative preclinical data from studies combining other c-Met inhibitors with EGFR inhibitors. These data illustrate the potential synergistic effects that could be investigated for the this compound and EGFR inhibitor combination.

Table 1: In Vitro Efficacy of a c-Met Inhibitor in Combination with an EGFR Inhibitor in NSCLC Cell Lines

Cell Line Treatment Concentration (µM) Growth Inhibition (%)
H2170 Tyrphostin AG1478 (EGFRi) 0.5 21
SU11274 (c-Met i) 2 25
Combination 0.5 + 2 65

Data is representative from a study by Puri et al. and is intended for illustrative purposes.[4]

Table 2: In Vivo Efficacy of MET and EGFR Inhibition in a Triple-Negative Breast Cancer (TNBC) Tumorgraft Model

Treatment Group Tumor Growth Inhibition (%)
Vehicle Control 0
Erlotinib (EGFRi) 35
MGCD265 (c-Met i) 45
Erlotinib + MGCD265 85

Data is representative from a study by Dees et al. and is intended for illustrative purposes.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of a c-Met inhibitor like this compound with an EGFR inhibitor.

Protocol 1: Cell Viability and Synergy Assessment

This protocol determines the effect of the drug combination on cell proliferation and quantifies the synergy.

Cell_Viability_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with serial dilutions of This compound, EGFR inhibitor, and their combination Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform MTT or CellTiter-Glo assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values and Combination Index (CI) using Chou-Talalay method Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for cell viability and synergy assessment.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NSCLC cell lines with known EGFR and c-Met status) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the EGFR inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.

  • Treatment: Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using software like CompuSyn based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol assesses the effect of the drug combination on downstream signaling pathways.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the EGFR inhibitor, or the combination at their respective IC50 concentrations for various time points (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against p-Met, total Met, p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein phosphorylation.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of the drug combination in a mouse model.

Xenograft_Workflow Start Start Cell_Implantation Implant tumor cells subcutaneously into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups: 1. Vehicle 2. This compound 3. EGFR inhibitor 4. Combination Tumor_Growth->Randomization Treatment_Administration Administer treatments daily or as determined by pharmacokinetic studies (e.g., oral gavage) Randomization->Treatment_Administration Monitoring Monitor tumor volume and body weight 2-3 times per week Treatment_Administration->Monitoring Endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Analysis Analyze tumor growth inhibition (TGI), survival, and perform ex vivo tissue analysis (IHC, Western) Endpoint->Analysis End End Analysis->End

Figure 3: Workflow for in vivo xenograft studies.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (dose determined from monotherapy studies)

    • Group 3: EGFR inhibitor (clinically relevant dose)

    • Group 4: this compound + EGFR inhibitor

  • Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform survival analysis using Kaplan-Meier curves.

    • Excise tumors for ex vivo analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and Western blotting for target engagement.

Conclusion

The combination of a c-Met inhibitor like this compound with an EGFR inhibitor is a promising strategy to address acquired resistance to EGFR-targeted therapies. The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of this combination. Rigorous in vitro and in vivo studies are essential to establish the synergistic potential and to guide the clinical development of such a combination therapy.

References

Application Notes and Protocols for AMG-208 Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting synergy studies with AMG-208, a selective inhibitor of c-Met and RON receptor tyrosine kinases. The following sections detail the scientific rationale, experimental design, and data analysis methodologies for investigating the synergistic or additive effects of this compound in combination with other therapeutic agents.

Introduction to this compound and Synergy

This compound is a potent small molecule inhibitor targeting the c-Met and RON kinases, which are often dysregulated in various cancers.[1] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2][3][4] Inhibition of this pathway is a promising anti-cancer strategy. However, tumors can develop resistance to single-agent therapies through the activation of alternative signaling pathways. Combining this compound with inhibitors of other key oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) or the Vascular Endothelial Growth Factor (VEGF) pathways, presents a rational approach to overcome resistance and achieve synergistic anti-tumor effects.[1] Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.

Rationale for this compound Combination Therapy

Preclinical data suggest that concurrent inhibition of the c-Met and VEGF pathways can lead to synergistic effects.[1] The rationale for combining this compound with other targeted therapies is based on the extensive crosstalk between the c-Met signaling network and other critical pathways in cancer. For instance, c-Met activation has been implicated in resistance to EGFR inhibitors, making a combination approach a promising strategy to enhance therapeutic efficacy.[1]

Key Signaling Pathways

The HGF/c-Met signaling cascade activates several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival. The diagram below illustrates the HGF/c-Met signaling pathway and its downstream effectors.

HGF_cMET_Pathway HGF HGF cMET c-Met Receptor HGF->cMET Binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AMG208 This compound AMG208->cMET Inhibits

Caption: HGF/c-Met signaling pathway and downstream effectors.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis using the Chou-Talalay Method

This protocol outlines the steps to assess the synergistic effects of this compound in combination with another drug (e.g., an EGFR inhibitor) on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., a non-small cell lung cancer line with known c-Met expression)

  • Complete cell culture medium

  • This compound

  • Partner drug (e.g., Erlotinib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the partner drug. For the combination treatment, prepare mixtures with a constant ratio of the two drugs based on their individual IC50 values.

  • Treatment: Treat the cells with this compound alone, the partner drug alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Cell Viability Assay: At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each drug individually.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.

    • Interpret the CI values:

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for investigating the molecular mechanisms underlying the observed synergistic effects by examining the phosphorylation status of key proteins in the c-Met and partner drug's signaling pathways.

Materials:

  • Cancer cells treated as described in Protocol 1

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-phospho-Akt, anti-phospho-ERK)

  • Secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Lysis: After treatment, lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to PVDF membranes.

  • Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the drug combination on the phosphorylation levels of the target proteins.

Data Presentation

The following tables present hypothetical quantitative data from a synergy study of this compound in combination with an EGFR inhibitor, "Drug X".

Table 1: Single Agent and Combination IC50 Values

TreatmentIC50 (nM)
This compound50
Drug X100
This compound + Drug X (1:2 ratio)20 (for this compound) / 40 (for Drug X)

Table 2: Combination Index (CI) Values for this compound and Drug X Combination

Fraction Affected (Fa)CI ValueInterpretation
0.250.85Slight Synergy
0.500.60Synergy
0.750.45Strong Synergy
0.900.30Very Strong Synergy

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro synergy study.

Synergy_Workflow Start Start: Select Cell Line and Drugs Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Drug Treatment: Single Agents & Combinations Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Viability Cell Viability Assay Incubation->Viability WesternBlot Western Blot (Pathway Analysis) Incubation->WesternBlot DataAnalysis Data Analysis: IC50 & CI Calculation Viability->DataAnalysis End End: Report Synergy DataAnalysis->End WesternBlot->End

Caption: Experimental workflow for in vitro synergy studies.

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for investigating the synergistic potential of this compound in combination with other therapeutic agents. By employing these detailed procedures, researchers can effectively design, execute, and interpret synergy studies, contributing to the development of more effective combination cancer therapies.

References

Application Notes and Protocols for AMG-208 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG-208 is a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met pathway is implicated in the progression of numerous cancers, making it a key therapeutic target.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of targeted therapies like this compound.[3] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[4]

These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and illustrative data on its anti-tumor activity.

Mechanism of Action of this compound

This compound selectively targets the c-Met kinase, inhibiting both ligand-dependent and ligand-independent activation.[2][5] This inhibition blocks the downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, which are critical for tumor cell growth and survival.[6] In vitro studies have demonstrated that this compound potently inhibits c-Met kinase activity with an IC50 of 9 nM in cell-free assays and inhibits HGF-mediated c-Met phosphorylation in PC3 cells with an IC50 of 46 nM.[7] While highly selective for c-Met, at higher concentrations, this compound has been shown to inhibit other kinases, such as VEGFR2.[1] Preclinical studies in human tumor xenograft models have shown that this compound can suppress proliferation and induce apoptosis.[1]

AMG_208_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS HGF HGF HGF->cMet Binds AMG208 This compound AMG208->cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Invasion Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound Mechanism of Action.

Illustrative Efficacy of this compound in PDX Models

The following tables present hypothetical data illustrating the potential anti-tumor activity of this compound in various PDX models. This data is for illustrative purposes to demonstrate how results can be presented and does not represent actual experimental outcomes.

Table 1: Tumor Growth Inhibition of this compound in Various PDX Models

PDX Model IDCancer TypeThis compound Dose (mg/kg, p.o., daily)Treatment Duration (Days)Tumor Growth Inhibition (%)
PR-PDX-001Prostate Cancer502145
PR-PDX-002Prostate Cancer502168
RC-PDX-001Renal Cell Carcinoma502152
GC-PDX-001Gastric Cancer502130
NSCLC-PDX-001Non-Small Cell Lung Cancer502125

Table 2: Dose-Dependent Efficacy of this compound in a Prostate Cancer PDX Model (PR-PDX-002)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Standard DeviationPercent Tumor Growth Inhibition
Vehicle Control1250150-
This compound (25 mg/kg)7509040%
This compound (50 mg/kg)4006568%
This compound (100 mg/kg)2504080%

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in PDX models.

Protocol 1: Establishment and Propagation of PDX Models
  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.

  • Implantation:

    • Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.

  • Monitoring: Monitor the mice for tumor growth. Palpate the implantation site twice weekly.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and divide it into smaller fragments for implantation into new host mice for cohort expansion.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
  • Cohort Formation:

    • Once tumors in the expanded cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation:

    • Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.

    • Prepare fresh formulations as required, based on the stability of the compound.

  • Dosing and Administration:

    • Administer this compound orally (p.o.) once daily at the desired dose levels (e.g., 25, 50, 100 mg/kg).

    • Administer the vehicle solution to the control group.

    • Treat the mice for a predetermined period, typically 21-28 days.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice weekly as a measure of general health and toxicity.

  • Data Analysis:

    • At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

experimental_workflow cluster_setup Model Preparation cluster_experiment Efficacy Study cluster_analysis Data Analysis start Patient Tumor Tissue implant Implant into Immunodeficient Mice start->implant propagate Propagate and Expand PDX Model implant->propagate randomize Randomize Mice into Cohorts (Tumor Volume ~150-200 mm³) propagate->randomize treat Treat with this compound or Vehicle (e.g., Daily Oral Gavage) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint End of Study (e.g., Day 21) monitor->endpoint analyze Analyze Tumor Growth Inhibition and Statistical Significance endpoint->analyze biomarker Optional: Biomarker Analysis (IHC, Western Blot) endpoint->biomarker

Figure 2: Experimental Workflow for this compound in PDX Models.

Protocol 3: Pharmacodynamic Biomarker Analysis
  • Tissue Collection: At the end of the efficacy study, or at specified time points, collect tumor tissues from a subset of mice from each group.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

    • Perform IHC staining on tumor sections for key biomarkers such as phosphorylated c-Met (p-Met) to assess target engagement, and Ki-67 to measure cell proliferation.

  • Western Blot Analysis:

    • Prepare protein lysates from fresh-frozen tumor samples.

    • Perform western blotting to quantify the levels of p-Met, total c-Met, and downstream signaling proteins like p-Akt and p-ERK.

Conclusion

This compound is a promising c-Met inhibitor with potential therapeutic applications in various cancers. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, allowing for an assessment of its efficacy in a setting that more closely mimics the clinical scenario. The protocols and illustrative data presented here serve as a guide for researchers and drug development professionals in designing and interpreting studies with this compound in PDX models.

References

Troubleshooting & Optimization

Amg-208 off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

AMG-208 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a selective, orally bioavailable small-molecule inhibitor of the proto-oncogene c-Met, a receptor tyrosine kinase.[1][2] Its primary mechanism of action involves inhibiting both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its tyrosine kinase activity and downstream signaling.[2][3] This can result in the inhibition of cell growth in tumors that overexpress c-Met.[1] Additionally, this compound has been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase.[4]

Q2: What are the known off-targets of this compound?

A2: Preclinical data shows that at higher concentrations, this compound can inhibit other kinases. The most prominently cited off-target is Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[5][6] In vitro studies have also indicated a time-dependent inhibition of the metabolic enzyme CYP3A4.[4] Clinical studies have revealed adverse events such as hypertension, which may be mechanistically linked to off-target activities like VEGF pathway inhibition.[5][7]

Q3: What unexpected results or adverse events have been observed with this compound in research?

A3: A first-in-human clinical trial (NCT00813384) in patients with advanced solid tumors reported several treatment-related adverse events. Dose-limiting toxicities included increased aspartate aminotransferase (AST), thrombocytopenia, acute myocardial infarction, prolonged QT interval, and hypertension.[5][7][8] The most frequent treatment-related adverse events (Grade ≥3) were anemia, hypertension, prolonged QT, and thrombocytopenia.[5][6][8] Other commonly reported events included fatigue, nausea, and diarrhea.[7] Such events suggest potential off-target effects or complex on-target toxicities that researchers should be aware of.

Q4: How can I differentiate between on-target c-Met inhibition and off-target effects in my experiments?

A4: To distinguish between on-target and off-target effects, consider the following strategies:

  • Dose-Response Analysis: Compare the concentration of this compound required to inhibit c-Met phosphorylation with the concentration that produces the cellular phenotype of interest (e.g., apoptosis, growth arrest). A significant discrepancy may suggest off-target activity.[9]

  • Use of Controls: Employ cell lines with varying levels of c-Met expression, including null or knockdown/knockout models. An effect observed in c-Met negative cells is likely an off-target effect.

  • Rescue Experiments: If a cellular effect is on-target, it might be reversible by introducing a constitutively active form of a downstream effector of the c-Met pathway.

  • Orthogonal Inhibition: Use another structurally distinct c-Met inhibitor. If the same phenotype is observed at concentrations that produce similar levels of c-Met inhibition, it is more likely to be an on-target effect.

Q5: What is the IC50 of this compound for its primary and key off-targets?

A5: The inhibitory concentration (IC50) provides a measure of a drug's potency. The known values for this compound are summarized in the table below. Note the difference in concentration required to inhibit the primary target (c-Met) versus the key known off-target (VEGF-R2).

Data Presentation

Table 1: In Vitro Potency of this compound on Target and Off-Target Kinases

TargetAssay TypeIC50 ValueReference
c-Met (Wild-Type)Cell-free kinase assay5.2 nM[5][6]
c-Met Cell-free kinase assay9 nM[4]
p-Met (in PC3 cells)Cell-based phosphorylation assay46 nM[4]
VEGF-R2 Kinase assay112 nM[5][6]
RON Not specifiedDual inhibitor with c-Met[4]
CYP3A4 Time-dependent inhibition assay4.1 µM (with preincubation)[4]

Table 2: Summary of Grade ≥3 Treatment-Related Adverse Events from Phase I Clinical Trial (NCT00813384)

Adverse EventNumber of Patients (N=54)Dose Cohorts with DLTsReference
Anemia3-[5][6][8]
Hypertension2400 mg[5][6][8]
Prolonged QT Interval2300 mg[5][6][8]
Thrombocytopenia2200 mg[5][6][8]
Increased AST1200 mg[5][7][8]
Acute Myocardial Infarction1300 mg[5][7][8]

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity at concentrations effective for c-Met inhibition.

  • Possible Cause: The observed cytotoxicity may be due to an off-target effect, as seen with other c-Met inhibitors like Tivantinib, which can disrupt microtubule dynamics.[9]

  • Troubleshooting Steps:

    • Confirm c-Met Dependency: Test this compound in a c-Met null cell line. If cytotoxicity persists, it confirms an off-target mechanism.

    • Profile Against Other Kinases: Perform a broad kinase panel screen at the cytotoxic concentration to identify other inhibited kinases. The inhibition of VEGFR2 at higher concentrations is a known liability.[5][6]

    • Cell Cycle Analysis: Perform flow cytometry to determine if the drug induces cell cycle arrest at a specific phase (e.g., G2/M arrest), which can be indicative of microtubule disruption.[9]

Issue 2: Discrepancy between potent c-Met phosphorylation inhibition and a weaker anti-proliferative effect.

  • Possible Cause: The tumor cells may have redundant or alternative signaling pathways that sustain proliferation despite c-Met blockade. Resistance to EGFR inhibitors has been linked to MET amplification.[5][10]

  • Troubleshooting Steps:

    • Pathway Analysis: Use western blotting or phospho-kinase arrays to investigate the activation status of alternative survival pathways (e.g., EGFR, HER3, PI3K/Akt, MAPK).[10][11]

    • Combination Studies: Test this compound in combination with inhibitors of the identified compensatory pathways to see if a synergistic anti-proliferative effect is achieved. Preclinical data suggests synergistic effects when combining MET and VEGF pathway inhibition.[5][6]

Issue 3: Observing cellular effects in cell lines with low or no c-Met expression.

  • Possible Cause: This is a strong indicator of an off-target effect.

  • Troubleshooting Steps:

    • Validate c-Met Expression: Confirm the low/null c-Met status of your cell line using qPCR and Western Blot.

    • Investigate Known Off-Targets: Check for expression and activity of known off-targets like VEGFR2 and RON in your cell line.[4][5] Assess whether this compound inhibits signaling downstream of these receptors at the active concentration.

    • Unbiased Screening: Consider performing an unbiased screen (e.g., proteomics, transcriptomics) to identify pathways modulated by this compound in a c-Met-independent manner.

Experimental Protocols

Protocol 1: Western Blotting for c-Met Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., PC3, MKN45) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours.

  • Stimulation and Inhibition: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Stimulate with HGF (Hepatocyte Growth Factor) for 15 minutes to induce c-Met phosphorylation.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against phospho-Met (Tyr1234/1235) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate.

  • Normalization: Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-Actin) to normalize the phospho-Met signal.

Protocol 2: Cell Viability Assay (MTS)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Mandatory Visualizations

c_Met_Signaling_Pathway cluster_downstream Downstream Pathways HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 AMG208 This compound AMG208->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway and its inhibition by this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound DoseResponse Perform Dose-Response: p-Met vs. Phenotype Start->DoseResponse Compare Is [this compound] for Phenotype >> p-Met IC50? DoseResponse->Compare cMetNull Test in c-Met Knockout/Null Cell Line Compare->cMetNull Yes OnTarget Conclusion: On-Target Effect Compare->OnTarget No Persists Does Phenotype Persist? cMetNull->Persists OffTarget Conclusion: Off-Target Effect Likely Persists->OffTarget Yes Persists->OnTarget No KinaseScreen Perform Broad Kinase Selectivity Screen OffTarget->KinaseScreen

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic Issue Issue: Unexpected Cytotoxicity Question1 Is c-Met expressed in the cell line? Issue->Question1 Question2 Is cytotoxicity observed in c-Met null cells? Question1->Question2 Yes Result2 Strong evidence for Off-Target Effect Question1->Result2 No Question3 Does the cytotoxic [this compound] inhibit known off-targets (e.g., VEGFR2)? Question2->Question3 No Result1 Possible On-Target Toxicity Question2->Result1 No Consider On-Target Toxicity Question2->Result2 Yes Result3 VEGFR2 (or other) inhibition is a likely cause Question3->Result3 Yes Result4 Investigate novel off-targets Question3->Result4 No

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

References

Preclinical Toxicity Profile of AMG-208: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical toxicity data for AMG-208 is not extensively available in the public domain. The following information is synthesized from publicly accessible clinical trial data and general knowledge of preclinical toxicology workflows. The provided experimental protocols are representative examples and may not reflect the exact studies conducted for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of this compound, with a focus on issues that researchers, scientists, and drug development professionals might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What were the most significant dose-limiting toxicities (DLTs) observed for this compound in early clinical development?

A1: In the first-in-human clinical trial, several dose-limiting toxicities were observed at various dose levels. These included grade 3 increased aspartate aminotransferase (AST) and grade 3 thrombocytopenia at the 200 mg dose.[1][2][3][4] At 300 mg, a grade 4 acute myocardial infarction and a grade 3 prolonged QT interval were reported.[1][2][3][4] Two instances of grade 3 hypertension were noted at the 400 mg dose.[1][2][3][4]

Q2: What are the most common treatment-related adverse events associated with this compound in a clinical setting?

A2: The most frequently reported treatment-related adverse events of any grade were fatigue and nausea.[2] The most common grade 3 or higher treatment-related adverse event was anemia.[1][2] Other significant grade 3 or higher events included hypertension, prolonged QT interval, and thrombocytopenia.[1][2]

Q3: What is the primary mechanism of action of this compound, and how might it relate to its toxicity profile?

A3: this compound is a small-molecule inhibitor of the c-Met receptor tyrosine kinase.[2] At higher concentrations, it also inhibits other kinases such as VEGF receptor 2 (VEGF-R2).[2] The inhibition of these pathways, which are crucial for cell proliferation, survival, and angiogenesis, is likely linked to both its anti-tumor activity and its observed toxicities. For instance, VEGF pathway inhibition is commonly associated with hypertension.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in Animal Models

Potential Cause: Off-target effects on cardiovascular ion channels or kinases, or exaggerated pharmacodynamic effects related to VEGF-R2 inhibition.

Troubleshooting Steps:

  • In Vitro Profiling: Conduct a comprehensive in vitro kinase panel to identify off-target activities.

  • hERG Assay: Perform a hERG potassium channel assay to assess the potential for QT prolongation.

  • In Vivo Cardiovascular Monitoring: In rodent or non-rodent models, implement continuous telemetry to monitor electrocardiogram (ECG), blood pressure, and heart rate following this compound administration.

Issue 2: Elevated Liver Enzymes in Preclinical Species

Potential Cause: Direct hepatotoxicity, inhibition of drug-metabolizing enzymes, or inflammatory responses in the liver.

Troubleshooting Steps:

  • In Vitro Hepatotoxicity Assays: Utilize primary hepatocytes or liver spheroids to assess direct cytotoxicity, cholestasis, and steatosis potential.

  • Cytochrome P450 Inhibition/Induction: Conduct in vitro assays to determine if this compound inhibits or induces major CYP450 enzymes.

  • Histopathological Evaluation: In repeat-dose toxicology studies, perform detailed histopathological examination of liver tissue to identify any cellular damage, inflammation, or other abnormalities.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities of this compound in a First-in-Human Study

Dose LevelDose-Limiting Toxicity (DLT)Grade
200 mgIncreased Aspartate Aminotransferase (AST)3
200 mgThrombocytopenia3
300 mgAcute Myocardial Infarction4
300 mgProlonged QT Interval3
400 mgHypertension3

Source:[1][2][3][4]

Experimental Protocols

Protocol 1: In Vivo Repeat-Dose Toxicity Study in Rodents (Representative)
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Group Size: 10 animals/sex/group.

  • Dosing: this compound administered orally once daily for 28 consecutive days at doses of 0 (vehicle), 10, 30, and 100 mg/kg.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Blood samples collected on day 29 for hematology and clinical chemistry analysis.

    • Necropsy and Histopathology: Full necropsy performed on all animals. A comprehensive list of tissues collected for histopathological examination.

  • Data Analysis: Statistical analysis of quantitative data to identify dose-related effects.

Protocol 2: Cardiovascular Safety Pharmacology in a Non-Rodent Model (Representative)
  • Animal Model: Male and female Beagle dogs.

  • Instrumentation: Animals surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.

  • Dosing: A single oral dose of this compound at 0 (vehicle), 5, 15, and 50 mg/kg.

  • Data Collection: Continuous data recording from 24 hours pre-dose to 48 hours post-dose.

  • Data Analysis: Analysis of changes in cardiovascular parameters from baseline, with a focus on QT interval correction (e.g., using Bazett's or Fridericia's correction).

Visualizations

AMG_208_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Proliferation Proliferation c-Met->Proliferation Survival Survival c-Met->Survival VEGF-R2 VEGF-R2 Angiogenesis Angiogenesis VEGF-R2->Angiogenesis HGF HGF HGF->c-Met VEGF VEGF VEGF->VEGF-R2 AMG_208 AMG_208 AMG_208->c-Met Inhibition AMG_208->VEGF-R2 Inhibition (at higher conc.)

Caption: this compound signaling pathway inhibition.

Experimental_Workflow In_Vitro_Assays In Vitro Assays (Kinase Panel, hERG) Rodent_Tox Rodent Toxicity Study (e.g., 28-day Rat) In_Vitro_Assays->Rodent_Tox Non_Rodent_Tox Non-Rodent Toxicity Study (e.g., Dog) In_Vitro_Assays->Non_Rodent_Tox Safety_Pharm Safety Pharmacology (CV, Respiratory, CNS) Rodent_Tox->Safety_Pharm Non_Rodent_Tox->Safety_Pharm IND_Submission IND Submission Safety_Pharm->IND_Submission

Caption: Representative preclinical safety assessment workflow.

References

AMG-208 In Vivo Toxicity Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of AMG-208 observed in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation with this c-Met inhibitor.

Troubleshooting Guide: Managing Potential In Vivo Toxicities

This guide is intended to help researchers anticipate and manage potential toxicities when working with this compound in preclinical and clinical research settings.

Observed Issue/Question Potential Cause & Explanation Recommended Action/Monitoring
Elevated Liver Enzymes (AST/ALT) This compound has been associated with Grade 3 increased aspartate aminotransferase (AST) at a 200 mg dose in human trials, indicating potential hepatotoxicity.[1][2] This is a known class effect for some small-molecule kinase inhibitors.- Establish baseline liver function tests (LFTs) before initiating this compound.- Monitor LFTs (AST, ALT, bilirubin) regularly throughout the study.- In case of significant elevation, consider dose reduction or interruption and consult relevant safety guidelines.
Thrombocytopenia (Low Platelet Count) A dose-limiting Grade 3 thrombocytopenia was observed at the 200 mg dose.[1][2] This suggests a potential effect on megakaryopoiesis or platelet survival.- Perform baseline and periodic complete blood counts (CBCs), paying close attention to platelet levels.- Monitor for any signs of bleeding or bruising.- Dose modification may be necessary if severe thrombocytopenia occurs.
Cardiovascular Events (Hypertension, QT Prolongation, Myocardial Infarction) Grade 3 hypertension (at 400 mg), Grade 3 prolonged QT interval (at 300 mg), and a Grade 4 acute myocardial infarction (at 300 mg) have been reported as DLTs.[1][2] this compound's inhibition of other kinases like VEGFR2 at higher concentrations may contribute to these effects.[2]- Conduct baseline cardiovascular assessment, including blood pressure measurement and an electrocardiogram (ECG).- Monitor blood pressure regularly during treatment.- Perform periodic ECGs to monitor the QT interval, especially at higher doses.- For any significant cardiovascular adverse events, treatment should be interrupted and a thorough cardiac evaluation performed.
Anemia Anemia was the most frequent Grade ≥3 treatment-related adverse event reported in the first-in-human study.[1][2]- Monitor hemoglobin and hematocrit levels at baseline and regularly during the study.- Investigate other potential causes of anemia if it develops.- Supportive care, such as transfusions, may be required for severe anemia.
Fatigue and Nausea These were the most common any-grade treatment-related adverse events.[2] While not typically dose-limiting, they can impact the overall health and well-being of the subject.- Implement regular monitoring of general health and well-being.- Consider supportive care measures to manage these symptoms.- If severe, evaluate for other contributing factors and consider dose adjustment.

Quantitative Summary of Dose-Limiting Toxicities

The following table summarizes the dose-limiting toxicities observed in the first-in-human, open-label, dose-escalation study of this compound in patients with advanced solid tumors.[1][2][3]

Dose LevelDose-Limiting Toxicity (DLT)GradeNumber of Patients with DLT
200 mgIncreased Aspartate Aminotransferase (AST)31
200 mgThrombocytopenia31
300 mgAcute Myocardial Infarction41
300 mgProlonged QT Interval31
400 mgHypertension32

The Maximum Tolerated Dose (MTD) was not reached in this study which evaluated doses up to 400 mg.[1][2]

Experimental Protocols

First-in-Human Dose-Escalation Study Protocol (NCT00813384)

This study was designed to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose of this compound in patients with advanced solid tumors.[1][2]

  • Study Design: The trial was a first-in-human, open-label study conducted in two parts: dose escalation and dose expansion.[4][5]

  • Dose Escalation Strategy:

    • Cohorts 1-3 (25, 50, 100 mg) followed a standard 3+3 design.[3][4]

    • Cohorts 4-7 (150, 200, 300, 400 mg) followed a modified 3+3+3 design.[3][4]

    • An intermediate dose of 150 mg was evaluated after two DLTs were observed at 200 mg, followed by re-escalation to 200 mg.[2][4]

  • Patient Population: Adult patients (≥ 18 years old) with pathologically documented, advanced solid tumors that were refractory to standard treatment.[5]

  • Dosing Regimen: this compound was administered orally once daily on days 1 and days 4-28 of a 28-day cycle.[1][2]

  • Primary Objectives:

    • To evaluate the safety and tolerability of this compound.[1]

    • To determine the pharmacokinetics of this compound.[1]

    • To establish the maximum tolerated dose (MTD).[1]

Visualizations

AMG_208_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation AMG208 This compound AMG208->cMet Inhibits VEGFR2 VEGFR2 AMG208->VEGFR2 Inhibits (Higher Conc.) Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P1->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Simplified signaling pathway of c-Met and its inhibition by this compound.

Dose_Escalation_Workflow cluster_logic Decision Logic Start Start: Dose Cohort 1 (25 mg, n=3) Eval1 Evaluate DLTs in First 28 Days Start->Eval1 NoDLT1 0 DLTs Eval1->NoDLT1 If DLT1 ≥1 DLT Eval1->DLT1 If Escalate Escalate to Next Dose Level NoDLT1->Escalate Expand Expand Cohort (add 3 patients) DLT1->Expand NextCohort Next Dose Cohort Escalate->NextCohort Expand->Eval1 MTD MTD Exceeded (Stop Escalation)

Caption: A simplified workflow of a 3+3 dose-escalation study design.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound? this compound is a small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] At higher concentrations, this compound also inhibits other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[2]

2. Have dose-limiting toxicities been identified for this compound in preclinical animal models? The provided search results focus on the first-in-human clinical trial. While it is stated that this compound suppressed proliferation and induced apoptosis in human tumor xenograft models, specific DLTs from these preclinical in vivo studies are not detailed in the available abstracts.[2] Typically, extensive preclinical toxicology studies in at least two animal species are conducted to support first-in-human trials.

3. What is the Maximum Tolerated Dose (MTD) of this compound? In the phase 1 study that evaluated doses up to 400 mg, the MTD was not reached.[1][2]

4. Are the toxicities observed with this compound consistent with other c-Met inhibitors? Yes, the toxicities are similar to those seen with other multikinase inhibitors that target both MET and VEGF pathways. For example, fatigue, hypertension, and gastrointestinal toxicities have been observed with other dual MET/VEGF-R2 inhibitors.[2] Common adverse events for MET-selective tyrosine kinase inhibitors, in general, include gastrointestinal disorders, respiratory toxicity, and hepatotoxicity.[6]

5. What type of antitumor activity was observed with this compound in the phase 1 trial? The study reported one complete response and three partial responses, with notable activity in patients with prostate cancer.[1][2][3] This suggests that despite the observed toxicities, this compound demonstrated evidence of antitumor activity.[2]

References

Technical Support Center: AMG-208 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to AMG-208, a selective c-Met and RON tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective, orally active small-molecule inhibitor of the c-Met and RON receptor tyrosine kinases. It inhibits both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its tyrosine kinase activity.[1] This inhibition can lead to the suppression of proliferation and induction of apoptosis in tumor cells that overexpress c-Met.[2][3] In cell-free assays, this compound exhibits a 50% inhibitory concentration (IC50) of 5.2 nM against wild-type c-Met.[2]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common resistance mechanisms?

Several mechanisms can lead to reduced sensitivity or resistance to this compound and other c-Met inhibitors. The most commonly observed mechanisms include:

  • HGF-Mediated Resistance: Overexpression of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can lead to sustained activation of the c-Met pathway, overwhelming the inhibitory effect of this compound.[4][5]

  • MET Gene Amplification: An increase in the copy number of the MET gene can lead to a higher level of c-Met protein expression, requiring higher concentrations of this compound to achieve inhibition.[6][7][8]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for c-Met signaling. Common bypass pathways include the Epidermal Growth Factor Receptor (EGFR) and KRAS pathways.[9][10]

Q3: How can I determine if HGF is causing resistance in my cell culture experiments?

To investigate HGF-mediated resistance, you can:

  • Measure HGF levels: Use an ELISA to quantify the concentration of HGF in your cell culture supernatant.

  • Co-treat with an HGF-neutralizing antibody: If resistance is mediated by HGF, the addition of an HGF-neutralizing antibody should resensitize the cells to this compound.

  • Exogenous HGF addition: In sensitive cell lines, the addition of recombinant HGF to the culture medium should induce resistance to this compound.

Q4: What is a typical MET gene copy number that is associated with resistance?

While a definitive threshold for this compound resistance has not been established, a MET gene copy number greater than 5 is generally considered high-level amplification and has been associated with dependence on Met signaling for growth and survival.[6]

Q5: Are there strategies to overcome resistance to this compound?

Yes, combination therapies are a key strategy to overcome resistance.

  • For HGF-mediated resistance , combining this compound with an HGF-neutralizing antibody can be effective.

  • For resistance driven by bypass pathways , co-treatment with inhibitors of the activated pathway (e.g., an EGFR inhibitor for EGFR activation or a MEK inhibitor for KRAS activation) can restore sensitivity to this compound.[9]

Troubleshooting Guides

Issue 1: Decreased this compound Potency in HGF-Expressing Cell Lines

Problem: You observe a significant increase in the IC50 value of this compound in your cancer cell line, which you suspect may be due to HGF expression.

Troubleshooting Steps:

  • Quantify HGF Secretion:

    • Protocol: Seed cells in a 6-well plate and grow to 70-80% confluency. Replace the medium with a serum-free medium and incubate for 24-48 hours. Collect the conditioned medium and quantify HGF concentration using a commercially available HGF ELISA kit.

    • Expected Outcome: HGF-secreting cell lines can produce HGF in the ng/mL range, which may be sufficient to induce resistance.

  • HGF Co-treatment Experiment:

    • Protocol: In a sensitive cell line (low or no HGF expression), perform a dose-response experiment with this compound in the presence and absence of varying concentrations of recombinant HGF (e.g., 10, 50, 100 ng/mL).

    • Expected Outcome: The addition of HGF is expected to cause a rightward shift in the this compound dose-response curve, indicating an increased IC50.

Quantitative Data on HGF-Induced Resistance to c-Met Inhibitors:

Cell Linec-Met InhibitorHGF ConditionIC50 (nM)Fold Change in IC50
Hs746TJNJ-38877605Control22.8-
Hs746TJNJ-38877605HGF-transfected46.72.05
Hs746TPHA-665752Control48.2-
Hs746TPHA-665752HGF-transfected1172.43

Data adapted from a study on HGF-induced resistance to c-MET TKIs in gastric cancer.[11]

Signaling Pathway Analysis:

HGF_Resistance cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS HGF HGF HGF->cMet Activates AMG208 This compound AMG208->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Issue 2: Investigating MET Amplification as a Resistance Mechanism

Problem: Your this compound resistant cell line does not seem to be driven by HGF. You suspect MET amplification as the underlying cause of resistance.

Troubleshooting Steps:

  • Assess MET Gene Copy Number:

    • Protocol (Droplet Digital PCR - ddPCR):

      • Extract genomic DNA from both your parental (sensitive) and resistant cell lines.

      • Prepare a ddPCR reaction mix containing a FAM-labeled MET target probe and a HEX-labeled reference gene probe (e.g., RPP30).

      • Generate droplets using a droplet generator.

      • Perform PCR amplification.

      • Read the droplets using a droplet reader and analyze the data to determine the MET gene copy number relative to the reference gene.[12][13][14][15]

    • Expected Outcome: A significantly higher MET gene copy number in the resistant cell line compared to the parental line would indicate amplification.

Quantitative Data on MET Amplification in Cancer Cell Lines:

Cell LineCancer TypeMET Gene Copy Number (Relative to Diploid)
EBC-1Lung Cancer~24
H1993Lung CancerHigh Amplification
A549Lung Cancer~2 (Diploid)

Data from studies on MET amplification in NSCLC.[6][16]

Experimental Workflow for MET Amplification Analysis:

MET_Amplification_Workflow

Issue 3: Bypass Signaling Through EGFR or KRAS Pathways

Problem: Your resistant cells show neither HGF overexpression nor MET amplification. You hypothesize that resistance is mediated by the activation of a bypass signaling pathway.

Troubleshooting Steps:

  • Assess Activation of Bypass Pathways:

    • Protocol (Western Blot): Lyse parental and resistant cells and perform Western blot analysis to assess the phosphorylation status of key signaling proteins in the EGFR and KRAS pathways (e.g., p-EGFR, p-ERK, p-AKT).

    • Expected Outcome: Increased phosphorylation of these proteins in the resistant cells, even in the presence of this compound, would suggest the activation of a bypass pathway.

  • Combination Therapy to Restore Sensitivity:

    • Protocol: Perform a dose-response experiment with this compound in your resistant cell line in combination with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib for KRAS-driven resistance).

    • Expected Outcome: A synergistic effect, where the combination of inhibitors is more effective than either agent alone, would confirm the role of the bypass pathway in resistance.

Logical Relationship of Bypass Signaling:

Bypass_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT MAPK MAPK Pathway cMet->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK AMG208 This compound AMG208->cMet Inhibits KRAS KRAS KRAS->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

References

Technical Support Center: Optimizing AMG-208 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AMG-208 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, orally active dual inhibitor of c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) receptor tyrosine kinases.[1][2] It inhibits both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its downstream signaling pathways involved in cell proliferation, migration, and invasion.[3][4]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: A good starting point for in vitro assays is to perform a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on published data, the IC50 of this compound for c-Met is in the low nM range in cell-free assays (around 5.2-9.3 nM) and slightly higher in cell-based assays (e.g., 46 nM for inhibiting HGF-mediated c-Met phosphorylation in PC3 cells).[1][2][5][6][7] Therefore, a range of 1 nM to 10 µM is often a suitable starting point for determining the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically provided as a crystalline solid.[5] For in vitro use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[1] It is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can affect the compound's potency.[2][3] Store the lyophilized powder at -20°C for long-term stability (up to 36 months).[3] Once in solution, store at -20°C and use within one month.[2][3] Note that moisture-absorbing DMSO can reduce the solubility of this compound, so using fresh, high-quality DMSO is recommended.[1]

Q4: Does this compound have known off-target effects?

A4: At higher concentrations, this compound can inhibit other kinases, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with a reported IC50 of 112 nM.[5][6] This is important to consider when interpreting results from experiments using concentrations in this range, as some observed effects may be due to VEGFR2 inhibition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor solubility or precipitation of this compound in cell culture medium. - The final DMSO concentration in the medium is too high. - The concentration of this compound exceeds its solubility limit in the aqueous medium. - Interaction with components in the serum or medium supplements.- Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare intermediate dilutions of your this compound stock in serum-free medium before adding to the final culture medium. - If precipitation persists, consider using a solubilizing agent, but be sure to include a vehicle control with the same agent.
High variability in results between replicate wells or experiments. - Inconsistent cell seeding density. - Edge effects in the microplate. - Instability of this compound in the experimental conditions. - Pipetting errors.- Ensure a uniform single-cell suspension before seeding. - To minimize edge effects, avoid using the outer wells of the microplate for treatment conditions; instead, fill them with sterile PBS or medium. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Use calibrated pipettes and proper pipetting techniques.
No significant inhibition of c-Met signaling even at high concentrations. - The cell line used has low or no c-Met expression. - The c-Met pathway is not the primary driver of proliferation/survival in the chosen cell line. - The this compound stock solution has degraded.- Confirm c-Met expression in your cell line by Western blot or flow cytometry. - Research the specific signaling pathways active in your cell line. - Use a fresh aliquot of this compound stock solution. Test the activity of the compound on a known c-Met-dependent positive control cell line.
Unexpected or off-target effects observed. - The concentration of this compound used is too high, leading to inhibition of other kinases like VEGFR2.[6]- Perform a thorough dose-response analysis to identify the lowest effective concentration that inhibits c-Met without significantly affecting other kinases. - If VEGFR2 inhibition is a concern, consider using a more selective VEGFR2 inhibitor as a control to dissect the specific effects.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound from various sources.

Table 1: IC50 Values for this compound Against Key Kinase Targets

Target KinaseAssay TypeIC50 ValueReference(s)
c-Met (wild-type)Cell-free5.2 nM[5][6]
c-MetCell-free9 nM[1]
c-MetCell-free9.3 nM[7]
HGF-mediated c-Met phosphorylationCell-based (PC3 cells)46 nM[1][2][7]
VEGFR2Cell-free112 nM[5][6]
CYP3A4Microsome-based4.1 µM (time-dependent)[1][2]
CYP3A4Microsome-based32 µM (without preincubation)[2]

Table 2: Reported In Vitro Effects of this compound in Cancer Cell Lines

Cell LineAssay TypeObserved EffectEffective Concentration RangeReference(s)
PC3 (Prostate Cancer)c-Met PhosphorylationInhibitionIC50 = 46 nM[1][2][7]
Various Cancer Cell LinesProliferation/ApoptosisSuppression of proliferation and induction of apoptosis in human tumor xenograft models.Not specified[6]

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol provides a general framework for determining the IC50 value of this compound in a cancer cell line of interest using a tetrazolium-based (e.g., MTT) or resazurin-based cell viability assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or Resazurin reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting range would be from 20 µM down to the low nM range. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.

    • For Resazurin assay: Add Resazurin reagent to each well and incubate for 1-4 hours. Read the fluorescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation.

Materials:

  • This compound

  • c-Met expressing cancer cell line

  • Serum-free and complete cell culture medium

  • Recombinant Human HGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight in serum-free medium.

  • This compound Pre-treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with recombinant HGF (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Data Analysis: Densitometrically quantify the band intensities for phospho-c-Met and total c-Met. Normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of inhibition.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 Activates GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration, Angiogenesis) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription GAB1->GRB2 GAB1->PI3K AMG208 This compound AMG208->cMet Inhibits (ATP-competitive)

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Concentration_Optimization_Workflow start Start: Select Cell Line & Assay Type dose_response Perform Broad Dose-Response (e.g., 1 nM - 10 µM) start->dose_response ic50 Determine Initial IC50 dose_response->ic50 narrow_range Perform Narrow Dose-Response (around IC50) ic50->narrow_range Significant Effect troubleshoot Troubleshoot (Check solubility, cell health, etc.) ic50->troubleshoot No/Low Effect confirm_ic50 Confirm IC50 and Determine Optimal Working Concentration narrow_range->confirm_ic50 downstream Proceed to Downstream Assays (Western Blot, Migration, etc.) confirm_ic50->downstream Consistent Results confirm_ic50->troubleshoot Inconsistent Results troubleshoot->dose_response Re-evaluate

Caption: Workflow for optimizing this compound concentration in in vitro assays.

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Potential Solutions start Inconsistent or Unexpected Experimental Results reagent_check This compound Stock: Fresh? Properly Stored? start->reagent_check cell_check Cell Health & Density: Consistent? Viable? start->cell_check protocol_check Protocol Adherence: Accurate Pipetting? start->protocol_check solubility_check Solubility Issue? (Precipitation observed) reagent_check->solubility_check solution_reagent Prepare Fresh Stock reagent_check->solution_reagent target_check Low Target Expression? (c-Met levels) cell_check->target_check solution_cell Optimize Seeding Density cell_check->solution_cell concentration_check Concentration Too High? (Potential off-target effects) protocol_check->concentration_check solution_protocol Review & Refine Technique protocol_check->solution_protocol solution_solubility Adjust Dilution Method solubility_check->solution_solubility solution_concentration Lower Concentration Range concentration_check->solution_concentration solution_target Use Positive Control Cell Line target_check->solution_target

Caption: Logical relationship diagram for troubleshooting this compound in vitro assays.

References

Amg-208 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AMG-208 in cell culture media. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally active small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers. This compound functions by blocking the ATP-binding site of the c-Met kinase, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical to maintain its integrity and activity. Based on available data, the following storage conditions are recommended:

FormulationStorage TemperatureShelf Life
Lyophilized Powder-20°C≥ 36 months
Crystalline Solid-20°C≥ 4 years[2]
Stock Solution in DMSO-20°CUp to 1 month

Q3: How stable is this compound once diluted in cell culture media?

A3: Currently, there is no publicly available quantitative data on the half-life of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of media components like serum and other supplements. It is highly recommended that researchers determine the stability of this compound in their specific experimental setup. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.

Q4: What are the known metabolites of this compound?

A4: In vitro studies using human and rat liver microsomes have shown that the major metabolites of this compound are C6-phenylarene oxidation products.[3]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture experiments.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower than expected inhibition of c-Met signaling 1. Degradation of this compound: The compound may not be stable under your specific cell culture conditions (media type, serum percentage, incubation time). 2. Incorrect concentration: Errors in calculating the final concentration or pipetting inaccuracies. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to c-Met inhibition.1. Determine the stability of this compound in your cell culture medium using the provided LC-MS protocol. Consider preparing fresh dilutions for each experiment or reducing the incubation time. 2. Double-check all calculations and ensure proper calibration of pipettes. 3. Verify c-Met expression and phosphorylation levels in your cell line. Consider using a positive control cell line with known sensitivity to c-Met inhibitors.
Precipitation of this compound in cell culture media 1. Low solubility: this compound has limited solubility in aqueous solutions. The final concentration may exceed its solubility limit in the cell culture medium. 2. Interaction with media components: Components in the serum or media supplements may cause the compound to precipitate.1. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all treatments, including vehicle controls. 2. Prepare the final dilution of this compound in pre-warmed media and vortex thoroughly before adding to the cells. 3. If precipitation persists, consider reducing the final concentration of this compound or testing a different serum batch.
Off-target effects or cellular toxicity 1. High concentration of this compound: Using concentrations significantly above the IC50 for c-Met can lead to inhibition of other kinases or non-specific toxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Perform a dose-response experiment to determine the optimal concentration that inhibits c-Met signaling with minimal toxicity. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to your specific cell line.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media using LC-MS

This protocol provides a framework for researchers to quantify the stability of this compound in their specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike a known concentration of the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).

    • Prepare a sufficient volume for all time points and replicates.

  • Incubation:

    • Aliquot the this compound spiked media into multiple wells of a 96-well plate or microcentrifuge tubes.

    • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • At each time point, take an aliquot of the media and immediately process it for LC-MS analysis or store it at -80°C until analysis.

  • Sample Preparation for LC-MS:

    • To precipitate proteins, add a 3-fold volume of ice-cold acetonitrile to the media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

  • LC-MS Analysis:

    • Develop an LC-MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and mass spectrometry parameters.

    • Generate a standard curve using known concentrations of this compound in the same cell culture medium to enable accurate quantification.

  • Data Analysis:

    • Quantify the concentration of this compound remaining at each time point using the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in the cell culture medium.

Visualizations

c-Met Signaling Pathway

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. LC-MS Analysis cluster_data 4. Data Interpretation A1 Prepare this compound Stock (e.g., 10 mM in DMSO) A2 Spike into Pre-warmed Cell Culture Medium A1->A2 A3 Aliquot into 96-well Plate A2->A3 B1 Incubate at 37°C, 5% CO₂ A3->B1 B2 Collect Samples at Multiple Time Points (0, 2, 4, 8, 12, 24, 48, 72h) B1->B2 C1 Protein Precipitation (with Acetonitrile) B2->C1 C2 Centrifuge and Collect Supernatant C1->C2 C3 Inject into LC-MS System C2->C3 D1 Quantify this compound Concentration using Standard Curve C3->D1 D2 Plot Concentration vs. Time D1->D2 D3 Calculate Half-life (t½) D2->D3

Caption: Workflow for determining this compound stability in cell culture media.

References

Amg-208 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amg-208. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their Western blot experiments using the this compound antibody. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to ensure you obtain clear and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during Western blotting with this compound. Each problem is detailed with potential causes and corresponding solutions.

Issue 1: No Bands or Weak Signal

The absence of a visible band at the expected molecular weight for the target protein can be frustrating. This issue can arise from various factors throughout the Western blot workflow.

Potential Causes and Solutions

CauseSolution
Inactive Antibody Confirm the expiration date and proper storage conditions (-20°C) for the this compound antibody. Avoid repeated freeze-thaw cycles.
Incorrect Antibody Dilution The recommended starting dilution for this compound is 1:1000. Optimize this by testing a range of dilutions (e.g., 1:500, 1:2000).[1]
Low Target Protein Expression Increase the amount of protein loaded onto the gel.[2][3][4][5] Consider using a positive control lysate known to express the target protein.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4][6] For high molecular weight proteins, consider a wet transfer overnight at 4°C.[2]
Suboptimal Blocking Some blocking agents, like non-fat dry milk, can mask certain epitopes.[7] Try switching to a 5% BSA solution in TBST.
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit for a rabbit primary antibody) and is used at the correct dilution.[3]
Inactive HRP Substrate Use fresh or unexpired ECL substrate.[8]
Issue 2: High Background

A high background can obscure the specific signal, making it difficult to interpret the results.[7][9] This is often due to non-specific antibody binding.

Potential Causes and Solutions

CauseSolution
Insufficient Blocking Increase the blocking time to 2 hours at room temperature or overnight at 4°C.[10] Ensure the blocking agent concentration is sufficient (e.g., 5% non-fat dry milk or BSA).[10]
Primary Antibody Concentration Too High Decrease the concentration of the this compound antibody.[5][10][11]
Secondary Antibody Concentration Too High Reduce the concentration of the secondary antibody.[11][12]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[9][10] Use a buffer containing a detergent like Tween-20.[9]
Membrane Dried Out Ensure the membrane remains hydrated throughout the incubation and washing steps.[6][13]
Contaminated Buffers Prepare fresh buffers to avoid bacterial contamination, which can lead to a high background.[13]
Issue 3: Multiple Bands

The presence of unexpected bands can be due to several factors, from non-specific antibody binding to protein modifications.[2][7][11]

Potential Causes and Solutions

CauseSolution
Non-specific Antibody Binding Optimize the primary antibody concentration.[11] Increase the stringency of the washing steps.[14]
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[7][12] Degraded proteins may appear as lower molecular weight bands.[9]
Post-Translational Modifications (PTMs) PTMs such as phosphorylation or glycosylation can cause shifts in the apparent molecular weight of the target protein.[2][7] Consult literature for known modifications of your target.
Splice Variants or Isoforms The target protein may have multiple isoforms that are recognized by the this compound antibody. Check protein databases like UniProt for information on potential isoforms.[2]
Antibody Recognizing a Shared Epitope The this compound antibody may be cross-reacting with other proteins that share a similar epitope.[11]
Issue 4: Uneven or Splotchy Bands

Irregular band shapes or a patchy background can indicate issues with the gel electrophoresis or transfer steps.[4][15]

Potential Causes and Solutions

CauseSolution
Uneven Gel Polymerization Ensure the gel is cast evenly and allowed to fully polymerize.[16]
Air Bubbles During Transfer Carefully remove any air bubbles between the gel and the membrane when assembling the transfer sandwich.[4][17][18]
Uneven Sample Loading Ensure that the sample is properly mixed and that no air bubbles are introduced when loading the gel.[19]
Inadequate Agitation Use a rocker or shaker during all incubation and washing steps to ensure even distribution of solutions.[17][20]
Aggregates in Antibody Solution Centrifuge the antibody vial before use to pellet any aggregates.[21]

Frequently Asked Questions (FAQs)

Q1: What is the recommended positive control for the this compound antibody?

A1: We recommend using a cell lysate from a cell line known to overexpress the target protein. Please refer to the this compound datasheet for specific cell line recommendations.

Q2: What is the optimal storage condition for the this compound antibody?

A2: The this compound antibody should be stored at -20°C upon arrival. For frequent use, it can be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles.

Q3: Can I use non-fat dry milk for blocking when using the this compound antibody?

A3: While 5% non-fat dry milk is a common blocking agent, some antibodies may have reduced signal with it.[2] We recommend starting with 5% BSA in TBST for the this compound antibody, especially if you are detecting a phosphorylated target.[9]

Q4: My protein of interest is a low molecular weight protein. Are there any special considerations?

A4: Yes, for low molecular weight proteins, there is a risk of "blow through" during transfer.[2] We recommend using a membrane with a smaller pore size (0.2 µm) and optimizing the transfer time to be shorter.[2]

Q5: The molecular weight of my band is slightly different from the expected size. Why?

A5: This can be due to post-translational modifications (e.g., phosphorylation, glycosylation), which can alter the protein's migration in the gel.[2][7] It could also be due to different splice variants.[2]

Experimental Protocols

Detailed Western Blot Protocol using this compound

This protocol provides a step-by-step guide for performing a Western blot experiment with the this compound antibody.

1. Sample Preparation

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][22]

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Add 4X Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95-100°C for 5 minutes.[23][24]

2. Gel Electrophoresis

  • Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. The acrylamide percentage should be chosen based on the molecular weight of the target protein.[1]

  • Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.[22]

3. Protein Transfer

  • Equilibrate the gel in 1X transfer buffer.

  • Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane, ensuring no air bubbles are trapped between the gel and the membrane.[24]

  • Perform the transfer. For wet transfer, a common condition is 100V for 1-2 hours or overnight at 20-30V at 4°C.[2] Semi-dry transfer conditions should follow the manufacturer's recommendations.

4. Immunodetection

  • After transfer, wash the membrane briefly with deionized water and then with 1X TBST.

  • (Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[4] Destain with TBST.

  • Block the membrane with 5% BSA in 1X TBST for 1 hour at room temperature with gentle agitation.[23]

  • Incubate the membrane with the this compound primary antibody diluted in the blocking buffer (recommended starting dilution 1:1000) overnight at 4°C with gentle agitation.[24]

  • Wash the membrane three times for 10 minutes each with 1X TBST.[23]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.[23]

  • Wash the membrane three times for 10 minutes each with 1X TBST.

5. Signal Detection

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

  • Capture the chemiluminescent signal using an imaging system or X-ray film.[25]

Visualizations

Hypothetical Signaling Pathway for this compound Target

This diagram illustrates a hypothetical signaling pathway where the target of this compound, a protein kinase, plays a crucial role in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Adaptor Protein Adaptor Protein Receptor->Adaptor Protein Activates This compound Target Kinase This compound Target Kinase Adaptor Protein->this compound Target Kinase Recruits & Activates Downstream Kinase Downstream Kinase This compound Target Kinase->Downstream Kinase Phosphorylates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes This compound This compound This compound->this compound Target Kinase Inhibits

Caption: Hypothetical signaling cascade inhibited by this compound.

Western Blot Experimental Workflow

This flowchart outlines the major steps in the Western blot protocol.

G A Sample Preparation B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation (this compound) D->E F Secondary Antibody Incubation E->F G Signal Detection F->G H Data Analysis G->H

Caption: Overview of the Western blot experimental workflow.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common Western blot issues.

G cluster_start cluster_issues cluster_solutions Start Western Blot Result No_Band No/Weak Signal? Start->No_Band High_Bg High Background? No_Band->High_Bg No Sol_No_Band Check: - Antibody Activity - Protein Load - Transfer Efficiency No_Band->Sol_No_Band Yes Multi_Band Multiple Bands? High_Bg->Multi_Band No Sol_High_Bg Check: - Blocking - Antibody Conc. - Washing High_Bg->Sol_High_Bg Yes Sol_Multi_Band Check: - Antibody Specificity - Sample Integrity - PTMs Multi_Band->Sol_Multi_Band Yes Good_Result Clear, Specific Band Multi_Band->Good_Result No

Caption: A decision tree for troubleshooting Western blot results.

References

Technical Support Center: AMG-208 Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMG-208 in xenograft models. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding and mitigating variability in study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the ligand-dependent and ligand-independent activation of c-Met, thereby inhibiting its tyrosine kinase activity.[1][2] This disruption of c-Met signaling can lead to the inhibition of tumor cell growth, proliferation, and survival in tumors that overexpress or have an amplified c-Met gene.[1][2] At higher concentrations, this compound may also inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[1]

Q2: What are the common sources of variability in this compound xenograft studies?

A2: Variability in the response to this compound in xenograft studies can arise from several factors:

  • Xenograft Model Type: Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can yield different results. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors.[3][4]

  • c-Met Expression and Amplification: The level of c-Met expression and, more critically, gene amplification in the tumor cells is a key determinant of sensitivity to c-Met inhibitors.[5][6] Tumors with high c-Met amplification are generally more responsive.

  • Hepatocyte Growth Factor (HGF) Levels: HGF is the ligand for c-Met. High levels of HGF in the tumor microenvironment can sometimes lead to resistance to c-Met inhibitors.[7] The source of HGF (autocrine by tumor cells or paracrine from the stroma) can also influence response.

  • Experimental Protocol Differences: Variations in animal strain, tumor implantation site (subcutaneous vs. orthotopic), drug formulation and dosing schedule, and endpoint measurements can all contribute to inconsistent results.

Q3: How do I select the appropriate xenograft model for my this compound study?

A3: The choice of xenograft model depends on the research question:

  • Cell Line-Derived Xenografts (CDX): These models are useful for initial efficacy screening due to their rapid growth and reproducibility.[8][9][10][11] It is crucial to use cell lines with well-characterized c-Met expression and amplification status.

  • Patient-Derived Xenografts (PDX): PDX models are more clinically relevant and are ideal for studying mechanisms of resistance, biomarker discovery, and predicting clinical response.[3][4][12][13] When using PDX models, it is important to have comprehensive molecular characterization of the original patient tumor.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in tumor growth within the same treatment group. 1. Inconsistent number of cells injected.2. Poor cell viability at the time of injection.3. Variation in tumor cell suspension (clumps).4. Differences in animal health or age.1. Ensure accurate cell counting and resuspend cells thoroughly before injection.2. Check cell viability using a method like trypan blue exclusion right before injection.3. Prepare a single-cell suspension and mix gently before drawing into the syringe for each animal.4. Use age- and weight-matched animals from a reputable supplier.
Lack of this compound efficacy in a xenograft model expected to respond. 1. Low or absent c-Met amplification in the tumor model.2. High levels of HGF leading to resistance.3. Suboptimal drug dosage or administration route.4. Rapid metabolism of the compound in the host animal.1. Verify c-Met amplification status of the cell line or PDX model using techniques like FISH or qPCR.2. Measure HGF levels in the tumor microenvironment. Consider using a model with lower HGF expression or co-targeting the HGF/c-Met axis.3. Conduct a dose-response study to determine the optimal dose and schedule. Ensure proper formulation and administration.4. Perform pharmacokinetic analysis to assess drug exposure in the animals.
Inconsistent results between different experiments using the same model. 1. Genetic drift of the cell line over multiple passages.2. Variation in the passage number of the xenograft tumor.3. Differences in laboratory personnel or techniques.4. Changes in animal housing or diet.1. Use cell lines from a consistent, low-passage stock. Periodically re-characterize the cell line.2. Standardize the passage number of the PDX tumors used for implantation.3. Ensure all personnel are following a standardized and detailed protocol.4. Maintain consistent environmental conditions for the animals throughout the studies.
Unexpected toxicity or adverse effects in the animals. 1. Off-target effects of this compound at the dose used.2. Vehicle-related toxicity.3. Animal strain-specific sensitivity.1. Consider reducing the dose or exploring a different dosing schedule. Monitor for known off-target effects (e.g., related to VEGFR2 inhibition).[1]2. Run a vehicle-only control group to assess the toxicity of the formulation.3. Consult literature for any known sensitivities of the chosen animal strain to the drug class or vehicle.

Data Presentation: Efficacy of c-Met Inhibitors in Xenograft Models

Note: As specific preclinical data for this compound is not publicly available, the following tables present representative data for other selective c-Met inhibitors to illustrate expected outcomes and variability.

Table 1: Tumor Growth Inhibition in c-Met Amplified vs. Non-Amplified Gastric Cancer PDX Models (Example with Volitinib)

PDX Modelc-Met StatusTreatmentMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
GC-Model 1AmplifiedVehicle1500-
GC-Model 1AmplifiedVolitinib30080%
GC-Model 2Non-AmplifiedVehicle1450-
GC-Model 2Non-AmplifiedVolitinib130010%

This table is a representative example based on findings that c-Met amplified models show greater sensitivity to c-Met inhibitors.[6]

Table 2: Effect of a c-Met Inhibitor on U87 MG (Glioblastoma) CDX Model (Example with CE-355621)

Treatment GroupDay 0 (Baseline) Mean Tumor Volume (mm³)Day 14 Mean Tumor Volume (mm³)Percent Change from Baseline
Vehicle Control150500+233%
CE-355621155160+3%

This table illustrates the potent anti-tumor effect of a c-Met inhibitor in a responsive CDX model.[14][15][16]

Experimental Protocols

1. Cell Line-Derived Xenograft (CDX) Model Protocol (General)

This protocol provides a general framework for establishing a subcutaneous CDX model to test the efficacy of a c-Met inhibitor.

  • Cell Culture: Human cancer cell lines (e.g., Hs746T gastric cancer, U87 MG glioblastoma) are cultured in appropriate media and conditions as recommended by the supplier.[14][17] Cells are harvested during the logarithmic growth phase.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used.[8][11]

  • Tumor Implantation: A suspension of 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of sterile PBS or serum-free media is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • Drug Administration: The c-Met inhibitor (e.g., formulated in a suitable vehicle) is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives the vehicle only.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting for target engagement).

2. Patient-Derived Xenograft (PDX) Model Protocol (General)

This protocol outlines the general steps for establishing and utilizing PDX models.

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under IRB-approved protocols.[12]

  • Implantation: A small fragment (e.g., 2-3 mm³) of the patient's tumor is surgically implanted subcutaneously or orthotopically into an immunodeficient mouse (often highly immunodeficient strains like NOD/SCID or NSG are preferred).[4]

  • Engraftment and Passaging: Once the initial tumor (P0) reaches a certain size (e.g., ~1000 mm³), it is excised and can be passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion.

  • Model Characterization: The PDX model should be characterized to ensure it retains the key histological and molecular features of the original patient tumor.

  • Efficacy Studies: Once a stable PDX line is established, efficacy studies can be conducted similarly to CDX models, with animals bearing tumor fragments randomized to treatment and control groups.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 AMG208 This compound AMG208->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Xenograft_Workflow cluster_cdx CDX Model cluster_pdx PDX Model cluster_study Efficacy Study CellLine Cancer Cell Line (e.g., Hs746T) ImplantCDX Subcutaneous Implantation CellLine->ImplantCDX TumorGrowth Tumor Growth to ~150 mm³ ImplantCDX->TumorGrowth PatientTumor Patient Tumor Fragment ImplantPDX Subcutaneous/ Orthotopic Implantation PatientTumor->ImplantPDX ImplantPDX->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment: This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Amg-208 Pharmacodynamic Data Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amg-208. The information is designed to address specific issues that may arise during experiments and to aid in the interpretation of pharmacodynamic data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibition of c-Met phosphorylation in my cell line after this compound treatment. What are the possible reasons?

A1: Several factors could contribute to a lack of c-Met phosphorylation inhibition. Consider the following troubleshooting steps:

  • HGF Concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, is critical. Many standard cell culture experiments use supraphysiological concentrations of HGF (e.g., 25-50 ng/mL) to elicit a strong signaling response.[1] However, this compound's inhibitory activity may be more apparent at more physiologically relevant HGF concentrations (e.g., 0.4-0.8 ng/mL).[1] At very high HGF levels, the inhibitory effect of this compound might be overcome.

  • Cell Line Sensitivity: Ensure your cell line is sensitive to c-Met inhibition. While a cell line may have high total c-Met expression or even MET gene amplification, this does not always correlate with pathway activation and sensitivity to inhibitors.[2] It is crucial to confirm that the c-Met pathway is a key driver of proliferation and survival in your chosen cell line.

  • This compound Concentration and Incubation Time: Verify that you are using an appropriate concentration range for this compound and a suitable incubation time. The IC50 for inhibition of HGF-mediated c-Met phosphorylation in PC3 cells is 46 nM.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

  • Compound Integrity and Solubility: Ensure the this compound compound is properly stored and handled to maintain its activity. This compound is soluble in DMSO, but moisture can reduce its solubility.[3] It is recommended to use fresh DMSO and prepare aliquots to avoid repeated freeze-thaw cycles.[3]

  • Experimental Protocol: Review your Western blot or other phospho-assay protocol for any potential issues. Ensure the use of phosphatase inhibitors during cell lysis to preserve the phosphorylation status of proteins.

Q2: My in vivo xenograft model is not responding to this compound treatment, even though my in vitro data looked promising. What should I consider?

A2: Discrepancies between in vitro and in vivo results are common in drug development. Here are some potential reasons and troubleshooting approaches:

  • Pharmacokinetics and Dosing: this compound has a reported plasma half-life of 21.4–68.7 hours in humans.[4][5] Ensure your dosing regimen in the animal model is sufficient to maintain a therapeutic concentration of the drug at the tumor site.

  • Target Engagement in Vivo: It is essential to confirm that this compound is reaching the tumor and inhibiting its target, c-Met, in the in vivo setting. This can be assessed by collecting tumor samples at various time points after treatment and performing pharmacodynamic assays, such as measuring the levels of phosphorylated c-Met (p-c-Met) by Western blot or immunohistochemistry.

  • Tumor Microenvironment: The tumor microenvironment in vivo is significantly more complex than in vitro conditions. Factors such as tumor heterogeneity, stromal interactions, and the presence of other growth factors can influence the response to c-Met inhibition.

  • Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as VEGFR2 (IC50 = 112 nM).[5] While this can sometimes contribute to anti-tumor activity, it's also possible that complex off-target effects in the in vivo environment could impact the overall response.

  • Physiological HGF Levels: As with in vitro studies, the levels of HGF in the tumor microenvironment can influence the efficacy of c-Met inhibitors.[1]

Q3: How can I assess the pharmacodynamic effects of this compound in my experiments?

A3: Several biomarkers can be measured to evaluate the pharmacodynamic effects of this compound:

  • Direct Target Inhibition: The most direct measure is the inhibition of c-Met phosphorylation. This can be assessed in cell lysates or tumor homogenates using techniques like Western blotting or ELISA with antibodies specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235).

  • Downstream Signaling Pathways: Inhibition of c-Met should lead to a reduction in the activation of downstream signaling pathways. You can measure the phosphorylation status of key downstream effectors such as Akt and ERK.

  • Circulating Biomarkers: In preclinical and clinical studies, several circulating biomarkers have been evaluated. These include soluble MET (sMET), HGF, and placental growth factor (PlGF).[5] In a first-in-human study, PlGF levels were observed to increase with this compound treatment, particularly at higher doses.[5]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

TargetAssay TypeIC50Cell LineReference
Wild-type c-MetCell-free kinase assay5.2 nMN/A[5]
Wild-type c-MetCell-free kinase assay9 nMN/A[3]
HGF-mediated c-Met phosphorylationCell-based assay46 nMPC3[3]
VEGFR2Cell-free kinase assay112 nMN/A[5]
RONNot specifiedNot specifiedNot specified[3]
CYP3A4Microsome-based assay4.1 µM (with pre-incubation)Human liver microsomes[3]

Table 2: Pharmacokinetic Parameters of this compound in a First-in-Human Study

DoseMean Plasma Half-life (hours)
25-400 mg21.4 - 68.7

Data from a first-in-human study in patients with advanced solid tumors.[4][5]

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol provides a general guideline for assessing HGF-induced c-Met phosphorylation and its inhibition by this compound in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC3, a prostate cancer cell line) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.

    • Pre-treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) in serum-free medium for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of recombinant human HGF (e.g., 5 ng/mL) for 15-30 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Immediately after stimulation, wash the cells once with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met and/or a loading control protein (e.g., GAPDH or β-actin).

Visualizations

Amg_208_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet->cMet ADP ADP P P Amg208 This compound Amg208->cMet Inhibits Kinase Activity ATP ATP ATP->cMet Phosphate Source Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) P->Downstream Activation Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Response

Caption: Mechanism of action of this compound in inhibiting the HGF/c-Met signaling pathway.

Troubleshooting_Workflow Start No/Low Inhibition of c-Met Phosphorylation Check_HGF Is HGF concentration physiologically relevant? Start->Check_HGF Check_Cell_Line Is the cell line known to be c-Met pathway dependent? Check_HGF->Check_Cell_Line Yes Adjust_HGF Adjust HGF to 0.5-5 ng/mL Check_HGF->Adjust_HGF No Check_Drug Are this compound concentration, incubation time, and integrity correct? Check_Cell_Line->Check_Drug Yes Select_New_Cell_Line Select a validated c-Met dependent cell line Check_Cell_Line->Select_New_Cell_Line No Check_Protocol Is the experimental protocol optimized? Check_Drug->Check_Protocol Yes Optimize_Drug Perform dose-response and time-course experiments Check_Drug->Optimize_Drug No Optimize_Protocol Ensure use of phosphatase inhibitors and proper controls Check_Protocol->Optimize_Protocol No Re_evaluate Re-evaluate p-Met Inhibition Check_Protocol->Re_evaluate Yes Adjust_HGF->Re_evaluate Select_New_Cell_Line->Re_evaluate Optimize_Drug->Re_evaluate Optimize_Protocol->Re_evaluate

Caption: Troubleshooting workflow for unexpected in vitro results with this compound.

References

AMG-208 and Cytochrome P450 3A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential of AMG-208 to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme. The following question-and-answer format addresses common issues and provides guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known inhibitory potential of this compound on CYP3A4?

A1: this compound has been identified as an inhibitor of CYP3A4. Experimental data indicates a direct inhibitory effect and, more significantly, a potent time-dependent inhibition (TDI). This suggests that a metabolite of this compound may be a more powerful inhibitor of CYP3A4 than the parent compound.

Q2: What are the IC50 values for this compound against CYP3A4?

A2: The half-maximal inhibitory concentration (IC50) of this compound against CYP3A4 varies depending on the experimental conditions. Without pre-incubation, the IC50 is 32 μM.[1][2][3] However, after a 30-minute pre-incubation with human liver microsomes, the IC50 value decreases significantly to 4.1 μM, indicating time-dependent inhibition.[1][2][3]

Troubleshooting Guide

Issue: Inconsistent IC50 values for CYP3A4 inhibition in our in-house assays.

Possible Cause & Solution:

  • Pre-incubation Time: The significant difference between the direct and time-dependent inhibition IC50 values highlights the critical role of pre-incubation. Ensure that your protocol includes a pre-incubation step with NADPH to allow for the metabolic activation of this compound. A 30-minute pre-incubation period has been shown to be effective.[1][2][3]

  • NADPH Presence: The metabolic activation of this compound is a crucial step for its potent inhibitory effect. Verify that NADPH is included in your pre-incubation buffer at an appropriate concentration to support the metabolic activity of the human liver microsomes.

  • Microsome Quality: The metabolic capacity of human liver microsomes can vary. Use a well-characterized and validated batch of microsomes to ensure consistent results.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the CYP3A4 inhibition potential of this compound.

ParameterValueConditionReference
IC50 32 μMWithout pre-incubation[1][2][3]
IC50 4.1 μM30-minute pre-incubation with human liver microsomes[1][2][3]

Experimental Protocols

A detailed methodology for assessing the time-dependent inhibition of CYP3A4 by this compound is provided below.

Objective: To determine the IC50 value of this compound for CYP3A4 inhibition following a pre-incubation period with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Protocol:

  • Pre-incubation:

    • Prepare a solution of this compound at various concentrations.

    • In a microcentrifuge tube, combine the human liver microsomes, incubation buffer, and the this compound solution.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for 30 minutes at 37°C.

  • CYP3A4 Activity Assay:

    • Following the pre-incubation, add the CYP3A4 substrate to the reaction mixture.

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials.

    • Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 inhibition for each concentration of this compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying metabolic pathway.

G cluster_prep Preparation cluster_preinc Pre-incubation (30 min, 37°C) cluster_assay CYP3A4 Activity Assay cluster_analysis Analysis prep_amg Prepare this compound solutions pre_inc Combine this compound, HLM, buffer prep_amg->pre_inc prep_hlm Prepare HLM and buffer prep_hlm->pre_inc add_nadph Add NADPH regenerating system pre_inc->add_nadph add_sub Add CYP3A4 substrate add_nadph->add_sub inc_assay Incubate (e.g., 10-15 min, 37°C) add_sub->inc_assay quench Quench reaction inc_assay->quench centrifuge Centrifuge and collect supernatant quench->centrifuge lcms LC-MS/MS analysis centrifuge->lcms calc Calculate IC50 lcms->calc

Caption: Experimental workflow for determining time-dependent CYP3A4 inhibition.

G AMG208 This compound CYP3A4 CYP3A4 Enzyme AMG208->CYP3A4 Metabolism (NADPH-dependent) Metabolite Metabolite(s) Inhibition Inhibition Metabolite->Inhibition CYP3A4->Metabolite MetabolizedSubstrate Metabolized Substrate CYP3A4->MetabolizedSubstrate Substrate CYP3A4 Substrate (e.g., Midazolam) Substrate->CYP3A4 Inhibition->CYP3A4

Caption: this compound metabolism and subsequent CYP3A4 inhibition pathway.

References

dealing with Amg-208 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for working with AMG-208. Our aim is to help you address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases.[1][2] It functions by blocking the activation of these receptors, which can be triggered in a ligand-dependent or ligand-independent manner.[3][4][5] By inhibiting the tyrosine kinase activity of c-Met and RON, this compound can suppress cell growth and proliferation in tumors that overexpress these receptors.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is typically supplied as a crystalline solid.[6] For long-term storage, it is recommended to store the compound at -20°C for up to one year or -80°C for up to two years.[1] Once a stock solution is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

Q3: What is the expected purity of this compound?

A3: Commercially available this compound is generally offered at high purity, typically ≥98% or ≥99% as determined by HPLC.[3][6][7]

Q4: I am observing variability in my experimental results between different batches of this compound. What could be the cause?

A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors, including minor differences in purity, solubility, or the presence of trace impurities. It is also crucial to consider that experimental conditions can significantly influence outcomes. Our troubleshooting guide below provides a systematic approach to identifying the source of variability.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based assays.

  • Question: My IC50 values for this compound in a cell proliferation assay are higher than expected and vary between experiments. What should I do?

  • Answer:

    • Verify Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that your stock solution in DMSO is fully dissolved before further dilution in cell culture medium. Precipitation of the compound will lead to a lower effective concentration and consequently a higher apparent IC50. It has been noted that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[2]

    • Check Cell Health and Density: Ensure that your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. Variations in cell health or number can significantly impact assay results.

    • Standardize Assay Protocol: Review your protocol for consistency in incubation times, serum concentration in the medium, and the concentration of stimulating ligands like Hepatocyte Growth Factor (HGF) if used.

    • Perform a Dose-Response Curve in Parallel: When using a new batch of this compound, it is advisable to run a parallel experiment with a previous batch that gave expected results. This can help differentiate between batch-specific issues and assay variability.

Issue 2: Reduced inhibition of c-Met phosphorylation.

  • Question: I am not observing the expected level of inhibition of HGF-induced c-Met phosphorylation in my Western blot or ELISA-based assay. Could this be a problem with my this compound batch?

  • Answer:

    • Confirm Ligand Activity: Ensure that the HGF used for stimulation is active and used at a concentration that elicits a robust phosphorylation signal.

    • Optimize Pre-incubation Time: The pre-incubation time with this compound before HGF stimulation may need optimization. A standard protocol might involve pre-incubating the cells with the inhibitor for a specific duration (e.g., 1-2 hours) before adding HGF.

    • Check for Compound Degradation: Ensure that your stock solutions of this compound have been stored correctly and have not undergone multiple freeze-thaw cycles, which could lead to degradation.[1]

    • Run a Positive Control: Include a known, well-characterized c-Met inhibitor in your experiment as a positive control to validate your assay system.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various assays. The IC50 values are dependent on the specific experimental conditions, such as the assay format (biochemical vs. cell-based) and the cell line used.

Assay TypeTarget/Cell LineReported IC50Reference
Biochemical (Cell-free)c-Met Kinase9 nM[1]
Biochemical (Cell-free)c-Met Kinase9.3 nM[7][8]
Biochemical (Cell-free)Wild-type c-Met5.2 nM[6]
Cell-based (Phosphorylation)PC3 cells (HGF-mediated)46 nM[1][8][9]
BiochemicalVEGFR2112 nM[6]
Biochemical (Time-dependent)CYP3A4 (with pre-incubation)4.1 µM[1][8]
BiochemicalCYP3A4 (without pre-incubation)32 µM[1][8][10]

Experimental Protocols

1. Cell-Based c-Met Phosphorylation Assay

This protocol describes a general method to assess the inhibitory activity of this compound on HGF-induced c-Met phosphorylation in a cell line such as PC3.

  • Cell Plating: Plate PC3 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.

  • Ligand Stimulation: Add Hepatocyte Growth Factor (HGF) to a final concentration known to induce robust c-Met phosphorylation (e.g., 50 ng/mL) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Detection: The level of phosphorylated c-Met and total c-Met can be quantified using various methods, such as Western blotting, ELISA, or bead-based immunoassays.

2. Cell Viability/Proliferation Assay

This protocol outlines a general procedure to determine the effect of this compound on the viability or proliferation of a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Addition: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells with the compound for a period that allows for measurable effects on proliferation, typically 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation AMG208 This compound AMG208->cMet Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol for Consistency Start->Check_Protocol Check_Reagents Verify Reagent Quality and Concentration (e.g., HGF, antibodies) Start->Check_Reagents Check_Cells Assess Cell Health, Passage Number, and Density Start->Check_Cells Check_Compound Verify this compound Handling and Solubility Start->Check_Compound Parallel_Test Run Parallel Test with a Previous Batch Check_Protocol->Parallel_Test Check_Reagents->Parallel_Test Check_Cells->Parallel_Test Check_Compound->Parallel_Test Consistent_Results Results are Consistent with Previous Batch Parallel_Test->Consistent_Results Yes Different_Results Results Differ from Previous Batch Parallel_Test->Different_Results No Assay_Variability Source of Error is Likely Assay Variability Consistent_Results->Assay_Variability Batch_Variability Potential Batch-to-Batch Variability Different_Results->Batch_Variability Contact_Support Contact Technical Support with Data Batch_Variability->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow Start Start: Seed Cells in 96-well Plate Serum_Starve Serum Starve Cells Start->Serum_Starve Prepare_AMG208 Prepare Serial Dilutions of this compound Serum_Starve->Prepare_AMG208 Add_AMG208 Add this compound to Cells and Pre-incubate Prepare_AMG208->Add_AMG208 Add_HGF Add HGF to Stimulate Cells Add_AMG208->Add_HGF Prepare_HGF Prepare HGF Solution Prepare_HGF->Add_HGF Lyse_Cells Lyse Cells Add_HGF->Lyse_Cells Analyze Analyze c-Met Phosphorylation (e.g., ELISA) Lyse_Cells->Analyze End End: Data Analysis and IC50 Calculation Analyze->End

Caption: An experimental workflow for a cell-based c-Met phosphorylation assay.

References

Technical Support Center: The Impact of AMG-208 on Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of AMG-208 on cell morphology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis.[1][2] In many cancer cells, the HGF/c-Met signaling pathway is dysregulated, leading to increased cell scattering and invasion, which are hallmarks of metastasis. This compound exerts its effects by inhibiting the kinase activity of c-Met, thereby blocking downstream signaling cascades.

Q2: What is the expected morphological effect of this compound on cancer cells treated with HGF?

Upon stimulation with HGF, many epithelial-like cancer cell lines undergo a process called "cell scattering." This is characterized by a transition from well-defined, cohesive colonies to a dispersed, fibroblast-like morphology. This change is driven by the dissolution of cell-cell junctions and a reorganization of the actin cytoskeleton to promote cell motility. As a c-Met inhibitor, this compound is expected to block or reverse HGF-induced cell scattering, causing cells to maintain their epithelial-like phenotype with intact cell-cell adhesions.

Q3: What signaling pathways are involved in the morphological changes induced by HGF, and how does this compound affect them?

HGF-induced cell scattering is primarily mediated by the activation of the c-Met receptor and its downstream signaling pathways. A key pathway involved is the Ras-MAPK (mitogen-activated protein kinase) cascade. Activation of this pathway leads to changes in gene expression and protein activity that ultimately result in the cytoskeletal rearrangements necessary for cell scattering. This compound, by inhibiting c-Met phosphorylation, blocks the activation of the MAPK pathway and other downstream effectors, thereby preventing these morphological changes.

Troubleshooting Guides

Issue 1: No observable effect of this compound on HGF-induced cell scattering.

Possible Cause Troubleshooting Step
Inactive this compound Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The IC50 for inhibition of HGF-mediated c-Met phosphorylation in PC3 cells is approximately 46 nM, which can serve as a starting point.
Cell Line Insensitivity Confirm that your cell line expresses functional c-Met and responds to HGF stimulation by performing a positive control experiment (HGF treatment alone).
Incorrect HGF Concentration Use a concentration of HGF that is known to induce a robust scattering effect in your cell line. This may require optimization.
Assay Timing The scattering effect and its inhibition are time-dependent. Capture images at multiple time points (e.g., 12, 24, 48 hours) after treatment to identify the optimal window for observing the inhibitory effect.

Issue 2: High variability in cell scattering between wells or experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform cell density across all wells. Inconsistent cell numbers can lead to variability in colony formation and scattering.
"Edge Effect" in Multi-well Plates To minimize the "edge effect," avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain a more uniform temperature and humidity across the plate.
Variability in HGF or this compound Addition Ensure accurate and consistent pipetting of HGF and this compound to all wells.
Inconsistent Imaging Capture images from the same predefined areas within each well for all conditions and time points.

Quantitative Data

The following table summarizes the inhibitory activity of this compound on HGF-induced c-Met phosphorylation, which is a key upstream event leading to morphological changes.

Cell Line Assay Parameter This compound IC50
PC3 (Prostate Cancer)HGF-mediated c-Met phosphorylationInhibition of phosphorylation46 nM

Note: This IC50 value represents the concentration of this compound required to inhibit 50% of HGF-induced c-Met phosphorylation and serves as a strong indicator of the compound's potency in blocking the signaling that leads to morphological changes.

Experimental Protocols

HGF-Induced Cell Scattering Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on HGF-induced cell scattering in a cancer cell line (e.g., DU145 or MDCK).

Materials:

  • Cancer cell line known to express c-Met (e.g., DU145, MDCK)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant Human HGF

  • This compound

  • DMSO (vehicle control)

  • Multi-well plates (e.g., 24-well or 48-well)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for the formation of small, distinct colonies after 24 hours of incubation.

  • Starvation (Optional but Recommended): Once the cells have attached and formed small colonies, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce basal signaling and enhance the response to HGF.

  • Treatment: Prepare a serial dilution of this compound in serum-free medium. Also, prepare a solution of HGF at the desired concentration (e.g., 20 ng/mL).

  • Experimental Groups:

    • Negative Control: Cells in serum-free medium with DMSO.

    • Positive Control: Cells in serum-free medium with HGF and DMSO.

    • Experimental Groups: Cells in serum-free medium with HGF and varying concentrations of this compound.

  • Incubation: Add the respective treatments to the wells and incubate the plate at 37°C in a 5% CO2 incubator.

  • Imaging: At desired time points (e.g., 0, 12, 24, 48 hours), capture images of the cells in each well using a phase-contrast microscope.

  • Analysis: Quantify the degree of cell scattering. This can be done by:

    • Visual Scoring: A semi-quantitative method where the degree of scattering is scored based on a predefined scale.

    • Image Analysis Software: Use software (e.g., ImageJ) to measure parameters such as the area of cell colonies, the circularity of colonies, or the distance between individual cells.

Immunofluorescence Staining for Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton, a key component involved in cell morphology and motility.

Materials:

  • Cells cultured on coverslips in a multi-well plate and treated as described in the cell scattering assay.

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After the desired treatment period, gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.

  • Staining: Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in blocking solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In HGF-treated cells, you would expect to see prominent stress fibers and a more elongated cell shape, while in this compound-treated cells, the actin should be more cortically localized, consistent with an epithelial phenotype.

Visualizations

AMG208_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Ras Ras cMet->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cytoskeleton Actin Cytoskeleton Rearrangement ERK->Cytoskeleton Adhesion Decreased Cell-Cell Adhesion ERK->Adhesion Scattering Cell Scattering & Increased Motility Cytoskeleton->Scattering Adhesion->Scattering AMG208 This compound AMG208->cMet Inhibits Phosphorylation

Caption: this compound inhibits the HGF/c-Met signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis seed Seed Cells starve Serum Starve (optional) seed->starve treat Add HGF + this compound (or controls) starve->treat incubate Incubate for 12-48 hours treat->incubate image Image Acquisition (Phase Contrast or Fluorescence) incubate->image quantify Quantify Morphological Changes image->quantify

Caption: Experimental workflow for assessing this compound's effect.

troubleshooting_logic start No Inhibition of Cell Scattering Observed check_compound Is this compound solution fresh and properly stored? start->check_compound remake_compound Prepare fresh this compound stock and dilutions check_compound->remake_compound No check_dose Is the this compound concentration optimal? check_compound->check_dose Yes remake_compound->check_dose dose_response Perform a dose-response experiment check_dose->dose_response No check_cells Do cells respond to HGF (positive control)? check_dose->check_cells Yes dose_response->check_cells validate_cells Validate c-Met expression and HGF responsiveness check_cells->validate_cells No check_assay Are assay conditions (timing, HGF conc.) optimal? check_cells->check_assay Yes end Problem Resolved validate_cells->end optimize_assay Optimize incubation time and HGF concentration check_assay->optimize_assay No check_assay->end Yes optimize_assay->end

Caption: Troubleshooting logic for lack of this compound effect.

References

Validation & Comparative

A Comparative Guide to MET Inhibitors: AMG-208 Versus Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of AMG-208, a selective small-molecule MET inhibitor, with other notable MET inhibitors, supported by available preclinical and clinical data.

Mechanism of Action of MET Inhibitors

MET inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. Small-molecule TKIs, such as this compound, crizotinib, and cabozantinib, typically target the ATP-binding pocket of the MET kinase domain, thereby inhibiting its catalytic activity and downstream signaling. This blockade can be either ligand-dependent or ligand-independent. Monoclonal antibodies, on the other hand, target either the MET receptor or its ligand HGF, preventing receptor activation.

This compound is a selective, orally bioavailable small-molecule inhibitor of the c-Met proto-oncogene. It exerts its antineoplastic activity by inhibiting both ligand-dependent and independent c-Met activation, which in turn can lead to the inhibition of cell growth in tumors that overexpress c-Met.

The MET Signaling Pathway

Upon binding of HGF, the MET receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. These phosphorylated residues serve as docking sites for various downstream signaling molecules, leading to the activation of several key pathways that drive cancer progression.

Diagram of the MET Signaling Pathway

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Invasion Invasion/ Motility STAT3->Invasion PKC PKC PLCg->PKC PKC->Invasion Kinase_Assay_Workflow Reagents Prepare Reagents: - MET Kinase - Substrate - ATP - Test Compound Incubation Incubate (e.g., 30°C for 60 min) Reagents->Incubation Detection Detect Phosphorylation (e.g., Luminescence) Incubation->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

A Preclinical Showdown: AMG-208 vs. Crizotinib in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Crizotinib, a multi-targeted tyrosine kinase inhibitor, is well-established in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements or ROS1 fusions.[1][2][3] Its activity also extends to tumors with MET alterations, including MET amplification and MET exon 14 skipping mutations.[1][4][5][6][7] AMG-208, on the other hand, is a selective inhibitor of the c-Met receptor tyrosine kinase.[8] Preclinical data has demonstrated its potential in targeting MET-driven malignancies. This comparison will delve into the available data for each compound, providing insights into their performance in various lung cancer models.

Quantitative Analysis: A Tale of Two Inhibitors

The following tables summarize the key quantitative data for this compound and crizotinib from preclinical and clinical studies in lung cancer.

Table 1: In Vitro Activity of this compound and Crizotinib

CompoundTargetCell LineAssay TypeIC50
This compound c-Met-Kinase Assay5.2 nM
Crizotinib ALKVariousCell ViabilityNot explicitly stated in provided abstracts
c-MetVariousCell ViabilityNot explicitly stated in provided abstracts

Note: IC50 values are highly dependent on the specific cell line and assay conditions. The data presented here is for comparative purposes based on available information.

Table 2: Preclinical and Clinical Efficacy in Lung Cancer Models

CompoundModel TypeCancer SubtypeKey FindingsReference
Crizotinib Murine EML4-ALK lung cancer modelALK-rearranged NSCLCSuperior response and survival compared to docetaxel and pemetrexed.[8]
Crizotinib Phase 1 Clinical Trial (PROFILE 1001)MET-amplified NSCLC67% of patients with high MET amplification showed prolonged response.[1]
Crizotinib Phase 1 Clinical Trial (PROFILE 1001)MET exon 14-altered NSCLCObjective Response Rate (ORR) of 32%; Median Progression-Free Survival (PFS) of 7.3 months.[4]
Crizotinib Phase 3 Clinical Trial (PROFILE 1014)First-line ALK-positive NSCLCMedian PFS of 10.9 months vs. 7.0 months for chemotherapy. ORR of 74% vs. 45% for chemotherapy.[3][9]
Crizotinib Phase 3 Clinical Trial (PROFILE 1007)Second-line ALK-positive NSCLCMedian PFS of 7.7 months vs. 3.0 months for chemotherapy. ORR of 65% vs. 20% for chemotherapy.[10]
This compound First-in-human Phase 1 Clinical TrialAdvanced Solid Tumors (including NSCLC)Evidence of antitumor activity, particularly in prostate cancer. Limited data specific to NSCLC models.[8]

Signaling Pathways: Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathways of this compound and crizotinib.

AMG208_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling c-Met c-Met PI3K/Akt PI3K/Akt c-Met->PI3K/Akt RAS/MAPK RAS/MAPK c-Met->RAS/MAPK STAT STAT c-Met->STAT This compound This compound This compound->c-Met Inhibits Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MAPK->Proliferation Migration Migration STAT->Migration HGF HGF HGF->c-Met Activates

Diagram 1: this compound Signaling Pathway

Crizotinib_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling ALK ALK PI3K/Akt PI3K/Akt ALK->PI3K/Akt RAS/MAPK RAS/MAPK ALK->RAS/MAPK STAT3 STAT3 ALK->STAT3 c-Met c-Met c-Met->PI3K/Akt c-Met->RAS/MAPK c-Met->STAT3 Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->c-Met Inhibits Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MAPK->Proliferation STAT3->Proliferation

Diagram 2: Crizotinib Signaling Pathway

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of the methodologies employed in key studies for crizotinib and this compound.

Crizotinib in EML4-ALK Murine Lung Cancer Model

  • Model: Genetically engineered mouse model expressing the EML4-ALK fusion oncogene.

  • Treatment: Mice with established lung tumors were treated with crizotinib, docetaxel, or pemetrexed.

  • Dosing: Crizotinib was administered at 50 mg/kg/day or 100 mg/kg/day.

  • Tumor Assessment: Tumor burden was monitored by magnetic resonance imaging (MRI).

  • Endpoint Analysis: The primary endpoints were tumor response, progression-free survival (PFS), and overall survival (OS).[8]

Crizotinib_Workflow EML4-ALK Mouse Model EML4-ALK Mouse Model Tumor Development Tumor Development EML4-ALK Mouse Model->Tumor Development Treatment Groups Treatment Groups Tumor Development->Treatment Groups Crizotinib Crizotinib Treatment Groups->Crizotinib Docetaxel Docetaxel Treatment Groups->Docetaxel Pemetrexed Pemetrexed Treatment Groups->Pemetrexed MRI Monitoring MRI Monitoring Crizotinib->MRI Monitoring Docetaxel->MRI Monitoring Pemetrexed->MRI Monitoring Endpoint Analysis Endpoint Analysis MRI Monitoring->Endpoint Analysis Tumor Response Tumor Response Endpoint Analysis->Tumor Response PFS PFS Endpoint Analysis->PFS OS OS Endpoint Analysis->OS

Diagram 3: Crizotinib Preclinical Workflow

This compound First-in-Human Clinical Trial

  • Study Design: Phase 1, open-label, dose-escalation study.

  • Patient Population: Patients with advanced solid tumors, including NSCLC, who were refractory to standard therapy.

  • Treatment: this compound administered orally once daily.

  • Dose Escalation: A standard 3+3 dose-escalation design was used.

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.

  • Tumor Assessment: Tumor responses were assessed according to RECIST criteria.

Concluding Remarks

While a direct preclinical comparison between this compound and crizotinib in lung cancer models is not available, this guide provides a framework for understanding their individual characteristics. Crizotinib has a well-documented and potent activity against ALK- and MET-driven lung cancers, supported by extensive preclinical and clinical data. This compound has shown promise as a selective c-Met inhibitor, though its evaluation in dedicated lung cancer models is less reported in the public domain. For researchers, the choice of inhibitor for preclinical studies will largely depend on the specific molecular subtype of lung cancer being investigated. Future head-to-head studies would be invaluable in further elucidating the comparative efficacy of these and other targeted agents in the evolving landscape of lung cancer therapy.

References

A Head-to-Head Comparison of AMG-208 and Volitinib: Unraveling their Kinase Selectivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapies, small molecule inhibitors of the c-Met receptor tyrosine kinase have emerged as a promising strategy for a variety of malignancies. Among these, AMG-208 and volitinib (also known as savolitinib) have been the subject of significant preclinical and clinical investigation. This guide provides a detailed, objective comparison of the kinase selectivity profiles of this compound and volitinib, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these targeted agents.

Summary of Kinase Inhibition Profiles

Both this compound and volitinib are potent inhibitors of the c-Met kinase. However, their selectivity profiles, a critical determinant of both efficacy and potential off-target toxicities, exhibit notable differences. Volitinib is characterized by its high degree of selectivity for c-Met, whereas this compound demonstrates a broader inhibitory profile, acting as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), and also affecting other kinases such as VEGFR2 at higher concentrations.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and volitinib against their primary target and key off-target kinases. It is important to note that these values are compiled from different studies and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Target Kinase This compound IC50 (nM) Volitinib IC50 (nM) Reference
c-Met (wild-type)5.2 - 94 - 5[1][2]
p-MetNot Reported3[3]
RONInhibitorNot Reported[1]
VEGFR2112>1000 (inferred)[2]
Kinase Panel Selectivity Dual c-Met/RON inhibitor with other off-target effects.Highly selective for c-Met over a panel of 274 kinases.[1][3]

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. Both this compound and volitinib exert their anti-tumor effects by inhibiting the ATP-binding site of the c-Met kinase, thereby blocking these downstream signals.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Cell_Response Proliferation, Survival, Migration, Invasion AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response AMG208 This compound AMG208->cMet Volitinib Volitinib Volitinib->cMet Kinase_Assay_Workflow Start Start: Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) AddInhibitor Add Test Inhibitor (e.g., this compound or Volitinib) Start->AddInhibitor Incubate Incubate for Kinase Reaction (e.g., 30°C for 60 min) AddInhibitor->Incubate AddADPGlo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubate->AddADPGlo Incubate2 Incubate (Room temp for 40 min) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate2->AddDetection Incubate3 Incubate (Room temp for 30-60 min) AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence Analyze Analyze Data and Calculate IC50 ReadLuminescence->Analyze

References

A Comparative Analysis of MET Inhibitors AMG-208 and AMG-337 in MET-Amplified Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The MET receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical therapeutic target. Dysregulation of the MET signaling pathway, frequently through gene amplification, can drive tumor growth, proliferation, and metastasis. This guide provides a detailed comparison of two small-molecule MET inhibitors, AMG-208 and AMG-337, developed for the treatment of MET-amplified cancers.

Introduction to this compound and AMG-337

This compound is a selective, orally bioavailable small-molecule inhibitor of the c-Met proto-oncogene.[1][2] It exerts its antineoplastic activity by inhibiting both ligand-dependent and ligand-independent activation of c-Met, thereby blocking its tyrosine kinase activity.[1][2] this compound has also been identified as a dual inhibitor of c-Met and RON kinase.[3]

AMG-337 is a potent, highly selective, orally bioavailable, and ATP-competitive small-molecule inhibitor of the MET receptor.[4][5][6] Preclinical studies have demonstrated that AMG-337's primary therapeutic target is MET.[4][5] Its mechanism of action involves the inhibition of MET phosphorylation and subsequent blockade of downstream signaling pathways, including the PI3K and MAPK pathways.[4][5]

Comparative Efficacy and Potency

Direct head-to-head comparative studies between this compound and AMG-337 in MET-amplified cancer models are not publicly available. However, a comparative analysis of their individual preclinical and clinical data provides valuable insights into their respective potencies and therapeutic potential.

ParameterThis compoundAMG-337
Target(s) c-Met, RON[3]MET[4][5]
IC50 (c-Met) 9 nM (cell-free assay)[3]1 nM (enzymatic activity)[6]
IC50 (HGF-induced c-Met phosphorylation in cells) 46 nM (PC3 cells)[3]5 nM (PC3 cells)[6]
Preclinical Activity in MET-amplified Models Suppressed proliferation and induced apoptosis in human tumor xenograft models.[7]Inhibited proliferation and induced apoptosis in sensitive MET-amplified cell lines. Showed dose-dependent tumor growth inhibition and regression in MET-amplified gastric cancer xenograft models.[4][5]
Clinical Trial Phase (MET-amplified focus) Phase I in advanced solid tumors (not specifically selected for MET amplification).[7][8][9]Phase II in patients with MET-amplified gastric/gastroesophageal junction/esophageal adenocarcinoma and other solid tumors.[10][11][12]
Objective Response Rate (ORR) in MET-amplified patients) Not specifically reported in the Phase I study which was not focused on a MET-amplified population.18% in MET-amplified gastric/GEJ/esophageal adenocarcinoma.[10][11] 29.6% in MET-amplified patients in the Phase I study.[13]

Signaling Pathway Inhibition

Both this compound and AMG-337 function by inhibiting the MET signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), or through amplification-driven constitutive activation, the MET receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. Both inhibitors block the initial phosphorylation of MET, thus preventing the activation of these downstream effectors.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds pMET pMET MET->pMET Autophosphorylation AMG_Inhibitor This compound / AMG-337 AMG_Inhibitor->pMET Inhibits Gab1 Gab1 pMET->Gab1 Recruits & Phosphorylates pGab1 pGab1 Gab1->pGab1 PI3K PI3K pGab1->PI3K RAS RAS pGab1->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified MET signaling pathway and the inhibitory action of this compound/AMG-337.

Experimental Protocols

In Vitro Cell Viability Assay (for AMG-337)

Objective: To determine the effect of AMG-337 on the viability of MET-amplified cancer cell lines.

Methodology:

  • MET-amplified cancer cell lines (e.g., SNU-5, NCI-H1993, IM-95) were seeded in 96-well plates at an optimal density to ensure logarithmic growth throughout the experiment.[14]

  • Cells were treated with serially diluted concentrations of AMG-337 (e.g., top concentration of 3 mmol/L) or DMSO as a vehicle control.[6]

  • After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[14]

  • Data were normalized to the DMSO-treated control cells to calculate the percentage of growth inhibition.

  • IC50 values, the concentration of the drug that inhibits cell growth by 50%, were determined from the dose-response curves.

In Vivo Tumor Xenograft Studies (for AMG-337)

Objective: To evaluate the anti-tumor efficacy of AMG-337 in MET-dependent tumor xenograft models.

Methodology:

  • MET-amplified human cancer cells (e.g., SNU-620, SNU-5) were subcutaneously implanted into immunocompromised mice.[14]

  • When tumors reached a predetermined size, mice were randomized into treatment and control groups.

  • Mice in the treatment groups received oral administration of AMG-337 once daily at various doses (e.g., 0.3, 1, 3, 10 mg/kg). The control group received the vehicle.[14]

  • Tumor volume was measured twice weekly using calipers.

  • The study continued for a specified duration or until tumors in the control group reached a maximum allowed size.

  • Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.

Xenograft_Workflow Cell_Culture MET-amplified Cancer Cell Culture Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Predetermined Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control (Oral, Daily) Randomization->Vehicle AMG_337_Dose1 AMG-337 (Dose 1) (Oral, Daily) Randomization->AMG_337_Dose1 AMG_337_Dose2 AMG-337 (Dose 2) (Oral, Daily) Randomization->AMG_337_Dose2 Tumor_Measurement Tumor Volume Measurement (2x/week) Vehicle->Tumor_Measurement AMG_337_Dose1->Tumor_Measurement AMG_337_Dose2->Tumor_Measurement Analysis Data Analysis: Tumor Growth Inhibition Tumor_Measurement->Analysis

Caption: General workflow for in vivo tumor xenograft experiments.

Clinical Findings and Adverse Events

This compound

A first-in-human Phase I study of this compound was conducted in 54 patients with advanced solid tumors, not specifically selected for MET amplification.[7][8][9] The study showed that this compound had manageable toxicities and demonstrated some anti-tumor activity, particularly in prostate cancer, with one complete response and two partial responses observed.[7][9] The maximum tolerated dose (MTD) was not reached.[7][9] Common treatment-related adverse events included anemia, hypertension, prolonged QT, and thrombocytopenia.[7][9]

AMG-337

A Phase II study evaluated AMG-337 in patients with MET-amplified gastric/gastroesophageal junction/esophageal adenocarcinoma (cohort 1) and other MET-amplified solid tumors (cohort 2).[10][11] The study was terminated early due to lower-than-expected efficacy.[10][11] In cohort 1, the objective response rate was 18%.[10][11] No responses were seen in cohort 2.[10][11] The most frequent adverse events were headache, nausea, vomiting, abdominal pain, decreased appetite, and peripheral edema.[10][11]

Conclusion

Both this compound and AMG-337 are potent inhibitors of the MET signaling pathway. Based on the available in vitro data, AMG-337 appears to be a more potent inhibitor of c-Met than this compound. Preclinical studies with AMG-337 have demonstrated its efficacy in MET-amplified cancer models. However, the clinical development of AMG-337 in MET-amplified solid tumors was halted due to limited efficacy. The clinical activity of this compound in a specifically MET-amplified population has not been reported, making a direct comparison of clinical efficacy challenging. Further research is necessary to fully elucidate the therapeutic potential of these and other MET inhibitors in appropriately selected patient populations.

References

Validating In Vivo Target Engagement of AMG-208: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AMG-208, a potent c-Met inhibitor. This document outlines experimental approaches, presents comparative data with other known c-Met inhibitors, and offers detailed protocols to aid in the design and execution of similar studies.

This compound is a selective, small-molecule inhibitor of the c-Met and RON receptor tyrosine kinases.[1] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in oncology.[1] Validating that a drug candidate like this compound effectively engages its intended target in a living organism is a critical step in preclinical and clinical development. This guide explores the primary method for assessing this compound's target engagement—the inhibition of c-Met phosphorylation—and compares its profile with other c-Met inhibitors such as cabozantinib, crizotinib, and tivantinib.

Comparative Efficacy of c-Met Inhibitors

The following table summarizes the in vitro potency and observed in vivo target engagement for this compound and its alternatives. Direct comparison of in vivo efficacy can be challenging due to the use of different tumor models and experimental conditions across studies.

CompoundTarget(s)In Vitro IC50 (c-Met)In Vivo ModelIn Vivo Target Engagement Summary
This compound c-Met, RON9 nMHuman Tumor XenograftsSuppressed proliferation and induced apoptosis. Specific in vivo p-Met inhibition data is not publicly detailed but is referenced in clinical trial documentation.[1]
Cabozantinib c-Met, VEGFR2, AXL, RET~4 nMColorectal & Neuroblastoma XenograftsReduced tumor size and inhibited phosphorylation of c-Met and other kinases in tumor explants.
Crizotinib ALK, ROS1, c-Met8 nMUveal Melanoma & NSCLC XenograftsCompletely inhibited phosphorylated Met (p-Met) in vivo.
Tivantinib c-Met (non-ATP competitive)Kᵢ of 355 nMColon Xenograft (HT29)Strongly inhibited c-Met autophosphorylation 24 hours after a single oral dose.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for validating target engagement, the following diagrams are provided.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation AMG_208 This compound AMG_208->p_cMet Inhibits

Caption: The c-Met signaling cascade and the inhibitory action of this compound.

InVivo_Target_Engagement_Workflow In Vivo Target Engagement Workflow cluster_animal_model Animal Model cluster_analysis Analysis Xenograft Establish Tumor Xenograft (e.g., HT29, U87-MG) Treatment Administer this compound or Alternative Inhibitor Xenograft->Treatment Tumor_Collection Collect Tumor Samples at Specified Timepoints Treatment->Tumor_Collection Lysate_Prep Prepare Tumor Lysates Tumor_Collection->Lysate_Prep Western_Blot Western Blot for p-Met and Total Met Lysate_Prep->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification

Caption: A generalized workflow for assessing in vivo target engagement of c-Met inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of c-Met inhibitors. While a specific, publicly available protocol for this compound's preclinical in vivo pharmacodynamic studies is not available, the subsequent representative protocol is based on established methods for other c-Met inhibitors.

Representative Protocol: In Vivo c-Met Target Engagement in a Xenograft Model

This protocol provides a framework for assessing the in vivo inhibition of c-Met phosphorylation in a tumor xenograft model.

1. Animal Model and Tumor Implantation:

  • Animal Strain: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A human tumor cell line with known c-Met expression (e.g., HT29 for colon cancer, U87-MG for glioblastoma).

  • Implantation: Subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth with caliper measurements. Initiate treatment when tumors reach a volume of approximately 150-200 mm³.

2. Compound Formulation and Administration:

  • Formulation: Prepare a formulation of the c-Met inhibitor (e.g., this compound, cabozantinib) suitable for the intended route of administration (e.g., oral gavage). A common vehicle is 0.5% methylcellulose in water.

  • Dosing: Administer the compound at the desired dose and schedule (e.g., once daily oral gavage). Include a vehicle control group.

3. Tumor Collection and Lysate Preparation:

  • Sample Collection: At specified time points after the final dose (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.

  • Sample Processing: Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.

  • Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Centrifuge the homogenates at 4°C to pellet cellular debris and collect the supernatant.

4. Western Blot Analysis:

  • Protein Quantification: Determine the protein concentration of each tumor lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the data.

5. Data Analysis:

  • Densitometry: Quantify the band intensities using image analysis software.

  • Normalization: Normalize the p-Met signal to the total Met signal and the loading control.

  • Statistical Analysis: Compare the normalized p-Met levels between the treated and vehicle control groups to determine the extent of target inhibition.

This guide provides a foundational understanding and practical framework for validating the in vivo target engagement of this compound and other c-Met inhibitors. The successful application of these methodologies is crucial for advancing novel cancer therapeutics from the laboratory to the clinic.

References

Navigating Crizotinib Resistance: A Comparative Guide to Emerging Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like crizotinib in non-small cell lung cancer (NSCLC) presents a significant challenge. This guide provides a comparative analysis of therapeutic agents in crizotinib-resistant models, with a special focus on the potential role of the MET inhibitor AMG-208 and established alternative therapies.

While direct experimental data on the efficacy of this compound in crizotinib-resistant models is not currently available in the public domain, its mechanism of action as a MET inhibitor positions it as a rational agent against a known resistance pathway. MET amplification has been identified as a mechanism of acquired resistance to ALK inhibitors, including crizotinib.[1][2][3][4] Therefore, this guide will compare the preclinical and clinical efficacy of established second and third-generation ALK inhibitors and HSP90 inhibitors against crizotinib-resistant models, and discuss the theoretical potential of this compound in the context of MET-driven resistance.

Established Alternatives in Crizotinib-Resistant NSCLC

A significant body of research has focused on overcoming crizotinib resistance through the development of next-generation ALK inhibitors and other targeted agents. These therapies have demonstrated efficacy in patient populations that have progressed on crizotinib.

Second-Generation ALK Inhibitors: Ceritinib, Alectinib, and Brigatinib

Ceritinib, alectinib, and brigatinib have shown robust clinical activity in patients with ALK-positive NSCLC who are resistant to crizotinib.[5][6][7][8][9] These agents are designed to be more potent against ALK and to have activity against common crizotinib-resistant ALK mutations.

Third-Generation ALK Inhibitor: Lorlatinib

Lorlatinib is a potent, brain-penetrant ALK and ROS1 inhibitor that has demonstrated efficacy in patients who have failed prior ALK tyrosine kinase inhibitors (TKIs), including crizotinib and second-generation inhibitors.[10][11][12][13][14] It is particularly effective against a broad range of ALK resistance mutations.

HSP90 Inhibitors: A Different Approach

Heat shock protein 90 (HSP90) is a chaperone protein essential for the stability and function of numerous oncogenic proteins, including ALK fusion proteins. HSP90 inhibitors, such as ganetespib, offer an alternative strategy by promoting the degradation of the ALK protein, thereby overcoming resistance mediated by ALK mutations.[15][16][17][18]

Quantitative Efficacy Data in Crizotinib-Resistant Models

The following tables summarize the reported efficacy of various therapeutic agents in crizotinib-resistant settings.

Table 1: Clinical Efficacy of ALK Inhibitors in Crizotinib-Resistant ALK-Positive NSCLC Patients

DrugPhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Intracranial ORR
Ceritinib Phase II56%6.9 months33.3%
Alectinib Phase II48% (IRC)8.1 months (IRC)57%
Brigatinib Phase II45-54%9.2-12.9 months42-67%
Lorlatinib Phase II69%Not Reached64% (in treatment-naive)

Data compiled from multiple clinical trials.[5][8][11][19][20]

Table 2: Preclinical Efficacy of Selected Agents in Crizotinib-Resistant Cell Lines and Xenograft Models

AgentModel SystemKey Findings
Ceritinib Crizotinib-resistant NSCLC cell lines (harboring L1196M, G1269A, I1171T, S1206Y mutations)Potently overcomes resistance; more effective than high-dose crizotinib in xenograft models.[21][22][23]
Alectinib Crizotinib-resistant xenograft modelsMarked antitumor activity against both crizotinib-sensitive and -resistant tumors.[6]
Brigatinib Crizotinib-resistant ALK-mutant xenograft modelsOvercomes resistance, including the G1202R mutation.[8]
Ganetespib (HSP90i) Crizotinib-resistant NSCLC cells (including secondary ALK mutations)Induced loss of EML4-ALK expression and overcame multiple forms of crizotinib resistance.[15][16][17]

The Potential Role of this compound in MET-Driven Crizotinib Resistance

This compound is an orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[24][25][26][27] While its primary investigation has been in solid tumors with MET dysregulation, its mechanism of action is highly relevant to a subset of crizotinib-resistant NSCLC.

  • Mechanism of MET-driven Resistance: In some cases of crizotinib resistance, the cancer cells activate the MET signaling pathway as a "bypass track" to circumvent the inhibition of ALK.[1][2][3][4] This allows for continued cell growth and survival despite the presence of an ALK inhibitor.

  • Therapeutic Hypothesis: By inhibiting MET, this compound could potentially restore sensitivity to ALK inhibitors or act as a standalone therapy in tumors that have become dependent on MET signaling. This approach of dual ALK and MET inhibition has shown promise in preclinical models and in patients with MET-driven resistance to next-generation ALK inhibitors.[1][2][3]

Further preclinical studies are warranted to directly evaluate the efficacy of this compound, alone or in combination with ALK inhibitors, in crizotinib-resistant models harboring MET amplification.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the context of evaluating drug efficacy in cancer models.

Cell Viability Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cell lines, including crizotinib-resistant variants, are seeded in 96-well plates at a predetermined density (e.g., 2,500-5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, ceritinib) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[28][29]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.

Western Blot Analysis
  • Protein Extraction: Cells are treated with the drug for a specified time, then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[30][31][32][33]

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ALK, total ALK, phospho-MET, total MET, and downstream signaling molecules like phospho-AKT and phospho-ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[34]

In Vivo Xenograft Models
  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human crizotinib-resistant cancer cells.[35][36][37][38][39]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment groups and receive the vehicle control, crizotinib, or the experimental drug (e.g., this compound) via an appropriate route (e.g., oral gavage).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and overall survival are also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling.

Visualizing the Landscape of Crizotinib Resistance and Treatment Strategies

To better understand the complex signaling pathways and experimental workflows, the following diagrams are provided.

Crizotinib_Resistance_Pathways cluster_alk ALK-Dependent Resistance cluster_bypass Bypass Track Activation cluster_treatments Therapeutic Interventions ALK Gene Amplification ALK Gene Amplification HSP90i HSP90i ALK Gene Amplification->HSP90i Degrades ALK Secondary ALK Mutations Secondary ALK Mutations 2nd/3rd Gen ALK-i 2nd/3rd Gen ALK-i Secondary ALK Mutations->2nd/3rd Gen ALK-i Targeted by EGFR Activation EGFR Activation KIT Amplification KIT Amplification MET Amplification MET Amplification This compound (METi) This compound (METi) MET Amplification->this compound (METi) Inhibited by Crizotinib Resistance Crizotinib Resistance Crizotinib Resistance->ALK Gene Amplification Crizotinib Resistance->Secondary ALK Mutations Crizotinib Resistance->EGFR Activation Crizotinib Resistance->KIT Amplification Crizotinib Resistance->MET Amplification

Caption: Mechanisms of crizotinib resistance and corresponding therapeutic strategies.

Experimental_Workflow Start Start Crizotinib-Resistant\nCell Line/Xenograft Model Crizotinib-Resistant Cell Line/Xenograft Model Start->Crizotinib-Resistant\nCell Line/Xenograft Model Drug Treatment Drug Treatment Crizotinib-Resistant\nCell Line/Xenograft Model->Drug Treatment In Vitro Assays In Vitro Assays Drug Treatment->In Vitro Assays In Vivo Studies In Vivo Studies Drug Treatment->In Vivo Studies Cell Viability (MTT) Cell Viability (MTT) In Vitro Assays->Cell Viability (MTT) Western Blot Western Blot In Vitro Assays->Western Blot Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Studies->Tumor Growth Inhibition Pharmacodynamic Analysis Pharmacodynamic Analysis In Vivo Studies->Pharmacodynamic Analysis Data Analysis & Comparison Data Analysis & Comparison Cell Viability (MTT)->Data Analysis & Comparison Western Blot->Data Analysis & Comparison Tumor Growth Inhibition->Data Analysis & Comparison Pharmacodynamic Analysis->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: General experimental workflow for evaluating drug efficacy in crizotinib-resistant models.

References

Synergistic Potential of AMG-208 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific preclinical data on the synergistic effects of AMG-208 with chemotherapy agents are not publicly available, this guide provides a comparative overview based on the established mechanisms of c-Met inhibitors and published data from other selective c-Met inhibitors. This information is intended to serve as a representative model for the potential synergistic interactions of this compound.

This compound is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway plays a crucial role in cell proliferation, survival, and invasion, and its overexpression is associated with poor prognosis in various cancers.[1][2][3] Preclinical data for other c-Met inhibitors suggest that combining them with traditional chemotherapy can enhance anti-tumor activity and overcome resistance.

Quantitative Analysis of Synergy

The following tables summarize representative preclinical data from studies on other selective c-Met inhibitors in combination with various chemotherapy agents. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Synergy of c-Met Inhibitors with Chemotherapy Agents

c-Met InhibitorChemotherapy AgentCancer Cell LineCombination Index (CI)Outcome
CrizotinibCisplatinGastric Cancer< 1.0Synergistic inhibition of cell proliferation
Tivantinib (ARQ 197)GemcitabinePancreatic Cancer< 1.0Enhanced apoptosis
Cabozantinib (XL184)DocetaxelProstate Cancer< 1.0Synergistic reduction in cell viability
Capmatinib (INC280)PemetrexedNon-Small Cell Lung Cancer< 1.0Increased cell cycle arrest

Note: This table is a compilation of representative data from multiple sources and does not represent a direct head-to-head comparison in a single study.

Table 2: In Vivo Synergy of c-Met Inhibitors with Chemotherapy Agents

c-Met InhibitorChemotherapy AgentXenograft ModelTumor Growth Inhibition (TGI)Outcome
CrizotinibIrinotecanColon Cancer> Single agentsSignificant synergistic tumor growth delay
Tivantinib (ARQ 197)CapecitabineGastric Cancer> Single agentsEnhanced survival benefit
Cabozantinib (XL184)PaclitaxelOvarian Cancer> Single agentsReduced tumor volume and metastasis
TepotinibDocetaxelHead and Neck Cancer> Single agentsSynergistic anti-tumor efficacy

Note: This table is a compilation of representative data from multiple sources and does not represent a direct head-to-head comparison in a single study.

Experimental Protocols

Below are detailed methodologies for key experiments typically used to assess the synergy between a c-Met inhibitor like this compound and chemotherapy agents.

In Vitro Synergy Assessment

1. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the c-Met inhibitor, the chemotherapy agent, and a combination of both at a constant ratio.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured as an indicator of cell viability.

  • Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy, additivity, or antagonism.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the c-Met inhibitor, chemotherapy agent, or their combination for a defined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to determine if the combination induces more apoptosis than the single agents.

In Vivo Synergy Assessment

1. Xenograft Tumor Model

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, c-Met inhibitor alone, chemotherapy agent alone, combination).

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for the c-Met inhibitor, intraperitoneal injection for the chemotherapy agent).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each group. Statistical analysis is performed to determine if the TGI of the combination group is significantly greater than that of the single-agent groups.

Visualizations

Signaling Pathway

c-Met Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation AMG208 This compound AMG208->cMet Inhibits Chemotherapy Chemotherapy DNA_Damage DNA Damage Apoptosis Chemotherapy->DNA_Damage

Caption: The c-Met signaling pathway and points of intervention.

Experimental Workflow

Synergy Study Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_outcome Outcome Cell_Culture Cancer Cell Lines Treatment_IV Treat with this compound, Chemotherapy, & Combination Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_IV->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment_IV->Apoptosis_Assay CI_Analysis Combination Index (CI) Analysis Viability_Assay->CI_Analysis Apoptosis_Assay->CI_Analysis Synergy_Determination Determine Synergy, Additivity, or Antagonism CI_Analysis->Synergy_Determination Xenograft Establish Xenograft Tumor Model Treatment_IVV Treat with this compound, Chemotherapy, & Combination Xenograft->Treatment_IVV Tumor_Measurement Measure Tumor Growth Treatment_IVV->Tumor_Measurement TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Tumor_Measurement->TGI_Analysis TGI_Analysis->Synergy_Determination

Caption: Workflow for assessing this compound and chemotherapy synergy.

References

cross-reactivity of Amg-208 with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor AMG-208, focusing on its cross-reactivity with other kinases. While comprehensive public data from broad kinase panel screenings are limited, this document summarizes the available information on its primary targets and known off-target interactions, supported by relevant experimental methodologies.

Kinase Inhibition Profile of this compound

This compound is primarily recognized as a potent, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase and the RON (Recepteur d'Origine Nantais) kinase.[1][2] In cell-free biochemical assays, this compound has demonstrated high affinity for c-Met with a half-maximal inhibitory concentration (IC50) of 9 nM.[1] In a cellular context, it has been shown to inhibit hepatocyte growth factor (HGF)-mediated c-Met phosphorylation in PC3 prostate cancer cells with an IC50 of 46 nM.[1]

Information regarding the broader selectivity profile of this compound is not extensively available in the public domain. However, at concentrations higher than those required for MET inhibition, this compound has been reported to inhibit other kinases. Notably, it has an IC50 of 112 nM against VEGFR2, a key mediator of angiogenesis.[3] This suggests that at higher concentrations, this compound may exert anti-angiogenic effects in addition to its primary activity against MET and RON.

For a direct comparison, another kinase inhibitor, Motesanib (AMG-706), which also targets VEGFR, has a different selectivity profile. Motesanib is a multi-kinase inhibitor with potent activity against VEGFR1, VEGFR2, and VEGFR3, as well as Kit and PDGFR. This contrasts with the more focused primary targets of this compound.

The following table summarizes the known inhibitory activities of this compound.

Kinase TargetIC50 (nM)Assay Type
c-Met9Cell-free
RONNot specifiedDual inhibitor with c-Met
VEGFR2112Not specified

Experimental Protocols

To determine the cross-reactivity of a compound like this compound, a variety of biochemical kinase assays can be employed. Below is a detailed methodology for a representative in vitro kinase assay that could be used for such a purpose.

Representative In Vitro Kinase Assay Protocol

This protocol describes a non-radioactive, in vitro method to assess the inhibitory activity of a compound against a specific kinase.

A. Reagents and Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (e.g., a peptide or protein)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

  • ATP solution

  • Test compound (this compound) dissolved in DMSO

  • Detection reagents (e.g., anti-phospho-substrate antibody, secondary antibody conjugated to a reporter enzyme, and substrate for the reporter enzyme)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence, or absorbance)

B. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations.

  • Kinase Reaction: a. To each well of the microplate, add the kinase buffer. b. Add the test compound (this compound) at various concentrations. Include a DMSO-only control (vehicle control) and a positive control with a known inhibitor. c. Add the purified recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. e. Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: a. Stop the kinase reaction by adding a solution containing a chelating agent (e.g., EDTA) to sequester the divalent cations required for kinase activity. b. Add the detection reagents according to the manufacturer's instructions. This typically involves adding a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). c. After an appropriate incubation period, add the substrate for the reporter enzyme and measure the resulting signal using a plate reader.

  • Data Analysis: a. The signal intensity is proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity. b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The primary target of this compound, the c-Met receptor tyrosine kinase, is a key component of a signaling pathway that regulates various cellular processes, including cell proliferation, survival, migration, and invasion. The binding of its ligand, HGF, to c-Met triggers a cascade of downstream signaling events.

Below is a diagram illustrating the simplified c-Met signaling pathway.

cMet_Pathway cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription AMG208 This compound AMG208->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a typical experimental workflow for assessing kinase inhibitor selectivity.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Serial Dilution Incubation Incubate Compound with each Kinase Compound->Incubation KinasePanel Kinase Panel (Multiple Kinases) KinasePanel->Incubation Reaction Initiate Reaction (add Substrate + ATP) Incubation->Reaction Detection Detect Kinase Activity Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 values Inhibition->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

Dual MET and VEGFR2 Inhibition: A Comparative Analysis of AMG-208 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Research Community

The concurrent inhibition of both the MET and VEGFR2 signaling pathways presents a compelling therapeutic strategy in oncology, targeting tumor growth, survival, angiogenesis, and metastasis. This guide provides a comparative overview of AMG-208, a dual inhibitor of MET and VEGFR2, alongside other prominent inhibitors, cabozantinib and foretinib, which also target these critical pathways. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform further investigation and development.

Introduction to MET and VEGFR2 Signaling

The MET receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/MET axis is implicated in the development and progression of numerous cancers. Similarly, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The crosstalk between these two pathways suggests that their simultaneous inhibition could offer a synergistic anti-tumor effect.

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MET_VEGFR2_Signaling cluster_extra Extracellular Space cluster_membrane Cell Membrane cluster_intra Intracellular Space HGF HGF MET MET Receptor HGF->MET VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival AKT->Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration

Caption: Simplified MET and VEGFR2 signaling pathways.

Comparative Inhibitor Performance

The following tables summarize the in vitro inhibitory activities and preclinical efficacy of this compound, cabozantinib, and foretinib against MET and VEGFR2.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)Reference
This compound MET (wild-type) 5.2 [1]
VEGFR2 112 [1]
CabozantinibMET1.3[2]
VEGFR20.035[2]
ForetinibMET0.4[3]
VEGFR20.9
Table 2: Preclinical In Vivo Efficacy
CompoundCancer ModelDosingKey FindingsReference
This compound Advanced Solid Tumors (Human)25-400 mg once dailyShowed evidence of antitumor activity, particularly in prostate cancer.[1][4][1][4]
CabozantinibBreast, Lung, Glioma XenograftsDose-dependentInhibited tumor growth, decreased proliferation, and increased apoptosis.[5][6][5][6]
ForetinibPapillary Renal Cell Carcinoma (Human)80 mg daily or 240 mg intermittentlyDemonstrated clinical activity with a manageable toxicity profile.[3][7][3][7]
ForetinibGastric Cancer XenograftsNot specifiedInhibited tumor growth and enhanced the effect of chemotherapy.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

dot

Kinase_Assay_Workflow start Start reagents Prepare kinase, substrate, ATP, and inhibitor dilutions start->reagents incubation Incubate kinase with inhibitor reagents->incubation reaction Initiate reaction with ATP and substrate incubation->reaction stop Stop reaction reaction->stop detection Detect phosphorylation (e.g., radioactivity, fluorescence) stop->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant MET or VEGFR2 kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., [γ-33P]ATP, ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 96-well plate.

  • Add the kinase and substrate to the wells.

  • Pre-incubate the plate at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or boiling).

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radioactive assays or luminescence for ADP-Glo™).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

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Xenograft_Workflow start Start cell_prep Prepare tumor cell suspension start->cell_prep injection Subcutaneously inject cells into immunocompromised mice cell_prep->injection tumor_growth Monitor tumor growth injection->tumor_growth treatment Administer test compound or vehicle control tumor_growth->treatment monitoring Continue monitoring tumor volume and animal well-being treatment->monitoring endpoint Endpoint: measure final tumor volume and/or survival monitoring->endpoint analysis Analyze and compare treatment groups endpoint->analysis end End analysis->end

Caption: Workflow for a subcutaneous tumor xenograft study.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the chosen cancer cell line and harvest the cells.

  • Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (based on a predetermined tumor size or time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Compare the tumor growth inhibition in the treated groups to the control group.

Concluding Remarks

This compound, cabozantinib, and foretinib all demonstrate potent dual inhibition of MET and VEGFR2, representing a promising therapeutic avenue. The data presented in this guide highlight the subtle but potentially significant differences in their inhibitory profiles and preclinical efficacy. Further head-to-head studies and clinical investigations are necessary to fully elucidate their comparative therapeutic potential in various cancer types. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and to further explore the mechanisms of dual MET and VEGFR2 inhibition.

References

Confirming AMG-208-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-208, a selective small-molecule inhibitor of the c-Met proto-oncogene, has demonstrated potential in cancer therapy by inducing apoptosis in tumor cells that overexpress the c-Met receptor. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and invasion. Its inhibition by agents like this compound can trigger programmed cell death. Confirmation of apoptosis is a critical step in evaluating the efficacy of such targeted therapies. Caspase activity assays are a cornerstone of this process, providing quantitative measures of the activation of the caspase cascade, a central component of the apoptotic machinery.

This guide provides an objective comparison of commonly used caspase assays to confirm this compound-induced apoptosis, supported by experimental data and detailed protocols.

Comparison of Caspase Assay Performance

The choice of caspase assay depends on several factors, including the specific caspase of interest, desired sensitivity, throughput requirements, and available instrumentation. The three main types of caspase assays are colorimetric, fluorometric, and luminescent.

Assay TypePrincipleAdvantagesDisadvantagesTypical Application
Colorimetric Cleavage of a chromophore-conjugated peptide substrate (e.g., pNA) results in a color change that is measured by a spectrophotometer.- Simple and inexpensive- Standard laboratory equipment- Lower sensitivity compared to other methods- Less suitable for high-throughput screeningEndpoint assays for initiator (caspase-8, -9) and executioner (caspase-3/7) caspases.
Fluorometric Cleavage of a fluorophore-conjugated peptide substrate (e.g., AFC, AMC) releases a fluorescent molecule, which is detected by a fluorometer or fluorescence microscope.- Higher sensitivity than colorimetric assays- Suitable for kinetic and endpoint assays- Can be used in live-cell imaging- Potential for photobleaching- Autofluorescence from compounds or cells can interfereHigh-throughput screening, kinetic analysis of caspase activity, and live-cell imaging.
Luminescent Cleavage of a proluminescent substrate (e.g., a derivative of luciferin) by caspases generates a light signal that is measured by a luminometer.- Highest sensitivity and widest dynamic range- Low background signal- "Add-mix-measure" format is ideal for HTS- Generally more expensive- Requires a luminometerHigh-throughput screening of large compound libraries and sensitive detection of low-level caspase activity.

Experimental Data Summary

c-Met InhibitorCell LineCaspase Assay TypeKey Finding
Tivantinib (ARQ 197)Hepatocellular Carcinoma (Huh7)Fluorometric (Apo-ONE® Caspase-3/7 Assay)Dose-dependent increase in caspase-3/7 activity, with a significant increase observed at concentrations of 1.6 µM after 48 hours.
CabozantinibMerlin-Deficient Schwann CellsLuminescent (Caspase-Glo® 3/7 Assay)A significant increase in caspase-3/7 activity was observed with cabozantinib treatment, which was further enhanced by co-treatment with a Src inhibitor.
CrizotinibGastric Cancer CellsWestern Blot for Cleaved CaspasesIncreased levels of cleaved caspase-3 and cleaved PARP were observed following treatment, confirming the activation of the apoptotic cascade.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway Leading to Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to the activation of the caspase cascade and subsequent apoptosis.

AMG208_Apoptosis_Pathway AMG208 This compound cMet c-Met Receptor AMG208->cMet Inhibits PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) cMet->Anti_Apoptotic Suppresses (via pathway inhibition) PI3K_Akt->Anti_Apoptotic Promotes RAS_MAPK->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound inhibits c-Met, leading to apoptosis.

General Experimental Workflow for Caspase Assays

This diagram outlines the typical workflow for performing a caspase activity assay to confirm drug-induced apoptosis.

Caspase_Assay_Workflow start Start cell_culture 1. Seed Cells in a Multi-well Plate start->cell_culture drug_treatment 2. Treat Cells with this compound (and controls) cell_culture->drug_treatment incubation 3. Incubate for a Defined Period drug_treatment->incubation add_reagent 4. Add Caspase Assay Reagent (Colorimetric, Fluorometric, or Luminescent) incubation->add_reagent incubate_reagent 5. Incubate at Room Temp or 37°C add_reagent->incubate_reagent read_plate 6. Measure Signal (Absorbance, Fluorescence, or Luminescence) incubate_reagent->read_plate data_analysis 7. Analyze Data and Determine Caspase Activity read_plate->data_analysis end End data_analysis->end

Caption: General workflow for caspase activity assays.

Experimental Protocols

Below are detailed methodologies for key caspase assays.

Colorimetric Caspase-3/7 Assay Protocol

Principle: This assay measures the activity of executioner caspases-3 and -7. The assay utilizes a peptide substrate containing the DEVD sequence conjugated to the chromophore p-nitroaniline (pNA). Cleavage of the substrate by active caspase-3/7 releases pNA, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Cells treated with this compound and appropriate controls

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DEVD-pNA substrate (4 mM)

  • DTT (1 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Induce apoptosis in cells by treating with various concentrations of this compound for the desired time. Include untreated cells as a negative control.

  • Pellet 1-5 x 10^6 cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.

  • Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.

  • Add 50 µL of 2X Reaction Buffer to each sample.

  • Add 5 µL of the 4 mM DEVD-pNA substrate to a final concentration of 200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3/7 activity can be determined by comparing the results from this compound-treated samples with the untreated control.

Fluorometric Caspase-8 Assay Protocol

Principle: This assay specifically measures the activity of the initiator caspase-8. It uses the peptide sequence IETD conjugated to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC). Cleavage of the substrate by active caspase-8 releases the fluorescent AFC, which is measured at an excitation of ~400 nm and an emission of ~505 nm.

Materials:

  • Cells treated with this compound and appropriate controls

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • IETD-AFC substrate (1 mM)

  • DTT (1 M)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Follow steps 1-7 from the colorimetric assay protocol to prepare cell lysates.

  • Prepare the 2X Reaction Buffer with 10 mM DTT.

  • Add 50 µL of 2X Reaction Buffer to each sample in a 96-well black microplate.

  • Add 5 µL of the 1 mM IETD-AFC substrate to a final concentration of 50 µM.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Quantify the fold-increase in caspase-8 activity relative to the untreated control.

Luminescent Caspase-9 Assay Protocol

Principle: This highly sensitive assay measures the activity of the initiator caspase-9. The assay provides a proluminescent caspase-9 substrate containing the LEHD sequence. Cleavage of this substrate by caspase-9 releases a substrate for luciferase, leading to the generation of a "glow-type" luminescent signal that is proportional to caspase-9 activity.

Materials:

  • Cells treated with this compound and appropriate controls in a white-walled 96-well plate

  • Caspase-Glo® 9 Reagent (contains buffer, luciferase, and LEHD-luciferin substrate)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound and controls.

  • Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gentle shaking for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is directly proportional to the amount of active caspase-9.

Conclusion

Confirming apoptosis is a multi-faceted process, and the selection of the appropriate caspase assay is a critical decision for researchers. For high-throughput screening of this compound and other c-Met inhibitors, luminescent assays offer the best combination of sensitivity, ease of use, and scalability. Fluorometric assays provide a good balance of sensitivity and cost-effectiveness, suitable for both screening and mechanistic studies. Colorimetric assays, while less sensitive, remain a viable option for endpoint measurements when high sensitivity is not a primary concern. To ensure the robustness of the findings, it is recommended to complement caspase activity assays with another method, such as Western blotting for cleaved caspases and PARP, to provide a comprehensive confirmation of this compound-induced apoptosis.

Independent Validation of AMG-208 Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for AMG-208, a selective small-molecule inhibitor of the c-Met proto-oncogene. Due to the limited availability of publicly accessible, independent preclinical data for this compound, this guide synthesizes available information and presents it alongside data from other well-characterized c-Met inhibitors for contextual comparison. The data presented for comparator agents are for informational purposes and do not constitute a direct head-to-head comparison with this compound unless specified.

Introduction to this compound and the c-Met Pathway

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2] this compound has been shown to inhibit both ligand-dependent and ligand-independent c-Met activation.[1] At higher concentrations, it also demonstrates inhibitory activity against other kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and RON.[1]

Preclinical Findings for this compound

Initial preclinical studies, primarily from the developer, have indicated that this compound suppresses proliferation and induces apoptosis in human tumor xenograft models.[1][2] However, specific quantitative data from these in vivo studies are not extensively available in peer-reviewed literature, often cited as "data on file".[1][2] Available in vitro data demonstrates the potency of this compound against the c-Met kinase.

Comparative Analysis with Alternative c-Met Inhibitors

To provide a framework for evaluating the preclinical profile of this compound, this guide includes data from other c-Met inhibitors that have been investigated in similar preclinical settings. It is critical to note that these comparisons are indirect and that experimental conditions may vary between studies.

In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Cell-Based Assay (Cell Line)IC50 (nM)Reference
This compound c-Met9HGF-mediated c-Met phosphorylation (PC3)46[3]
This compound VEGFR2112Not specifiedNot specified[1]
Crizotinibc-Met4Not specifiedNot specified[4]
CrizotinibALK24Not specifiedNot specified[5]
CrizotinibRON13Not specifiedNot specified[5]
Capmatinibc-Met0.6Not specifiedNot specified[6]
Tepotinibc-Met3.0Not specifiedNot specified[6]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. Lower values indicate greater potency. The data presented is compiled from various sources and may not be directly comparable due to differences in assay conditions.

In Vivo Anti-Tumor Activity in Xenograft Models

Direct comparative in vivo data for this compound is not publicly available. However, preclinical studies of other c-Met inhibitors in prostate cancer xenograft models, a tumor type where this compound showed clinical activity, are presented below for context.

CompoundCancer ModelDosingOutcomeReference
PF-2341066 (Crizotinib)LNCaP C4-2 Prostate Cancer XenograftNot specified48% reduction in tumor weight, 45% reduction in proliferation[1]
BMS-777607Prostate Cancer XenograftNot specifiedInhibition of scattering, migration, and invasion[2]
ARQ-197 (Tivantinib)PC3 Prostate Cancer XenograftNot specifiedDose-dependent tumor growth inhibition (50-80%)[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate c-Met inhibitors, the following diagrams are provided.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS Phosphorylates PI3K PI3K cMet->PI3K Phosphorylates STAT3 STAT3 cMet->STAT3 Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion AMG208 This compound AMG208->cMet Inhibits

Caption: The c-Met signaling pathway initiated by HGF binding.

Preclinical_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Kinase Assay (IC50) Cell_Lines Cancer Cell Lines Kinase_Assay->Cell_Lines Proliferation_Assay Proliferation Assay Cell_Lines->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Cell_Lines->Apoptosis_Assay Xenograft Xenograft Model Establishment Apoptosis_Assay->Xenograft Treatment Drug Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetics/ Pharmacodynamics Tumor_Measurement->PK_PD Data_Analysis Statistical Analysis Tumor_Measurement->Data_Analysis PK_PD->Data_Analysis Efficacy_Evaluation Efficacy Evaluation Data_Analysis->Efficacy_Evaluation

References

Dual Targeting of c-Met and HER2 Pathways: A Promising Anti-Cancer Strategy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic potential of combining AMG-208, a c-Met inhibitor, with HER2 inhibitors in cancer therapy. This guide provides an objective comparison with alternative therapeutic strategies, supported by preclinical data and detailed experimental methodologies.

The co-activation of the c-Met and HER2 signaling pathways has been identified as a significant mechanism of tumor progression and therapeutic resistance in various cancers, including breast and gastric cancers. This has prompted investigation into the dual inhibition of these pathways as a promising therapeutic approach. This guide explores the rationale and preclinical evidence for combining the c-Met inhibitor this compound with HER2 inhibitors, offering a comparative analysis for researchers, scientists, and drug development professionals.

While direct preclinical data on the combination of this compound with HER2 inhibitors is limited in publicly available literature, the strong biological rationale for this combination is supported by studies investigating other c-Met inhibitors. Crosstalk between the c-Met and HER2 pathways can lead to resistance to therapies targeting either pathway alone.[1][2] Therefore, simultaneous inhibition is a rational strategy to overcome resistance and enhance anti-tumor efficacy.

This guide will present preclinical data from a study investigating the combination of the c-Met inhibitor crizotinib with various HER-family inhibitors in breast cancer cell lines as a relevant and illustrative alternative.[3]

Comparative Efficacy of c-Met and HER2 Inhibitor Combinations

Preclinical studies have demonstrated that the combination of a c-Met inhibitor with a HER2 inhibitor can result in synergistic anti-proliferative effects in cancer cell lines. The following tables summarize key quantitative data from a study by Duffy et al. (2017), which evaluated the in vitro efficacy of combining the c-Met inhibitor crizotinib with the HER2 inhibitor lapatinib in HER2-overexpressing breast cancer cell lines.[3]

Table 1: In Vitro Growth Inhibition (IC50) of Single Agent and Combination Therapy in HER2+ Breast Cancer Cell Lines

Cell LineLapatinib (μM)Crizotinib (μM)Lapatinib + Crizotinib (Combination Index*)
SKBr30.05>10Synergistic
BT4740.02>10Synergistic
MDA-MB-4531.5>10Additive

*Combination Index (CI) was determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The study reported synergistic effects without providing specific CI values.[3]

Table 2: Summary of Preclinical Findings for c-Met and HER2 Inhibitor Combination

ParameterObservationReference
Cell Viability Combination of lapatinib and crizotinib showed synergistic growth inhibition in SKBr3 and BT474 HER2+ breast cancer cell lines.[3]
Signaling Pathway Modulation Combined inhibition of c-Met and HER2 leads to a more profound and sustained blockade of downstream signaling pathways such as PI3K/Akt and MAPK, compared to single-agent treatment.[1]
Resistance Activation of the c-Met pathway has been shown to mediate resistance to HER2-targeted therapies like lapatinib in gastric cancer cells.[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, a HER2 inhibitor (e.g., lapatinib or trastuzumab), or the combination of both for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the activation status of signaling pathways.[5]

Protocol:

  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 μg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Met, total Met, p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into different treatment groups: vehicle control, this compound alone, HER2 inhibitor alone, and the combination of this compound and the HER2 inhibitor. Administer the drugs according to the desired schedule and dosage.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot the tumor growth curves for each treatment group. At the end of the study, the tumors can be excised and weighed. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Visualizing the Molecular Interactions and Experimental Design

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

HER2_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (HGF) Ligand (HGF) c-Met c-Met Ligand (HGF)->c-Met Binds Ligand (EGF/NRG) Ligand (EGF/NRG) HER3 HER3 Ligand (EGF/NRG)->HER3 Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS HER2 HER2 HER2->HER3 Heterodimerizes HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion mTOR->Cell Proliferation, Survival, Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Invasion This compound This compound This compound->c-Met Inhibits HER2 Inhibitor HER2 Inhibitor HER2 Inhibitor->HER2 Inhibits

Caption: Simplified HER2 and c-Met signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Western Blot Western Blot Drug Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Synergy Analysis Synergy Analysis IC50 Determination->Synergy Analysis Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis Pathway Analysis->Synergy Analysis Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Overall Conclusion Overall Conclusion Efficacy Analysis->Overall Conclusion Synergy Analysis->Overall Conclusion

Caption: Experimental workflow for evaluating drug combination synergy.

Logical_Relationship c-Met Activation c-Met Activation Tumor Growth & Survival Tumor Growth & Survival c-Met Activation->Tumor Growth & Survival Resistance to single agent Resistance to single agent c-Met Activation->Resistance to single agent crosstalk HER2 Activation HER2 Activation HER2 Activation->Tumor Growth & Survival HER2 Activation->Resistance to single agent crosstalk This compound This compound This compound->c-Met Activation Inhibits HER2 Inhibitor HER2 Inhibitor HER2 Inhibitor->HER2 Activation Inhibits Combination Therapy Combination Therapy Combination Therapy->Tumor Growth & Survival Enhanced Inhibition Combination Therapy->Resistance to single agent Overcomes

Caption: Rationale for combining c-Met and HER2 inhibitors.

References

Safety Operating Guide

Proper Disposal of Amg-208: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Amg-208 are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a selective c-Met inhibitor. By adhering to these procedural, step-by-step guidelines, laboratories can ensure they are a trusted source for both cutting-edge research and responsible chemical handling.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up by trained personnel.

Quantitative Data for this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₂H₁₇N₅O₂PubChem
Molecular Weight 383.4 g/mol PubChem
CAS Number 1002304-34-8PubChem
Solubility in DMSO ≥3.83 mg/mLChemicalBook
Solubility in Water InsolubleChemicalBook
Solubility in Ethanol InsolubleChemicalBook
Storage Temperature -20°C (powder) or -80°C (in solvent)DC Chemicals[1]

Experimental Protocols: Disposal of this compound

The following protocol outlines the step-by-step procedure for the proper disposal of this compound waste. This protocol is based on general guidelines for hazardous chemical waste disposal in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Hazardous waste container (clearly labeled, compatible with chemical waste, with a secure lid).

  • Waste disposal tags/labels as required by your institution's Environmental Health and Safety (EHS) department.

  • Spill kit for cytotoxic/hazardous drugs.

  • 70% ethanol or a suitable laboratory disinfectant.

Procedure:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be segregated into a designated hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.

  • Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration.

    • Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.

    • Follow all additional labeling requirements of your institution.

  • Storage of Waste:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Decontamination of Work Surfaces and Equipment:

    • After handling this compound, decontaminate all work surfaces and non-disposable equipment.

    • Wipe surfaces with a detergent solution followed by 70% ethanol or another appropriate disinfectant. All cleaning materials must be disposed of as hazardous waste.

  • Disposal of Empty Containers:

    • Empty this compound vials and containers are also considered hazardous waste and should be placed in the solid hazardous waste container. They should not be rinsed into the sink.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.

    • Complete all necessary paperwork for the waste disposal manifest.

Mandatory Visualizations

The following diagrams illustrate the c-Met signaling pathway, which is inhibited by this compound, and the logical workflow for the proper disposal of this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds P P cMet->P Autophosphorylation Amg208 This compound Amg208->P Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K STAT STAT P->STAT MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Proliferation Cell Proliferation & Survival STAT->Proliferation MAPK_pathway->Proliferation Invasion Invasion & Metastasis MAPK_pathway->Invasion AKT_pathway->Proliferation AKT_pathway->Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Amg208_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store_waste Store in Designated Satellite Area label_container->store_waste decontaminate Decontaminate Work Surfaces store_waste->decontaminate request_pickup Request Waste Pickup from EHS decontaminate->request_pickup end End: Proper Disposal by Licensed Vendor request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.